(+)-trans-C75
Descripción
Propiedades
IUPAC Name |
(2R,3S)-4-methylidene-2-octyl-5-oxooxolane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O4/c1-3-4-5-6-7-8-9-11-12(13(15)16)10(2)14(17)18-11/h11-12H,2-9H2,1H3,(H,15,16)/t11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWLZDVWHQVAJU-NEPJUHHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@@H]1[C@H](C(=C)C(=O)O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191282-48-1 | |
| Record name | 4-Methylene-2-octyl-5-oxofuran-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191282481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of (+)-trans-C75
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-trans-4-methylene-2-octyl-5-oxo-tetrahydro-furan-3-carboxylic acid, commonly known as (+)-trans-C75, is the dextrorotatory enantiomer of the synthetic fatty acid synthase (FAS) inhibitor, C75. While racemic C75 and its levorotatory enantiomer, (-)-trans-C75, have been investigated for their anti-neoplastic properties via FAS inhibition, the primary mechanism of action of this compound diverges significantly. This technical guide elucidates the core mechanism of this compound, focusing on its role as a potent modulator of lipid metabolism through the inhibition of Carnitine Palmitoyltransferase 1 (CPT1). This inhibition is directly linked to its pronounced anorectic effects, positioning this compound as a molecule of interest for research in metabolic regulation and appetite control. This document provides a comprehensive overview of its biochemical interactions, downstream signaling effects, and relevant experimental methodologies.
Core Mechanism of Action: Inhibition of Carnitine Palmitoyltransferase 1 (CPT1)
The principal mechanism of action of this compound is not the inhibition of fatty acid synthase, a characteristic primarily attributed to its (-)-enantiomer.[1] Instead, this compound exerts its biological effects through the potent inhibition of Carnitine Palmitoyltransferase 1 (CPT1).[1]
1.1. Bioactivation to this compound-CoA
This compound itself is a prodrug that requires intracellular activation to exert its inhibitory effect on CPT1. This activation occurs through its conversion to the coenzyme A thioester, this compound-CoA, a reaction catalyzed by intracellular acyl-CoA synthetases. This conversion is a critical step, as the CoA derivative is the active molecular species that directly inhibits CPT1.[2][3]
1.2. Competitive Inhibition of CPT1
This compound-CoA acts as a potent competitive inhibitor of CPT1, the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation.[2][3] CPT1 is responsible for the esterification of long-chain fatty acyl-CoAs to carnitine, allowing their translocation across the outer mitochondrial membrane. By competitively binding to CPT1, this compound-CoA prevents the binding of the natural substrate, long-chain fatty acyl-CoAs, thereby inhibiting mitochondrial fatty acid oxidation. In silico molecular docking studies have suggested that C75-CoA occupies the same pocket in CPT1 as palmitoyl-CoA, indicating a mechanism of mutual exclusion.[2]
Quantitative Data
Table 1: Inhibitory Concentration (IC50) of (±)-C75-CoA against CPT1 Isoforms
| Enzyme Source | IC50 (µM) |
| Yeast-overexpressed L-CPT1 | Not explicitly stated, but comparable to etomoxiryl-CoA |
| Yeast-overexpressed M-CPT1 | Not explicitly stated, but comparable to etomoxiryl-CoA |
| Purified mitochondria from rat liver | ~0.25 |
| Purified mitochondria from rat muscle | ~0.015 |
Data extracted from studies on racemic C75-CoA, which is a potent inhibitor of CPT1.[2] The anorectic effects are primarily attributed to the (+)-enantiomer.
Signaling Pathways
The anorectic effect of this compound is mediated through complex signaling cascades within the hypothalamus, a key brain region for the regulation of energy homeostasis.
3.1. Hypothalamic Regulation of Appetite
The inhibition of CPT1 in the hypothalamus by this compound-CoA leads to an accumulation of long-chain fatty acyl-CoAs. This accumulation is sensed as a state of energy surplus, triggering a signaling cascade that suppresses appetite. This is achieved by modulating the expression and release of key orexigenic (appetite-stimulating) and anorexigenic (appetite-suppressing) neuropeptides in the arcuate nucleus (ARC) of the hypothalamus. Specifically, C75 has been shown to prevent the fasting-induced up-regulation of the orexigenic neuropeptides Neuropeptide Y (NPY) and Agouti-related protein (AgRP).[4]
3.2. Involvement of AMPK and mTORC1 Signaling
The cellular energy sensors, AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (B549165) complex 1 (mTORC1), play a crucial role in mediating the effects of this compound.
-
AMPK: Under normal fasting conditions, hypothalamic AMPK is activated, promoting food intake. C75 has been shown to decrease the phosphorylation and thus the activity of hypothalamic AMPK, contributing to its anorectic effect.[5]
-
mTORC1: The mTORC1 pathway is another critical regulator of food intake, with its activation generally leading to a suppression of appetite. The accumulation of cellular energy signals resulting from CPT1 inhibition can lead to the activation of mTORC1 signaling, further contributing to the anorectic phenotype.
Diagram 1: Proposed Hypothalamic Signaling Pathway of this compound-Induced Anorexia
Caption: Hypothalamic signaling cascade of this compound.
Experimental Protocols
4.1. In Vitro CPT1 Activity Assay (Radiometric Method)
This protocol is adapted from established methods for measuring CPT1 activity.[1][6]
-
Objective: To determine the inhibitory effect of this compound-CoA on CPT1 activity.
-
Materials:
-
Isolated mitochondria or cell lysates containing CPT1
-
This compound-CoA (test inhibitor)
-
L-[³H]-carnitine (radiolabeled substrate)
-
Palmitoyl-CoA (substrate)
-
Reaction buffer (e.g., 70 mM sucrose, 220 mM mannitol, 10 mM KPi, 5 mM MgCl₂, 2 mM EDTA, 1 mM DTT, pH 7.4)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Ice-cold 1 M HCl (stop solution)
-
Water-saturated butanol
-
Scintillation cocktail and counter
-
-
Procedure:
-
Prepare reaction mixtures containing reaction buffer, BSA, and various concentrations of this compound-CoA.
-
Add the mitochondrial or cell lysate preparation to the reaction mixtures and pre-incubate for 5-10 minutes at 37°C.
-
Initiate the reaction by adding a mixture of L-[³H]-carnitine and palmitoyl-CoA.
-
Incubate for a defined period (e.g., 5-15 minutes) at 37°C, ensuring the reaction is in the linear range.
-
Stop the reaction by adding ice-cold 1 M HCl.
-
Extract the radiolabeled product, [³H]-palmitoylcarnitine, by adding water-saturated butanol, vortexing, and centrifuging to separate the phases.
-
Transfer an aliquot of the butanol (upper) phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity.
-
Calculate CPT1 activity as nmol of product formed per minute per mg of protein. Determine the IC50 value by plotting the percent inhibition against the log concentration of this compound-CoA.
-
Diagram 2: Experimental Workflow for CPT1 Activity Assay
Caption: Workflow for radiometric CPT1 activity assay.
4.2. In Vivo Anorexia Study in Rodents
This protocol provides a general framework for assessing the anorectic effects of this compound in a rodent model.
-
Objective: To evaluate the effect of this compound on food intake and body weight in rodents.
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
-
Materials:
-
This compound
-
Vehicle (e.g., saline, DMSO, or appropriate solvent)
-
Standard rodent chow
-
Metabolic cages for monitoring food and water intake
-
-
Procedure:
-
Acclimatize animals to individual housing in metabolic cages for several days.
-
Monitor baseline food intake and body weight for a defined period (e.g., 3-5 days).
-
Divide animals into treatment groups (vehicle control and one or more doses of this compound).
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection or oral gavage).
-
Measure cumulative food intake at various time points post-administration (e.g., 1, 2, 4, 8, and 24 hours).
-
Record body weight daily.
-
Continue the treatment for the desired duration (e.g., single dose or multiple days).
-
Analyze the data to compare food intake and body weight changes between the treatment and control groups.
-
Diagram 3: Logical Flow of an In Vivo Anorexia Study
References
- 1. benchchem.com [benchchem.com]
- 2. Novel effect of C75 on carnitine palmitoyltransferase I activity and palmitate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The Dichotomous Function of (+)-trans-C75: A Technical Guide to a Key Modulator of Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-trans-4-carboxy-5-octyl-3-methylene-butyrolactone, commonly known as (+)-trans-C75, is a synthetic small molecule that has garnered significant attention for its potent and distinct effects on cellular metabolism. As an enantiomer of the widely studied fatty acid synthase (FASN) inhibitor C75, the (+)-trans isomer exhibits a fascinating functional dichotomy. While sharing the ability to inhibit FASN, its primary and more potent role lies in the activation of Carnitine Palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme in fatty acid oxidation. This dual activity positions this compound as a critical tool for dissecting the intricate relationship between lipid synthesis and oxidation in various physiological and pathological contexts, particularly in cancer metabolism and the central regulation of appetite. This technical guide provides a comprehensive overview of the core functions of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways it modulates.
Core Functions and Mechanism of Action
This compound exerts its biological effects through two primary mechanisms:
-
Inhibition of Fatty Acid Synthase (FASN): Like its racemic and levorotatory counterparts, this compound can inhibit FASN, a multi-enzyme complex responsible for the de novo synthesis of fatty acids.[1][2] FASN is frequently overexpressed in cancer cells to meet the high demand for lipids required for membrane synthesis, energy storage, and signaling.[1] Inhibition of FASN by C75 in cancer cells leads to an accumulation of the substrate malonyl-CoA, which can trigger apoptosis.[1] C75 is characterized as a slow-binding inhibitor of FASN.[3]
-
Activation of Carnitine Palmitoyltransferase-1 (CPT-1): The most prominent and distinct function of the this compound enantiomer is its role as a potent activator of CPT-1.[2] CPT-1 is the key enzyme in the carnitine shuttle, responsible for transporting long-chain fatty acids into the mitochondria for β-oxidation. By activating CPT-1, this compound stimulates fatty acid oxidation, leading to increased energy expenditure.[4] This mechanism is central to its potent anorectic (appetite-suppressing) effects, which are believed to be mediated through the central nervous system, particularly in the hypothalamus.[2][5] The anorectic effects of C75 are linked to the inhibition of CPT-1, suggesting a central mechanism is essential for this effect.[2]
The differential activities of the C75 enantiomers are noteworthy, with the (-)-enantiomer being more closely associated with cytotoxic effects on tumor cells and the (+)-enantiomer driving the anorectic phenotype.[2][6]
Quantitative Data
The following tables summarize the available quantitative data for C75. It is important to note that much of the published data does not specify the enantiomer used and often refers to the racemic mixture or "trans-C75".
Table 1: In Vitro Efficacy of C75 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference(s) |
| PC-3 | Prostate Cancer | 35 | Clonogenic Assay | [2][7][8] |
| LNCaP | Prostate Cancer | 50 | Spheroid Growth Assay | [2][8] |
| A375 | Melanoma | 32.43 | FASN Inhibition | [7] |
| SKBR3 | Breast Cancer | ~12.6 (as 3.2 µg/mL) | Growth Inhibition | [3] |
| MA104 | Monkey Kidney | 28.5 (TD50) | Cytotoxicity Assay | [7] |
Table 2: Effects of C75 on Fatty Acid Metabolism
| System | Parameter Measured | C75 Concentration | Effect | Reference(s) |
| Diet-Induced Obese Mice | Energy Expenditure | 15 mg/kg (i.p.) | 32.9% increase compared to pair-fed controls | [4] |
| Diet-Induced Obese Mice | Fatty Acid Oxidation | 30 and 40 µg/mL (in adipocytes) | 203% and 358% increase, respectively | [4] |
| Rat Hepatocytes | Fatty Acid Oxidation | Not specified | ~800% of control | [4] |
| Rat Hepatocytes | CPT-1 Activity | Not specified | ~475% of control | [4] |
| Adipocytes | CPT-1 Activity | 20 µg/mL | 213% increase | [4] |
| Fischer Rats | Peak Plasma Concentration (Cmax) | 30 mg/kg (i.p.) | 2.6 ± 1.5 µM | [1] |
Table 3: In Vivo Anorectic Effects of C75
| Animal Model | Administration Route | Dose | Effect on Food Intake | Reference(s) |
| Male BALB/c Mice | Intraperitoneal (i.p.) | 30 mg/kg | ≥95% inhibition within 2 hours | [2][5] |
| Fischer Rats | Intraperitoneal (i.p.) | 30 mg/kg | Complete blockade within 4 hours | [1] |
| Wild-Type Mice | Intraperitoneal (i.p.) | 30 mg/kg | Suppression by ~95% | [9] |
Signaling Pathways
This compound modulates key signaling pathways involved in cellular energy homeostasis.
FASN Inhibition and Apoptosis Induction
Inhibition of FASN by C75 in cancer cells leads to a buildup of malonyl-CoA, which can initiate a cascade of events culminating in apoptosis.
References
- 1. Disconnection between the early onset anorectic effects by C75 and hypothalamic fatty acid synthase inhibition in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. C75 increases peripheral energy utilization and fatty acid oxidation in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of the anorectic fatty acid synthase inhibitor C75 on neuronal activity in the hypothalamus and brainstem - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential in radiosensitizing potency of enantiomers of the fatty acid synthase inhibitor C75 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The Effects of C75, an Inhibitor of Fatty Acid Synthase, on Sleep and Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the (+)-trans-C75 Fatty Acid Synthase Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(+)-trans-C75 is a synthetic α-methylene-γ-butyrolactone that has been extensively studied as a potent inhibitor of fatty acid synthase (FASN), a key enzyme in de novo lipogenesis. Elevated FASN expression is a hallmark of many cancers and metabolic diseases, making it a compelling therapeutic target. C75 exhibits a unique dual mechanism of action: it not only irreversibly inhibits FASN, leading to a blockage of fatty acid synthesis, but it also modulates fatty acid oxidation through its effects on carnitine palmitoyltransferase 1 (CPT-1). This technical guide provides a comprehensive overview of the C75 inhibition pathway, including its mechanism of action, effects on cellular signaling, quantitative inhibition data, and detailed experimental protocols for its study.
Mechanism of Action
Inhibition of Fatty Acid Synthase (FASN)
This compound acts as a slow-binding, irreversible inhibitor of FASN.[1][2] The inhibitory process begins with the formation of a weak, non-covalent enzyme-inhibitor complex, which then proceeds to an irreversible covalent modification of the enzyme.[1][2] While initially thought to exclusively target the β-ketoacyl synthase (KS) domain, similar to the natural product cerulenin, studies have revealed that C75 inactivates multiple domains of the FASN enzyme, including the enoyl reductase and thioesterase domains.[1] This multi-domain interaction distinguishes its mechanism from that of cerulenin.[2] The covalent modification is thought to occur via Michael addition of a nucleophilic residue in the enzyme's active site to the α-methylene group of C75.
Modulation of Carnitine Palmitoyltransferase 1 (CPT-1)
The interaction of C75 with the fatty acid oxidation pathway is complex and context-dependent.
-
Stimulation of CPT-1: C75 has been reported to act as a malonyl-CoA analogue that can antagonize the allosteric inhibitory effect of malonyl-CoA on CPT-1, the rate-limiting enzyme for mitochondrial fatty acid β-oxidation.[3][4] This leads to a stimulation of CPT-1 activity and an increase in fatty acid oxidation.[5][6]
-
Inhibition of CPT-1 by C75-CoA: In contrast, C75 can be intracellularly converted to its CoA thioester, C75-CoA. This derivative is a potent competitive inhibitor of CPT-1.[3][4][7][8] The central administration of C75 leads to the formation of C75-CoA in the hypothalamus, inhibiting CPT-1 and contributing to decreased food intake.[7][8]
This dual activity highlights the multifaceted effects of C75 on cellular metabolism, where it can both halt the synthesis of fatty acids and influence their breakdown.
Quantitative Inhibition Data
The inhibitory potency of this compound has been evaluated in various cell lines and biochemical assays. The following tables summarize key quantitative data.
| Parameter | Value | Conditions | Reference |
| IC50 (PC3) | 35 µM | Prostate cancer cells, clonogenic assay | [9][10] |
| IC50 (LNCaP) | 50 µM | Prostate cancer cells, spheroid growth assay | [9][10] |
| IC50 (A375) | 32.43 µM | Human melanoma cells | [9] |
| ID50 (SKBR3) | 3.2 µg/mL | Human breast cancer cells | [11] |
| ED50 (Rotavirus) | 21.2 µM | Antiviral activity in MA104 cells | [9] |
| TD50 (MA104) | 28.5 µM | Cytotoxicity in monkey kidney cells | [9] |
Table 1: Cellular Potency of this compound
| Parameter | Value | Conditions | Reference |
| Ki (FASN) | ~16 mM | Rat liver FASN, room temp. | [1][2] |
| kinact (FASN) | ~1 min⁻¹ | Rat liver FASN, room temp. | [1][2] |
| kinact/Ki (FASN, room temp.) | 0.06 mM⁻¹·min⁻¹ | Rat liver FASN | [1][2] |
| kinact/Ki (FASN, 37°C) | 0.21 mM⁻¹·min⁻¹ | Rat liver FASN | [1][2] |
Table 2: Kinetic Constants for FASN Inhibition by this compound
Affected Signaling Pathways
Inhibition of FASN by C75 leads to the accumulation of its substrate, malonyl-CoA, and a depletion of downstream lipid products. These metabolic shifts have significant repercussions for cellular signaling, most notably the PI3K/Akt pathway, which is crucial for cell growth, proliferation, and survival. FASN inhibition by C75 has been shown to downregulate the phosphorylation and activation of Akt.
Experimental Protocols
Fatty Acid Synthase (FASN) Activity Assay (Spectrophotometric)
This assay measures FASN activity by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.
Materials:
-
Purified FASN or cell/tissue lysate
-
NADPH
-
Acetyl-CoA
-
Malonyl-CoA
-
Potassium phosphate (B84403) buffer (pH 7.0)
-
This compound stock solution (in DMSO)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, NADPH, and acetyl-CoA.
-
To test for inhibition, pre-incubate the FASN sample with varying concentrations of C75 for different time points (to account for slow-binding inhibition) at 37°C. A vehicle control (DMSO) should be run in parallel.
-
Initiate the reaction by adding malonyl-CoA.
-
Immediately measure the decrease in absorbance at 340 nm over time at 37°C.
-
Calculate the rate of NADPH oxidation (proportional to FASN activity) and determine the percentage of inhibition relative to the vehicle control.
Cellular Fatty Acid Synthesis Assay ([¹⁴C]-Acetate Incorporation)
This assay measures de novo fatty acid synthesis in cultured cells by tracking the incorporation of radiolabeled acetate (B1210297) into lipids.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound
-
[¹⁴C]-Acetate
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvent (e.g., chloroform:methanol 2:1)
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat cells with varying concentrations of C75 for the desired duration.
-
Add [¹⁴C]-acetate to the culture medium and incubate for a defined period (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS to remove unincorporated radiolabel.
-
Lyse the cells and extract the total lipids using an appropriate solvent system.
-
Transfer the lipid-containing phase to a scintillation vial, evaporate the solvent, and add scintillation fluid.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Normalize the counts to the total protein content of the cell lysate.
Western Blot for Akt Signaling Pathway
This protocol details the detection of total and phosphorylated Akt to assess the impact of C75 on this signaling pathway.
Materials:
-
C75-treated and control cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-total Akt, anti-phospho-Akt Ser473)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse cells and determine protein concentration using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total Akt and a loading control (e.g., β-actin) for normalization.
Carnitine Palmitoyltransferase 1 (CPT-1) Activity Assay
This radioisotopic assay measures the rate of acylcarnitine formation.
Materials:
-
Isolated mitochondria or cell homogenates
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Palmitoyl-CoA
-
L-[³H]carnitine
-
C75 and/or malonyl-CoA for inhibition/stimulation studies
-
Butanol
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, mitochondrial preparation, and any test compounds (C75, malonyl-CoA).
-
Initiate the reaction by adding a mixture of palmitoyl-CoA and L-[³H]carnitine.
-
Incubate at 37°C for a defined time.
-
Stop the reaction by adding perchloric acid.
-
Extract the radiolabeled palmitoylcarnitine (B157527) with water-saturated butanol.
-
Centrifuge to separate the phases and quantify the radioactivity in the butanol phase using a scintillation counter.
Visualized Workflows and Relationships
General Experimental Workflow for C75 Evaluation
C75's Dual Action on Fatty Acid Metabolism
References
- 1. Characterization of the inactivation of rat fatty acid synthase by C75: inhibition of partial reactions and protection by substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the inactivation of rat fatty acid synthase by C75: inhibition of partial reactions and protection by substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel effect of C75 on carnitine palmitoyltransferase I activity and palmitate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stimulation of Carnitine Palmitoyltransferase 1 Improves Renal Function and Attenuates Tissue Damage after Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stimulation of carnitine palmitoyltransferase 1 improves renal function and attenuates tissue damage after ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. C75 is converted to C75-CoA in the hypothalamus, where it inhibits carnitine palmitoyltransferase 1 and decreases food intake and body weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. trans-C75 | FASN inhibitor | Probechem Biochemicals [probechem.com]
(+)-trans-C75 as a CPT1A Activator: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
C75, a synthetic α-methylene-γ-butyrolactone, is a widely recognized inhibitor of fatty acid synthase (FAS), a critical enzyme in de novo lipogenesis frequently overexpressed in cancer. Paradoxically, C75 also stimulates peripheral energy expenditure and fatty acid oxidation (FAO), an effect attributed to its activation of Carnitine Palmitoyltransferase 1A (CPT1A). CPT1A is the rate-limiting enzyme that facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation. This dual functionality, inhibiting fatty acid synthesis while promoting fatty acid oxidation, makes C75 and its stereoisomers, such as (+)-trans-C75, compelling molecules for studying metabolic regulation and for potential therapeutic applications in oncology and metabolic diseases. This document provides an in-depth technical overview of this compound's role as a CPT1A activator, presenting quantitative data, detailed experimental protocols, and key signaling pathways.
Mechanism of Action: A Complex Dual Role
The primary mechanism of C75 involves the inhibition of FAS, which leads to an accumulation of the FAS substrate, malonyl-CoA. Malonyl-CoA is a potent endogenous inhibitor of CPT1A, creating a regulatory link between fatty acid synthesis and oxidation. The observation that C75 promotes FAO despite elevating malonyl-CoA levels pointed to a secondary, paradoxical mechanism.
It is now understood that C75 acts as a CPT1A activator, increasing the transport of fatty acids into mitochondria and boosting FAO. This effect has been demonstrated in various models, including rodent adipocytes, hepatocytes, and human cancer cells.
The CPT1A Activation/Inhibition Controversy
The precise interaction between C75 and CPT1A is a subject of scientific discussion, with two prevailing hypotheses.
-
Direct Activation/Malonyl-CoA Antagonism : One body of research suggests that C75 directly stimulates CPT1A activity. It is proposed that C75 acts as a malonyl-CoA analogue, competing with malonyl-CoA for binding to CPT1A and antagonizing its allosteric inhibitory effect. This allows for sustained FAO even in the presence of high malonyl-CoA concentrations.
-
Inhibition via C75-CoA Metabolite : Conversely, other studies propose that C75 is a pro-drug that is metabolically converted into C75-CoA within the cell. This C75-CoA derivative then acts as a potent inhibitor of CPT1A. This inhibitory action is suggested to be a key mechanism in the anorectic (appetite-suppressing) effects of C75 observed in the central nervous system.
It is possible that the ultimate effect of C75—activation or inhibition of CPT1A—is context-dependent, varying by tissue type, metabolic state, and the specific stereoisomer used. The differential activity of C75 enantiomers may allow for the development of more specific agents for cancer or obesity.
Quantitative Data Summary
The following tables summarize the quantitative effects of C75 on FAS inhibition, CPT1A activity, and fatty acid oxidation based on published literature. Note that many studies use "C75" without specifying the isomer, and concentrations are often reported in μg/ml (molecular weight of C75 is 254.34 g/mol ).
Table 1: Effect of C75 on CPT1A Activity
| Cell/Tissue Type | C75 Concentration | Observed Effect | Reference |
| Mouse 3T3-L1 Adipocytes | 20 µg/ml (~78.6 µM) | 213% increase in CPT-1 activity vs. control. | |
| Primary Rat Hepatocytes | 30 µg/ml (~118 µM) | 475% increase in CPT-1 activity vs. control. | |
| Rat Kidney (in vivo) | 1 mg/kg (IV) | 74% increase in CPT-1 activity vs. vehicle in a hemorrhagic shock model. |
Table 2: Effect of C75 on Fatty Acid Oxidation (FAO)
| Model System | C75 Concentration | Observed Effect | Reference |
| Diet-Induced Obese (DIO) Mice | Not specified | 32.9% increase in energy production from FAO vs. pair-fed controls. | |
| Mouse 3T3-L1 Adipocytes | 30 µg/ml (~118 µM) | 203% increase in FAO vs. control. | |
| Mouse 3T3-L1 Adipocytes | 40 µg/ml (~157 µM) | 358% increase in FAO vs. control. | |
| Primary Rat Hepatocytes | 40 µg/ml (~157 µM) | ~839% increase in FAO vs. control. |
Table 3: Inhibitory Activity of C75 against Fatty Acid Synthase (FAS)
| Assay/Cell Type | Compound | IC50 Value | Reference |
| Purified Rat FAS | C75 | K_I ≈ 16 mM (weak inactivation) | |
| PC3 Prostate Cancer Cells (Clonogenic Assay) | trans-C75 | 35 µM | Not in search results |
| PC3 Prostate Cancer Cells (Spheroid Growth) | trans-C75 | 50 µM | Not in search results |
Note: The weak inactivation constant (K_I) for purified FAS suggests that C75's potent cellular effects may not be solely due to direct FAS inhibition.
Signaling Pathways
C75's activation of CPT1A integrates into a broader network of metabolic signaling. A key player in this network is AMP-activated protein kinase (AMPK), the master regulator of cellular energy homeostasis. C75 has been shown to modulate AMPK activity, which in turn can phosphorylate and inactivate Acetyl-CoA Carboxylase (ACC). Inactivation of ACC reduces the production of malonyl-CoA, further alleviating the inhibition of CPT1A and promoting fatty acid oxidation.
An In-depth Technical Guide to the Chemical Properties of (+)-trans-C75
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-trans-C75, the dextrorotatory enantiomer of the trans-C75 racemate, is a synthetic small molecule that has garnered significant interest for its distinct metabolic effects. Unlike its counterpart, (-)-trans-C75, which primarily acts as a fatty acid synthase (FASN) inhibitor with antitumor properties, this compound is a potent inhibitor of Carnitine Palmitoyltransferase-1 (CPT1). This inhibition of CPT1, a key enzyme in fatty acid oxidation, is central to the compound's pronounced anorectic effects, making it a valuable tool for research in metabolism and obesity. This technical guide provides a comprehensive overview of the chemical and biological properties of this compound, including its physicochemical characteristics, mechanism of action, and relevant experimental protocols.
Chemical and Physicochemical Properties
This compound is a γ-butyrolactone derivative with the systematic name (3S,4R)-4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid. Its chemical structure is distinct from its cis-isomer and its (-)-trans-enantiomer, which dictates its specific biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₂O₄ | [1] |
| Molecular Weight | 254.32 g/mol | [1] |
| CAS Number | 1234694-20-2 | [1] |
| Appearance | Solid at room temperature | [1] |
| Boiling Point | 432.1 ± 45.0 °C at 760 mmHg | [1] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
| Flash Point | 159.2 ± 22.2 °C | [1] |
| Vapour Pressure | 0.0 ± 2.2 mmHg at 25°C | [1] |
| Index of Refraction | 1.489 | [1] |
| Solubility | May be soluble in DMSO, Ethanol, and DMF. Insoluble in water. | [1][2] |
Note: Some data may be for the racemic trans-C75 mixture as specific data for the (+)-enantiomer is limited.
Spectroscopic Data
Synthesis
The synthesis of C75 is a multi-step process.[4] While a detailed, publicly available protocol for the asymmetric synthesis of this compound is proprietary, the general approach for the racemic mixture involves the formation of a γ-lactone core, followed by the introduction of the alkyl side chain and subsequent functional group manipulations.[4] The enantiomers are then separated for specific applications.[1][5]
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound is the inhibition of Carnitine Palmitoyltransferase-1 (CPT1).[1][6] CPT1 is a mitochondrial outer membrane enzyme that facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation.[7] By inhibiting CPT1, this compound effectively blocks this key step in fatty acid metabolism.[8]
The anorectic effect of this compound is believed to be mediated through its action in the hypothalamus.[9] Inhibition of CPT1 in hypothalamic neurons leads to an increase in intracellular long-chain fatty acyl-CoAs. This accumulation is thought to be a signal of nutrient abundance, which in turn modulates the activity of hypothalamic energy sensors like AMP-activated protein kinase (AMPK).[9][10] The reduction in AMPK activity leads to a decrease in the expression of orexigenic neuropeptides (e.g., Neuropeptide Y) and an increase in anorexigenic signals, ultimately resulting in appetite suppression and reduced food intake.[8][9]
Signaling Pathway Diagram
Caption: CPT1 Inhibition Pathway of this compound in Hypothalamic Neurons.
Experimental Protocols
CPT1 Activity Assay
This protocol provides a general workflow for measuring CPT1 activity, which can be adapted to assess the inhibitory effect of this compound.
Objective: To determine the inhibitory potential of this compound on CPT1 enzyme activity.
Materials:
-
Purified or recombinant CPT1 enzyme
-
Tissue homogenates (if using native enzyme)[4]
-
Assay buffer (e.g., 67 mM sucrose, 50 mM KCl, 10 mM EDTA, 2 mg/ml BSA, 50 mM Tris-HCl, pH 7.4)[4]
-
Substrates: Palmitoyl-CoA and L-carnitine
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) for colorimetric detection
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm[5]
Procedure:
-
Enzyme Preparation: Prepare a diluted stock of CPT1 enzyme in the assay buffer.
-
Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing the assay buffer, diluted CPT1 enzyme, and varying concentrations of this compound (or vehicle control).[5]
-
Pre-incubation: Incubate the plate at 30°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.[5]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrates, palmitoyl-CoA and L-carnitine.
-
Reaction Incubation: Incubate the plate at 30°C for a specific time (e.g., 10-15 minutes).[5]
-
Detection: Stop the reaction and add DTNB solution to each well. DTNB reacts with the Coenzyme A released during the reaction to produce a yellow-colored product.[5]
-
Measurement: Shake the plate for a few minutes and then measure the absorbance at 412 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of CPT1 inhibition for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value.
In Vivo Anorectic Effect Assessment
Objective: To evaluate the effect of this compound on food intake in a rodent model.
Materials:
-
Laboratory mice or rats
-
This compound
-
Vehicle solution (e.g., saline with a small amount of DMSO and Tween 80 for solubilization)
-
Metabolic cages for monitoring food intake
-
Animal scale
Procedure:
-
Acclimatization: Acclimate the animals to the metabolic cages and handling procedures.
-
Dosing: Administer this compound via intraperitoneal (i.p.) injection at a specified dose (e.g., 30 mg/kg body weight).[11] A control group should receive the vehicle solution.
-
Food Intake Monitoring: Measure food intake at regular intervals (e.g., 2, 4, 8, 12, and 24 hours) post-injection.[2][11]
-
Body Weight Monitoring: Record the body weight of the animals daily.
-
Data Analysis: Compare the food intake and body weight changes between the this compound treated group and the control group.
Experimental Workflow Diagram
Caption: General Experimental Workflow for Assessing this compound Activity.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of CPT1 in metabolic regulation. Its specific inhibitory action on CPT1 and the resulting anorectic effects provide a clear mechanism for studying energy homeostasis and the development of potential therapeutics for obesity and related metabolic disorders. Further research is warranted to fully elucidate the downstream signaling pathways and to explore its therapeutic potential in a clinical setting. The clear distinction in the biological activities of the C75 enantiomers underscores the importance of stereochemistry in drug design and development.[1][5]
References
- 1. This compound | Mitochondrial Metabolism | 1234694-20-2 | Invivochem [invivochem.com]
- 2. Disconnection between the early onset anorectic effects by C75 and hypothalamic fatty acid synthase inhibition in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Examination of carnitine palmitoyltransferase 1 abundance in white adipose tissue: implications in obesity research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. What are CPT1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. C75, a fatty acid synthase inhibitor, reduces food intake via hypothalamic AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pepstatina.com [pepstatina.com]
- 11. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to (+)-trans-C75: Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
C75, or 4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid, is a synthetic, chemically stable α-methylene-γ-butyrolactone that has garnered significant interest as a potent inhibitor of fatty acid synthase (FAS).[1][2] FAS is the primary enzyme responsible for the de novo synthesis of fatty acids and is found to be highly expressed in many common human cancers, making it a compelling target for anticancer drug development.[2] C75 acts as a slow-binding inhibitor of FAS, leading to the inhibition of fatty acid synthesis, which culminates in apoptosis in cancer cells.[2]
While often studied as a racemic mixture of its trans enantiomers, (±)-trans-C75, the individual enantiomers, (+)-trans-C75 and (-)-trans-C75, exhibit distinct pharmacological profiles. Notably, this compound is recognized as a potent appetite suppressant, whereas (-)-trans-C75 demonstrates more significant anti-tumor and radiosensitizing activity.[3][4] This guide focuses specifically on the this compound enantiomer, providing a detailed overview of its structure, synthesis, and mechanism of action for professionals in the field of drug discovery and metabolic research.
Structure and Stereochemistry of this compound
This compound is one of the two enantiomers of trans-C75. Its specific stereochemistry is (2R,3S), which is the mirror image of the (-)-trans-C75 enantiomer, (2S,3R).[5][6] The core structure is a γ-butyrolactone ring substituted with an octyl chain, a carboxylic acid group, and an exocyclic methylene (B1212753) group.
Chemical and Physical Properties
The key identifiers and properties of this compound and its common racemic form are summarized below for easy reference.
| Property | This compound | (±)-trans-C75 (Racemic) |
| IUPAC Name | (2R,3S)-4-methylidene-2-octyl-5-oxooxolane-3-carboxylic acid[6] | rac-trans-4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid |
| Synonyms | (+)-C75 | trans-C75[7] |
| Molecular Formula | C₁₄H₂₂O₄[6] | C₁₄H₂₂O₄[8] |
| Molecular Weight | 254.32 g/mol [6] | 254.32 g/mol [8] |
| CAS Number | 1234694-20-2[9] | 191282-48-1[7] |
Synthesis of this compound
The synthesis of enantiomerically pure this compound typically involves a two-stage process: first, the synthesis of the racemic trans-C75 mixture, followed by the separation of the (+) and (-) enantiomers through chiral resolution. While direct enantioselective synthesis routes are an area of active research, chiral resolution remains a common and effective method.[10][11]
Racemic Synthesis of trans-C75
A procedurally simple approach for the synthesis of racemic C75 has been developed, designed to rapidly assemble the α-methylene-γ-butyrolactone core.[2] The workflow involves the reaction of an itaconate derivative with an aldehyde.
Experimental Protocol: Racemic Synthesis (Adapted from PNAS)
-
Dianion Formation : Dissolve p-methoxybenzyl itaconate in anhydrous THF and cool to -78°C. Add a solution of lithium diisopropylamide (LDA) dropwise to facilitate deprotonation and form the dianion intermediate.[2]
-
Aldol Condensation : Add nonanal to the reaction mixture. The dianion reacts with the aldehyde to form the aldol adduct.[2]
-
Lactonization : Quench the reaction with an acid (e.g., HCl). The acidic workup promotes intramolecular cyclization (lactonization) to form the γ-butyrolactone ring and cleaves the p-methoxybenzyl protecting group, yielding racemic C75.[2]
-
Purification : The resulting product is a mixture of cis and trans isomers. The trans isomer, (±)-trans-C75, can be isolated and purified using standard techniques like column chromatography.
Chiral Resolution
Once the racemic (±)-trans-C75 is obtained, the enantiomers must be separated. Chiral resolution is a process that separates a racemic mixture into its pure enantiomers.[10] Common techniques include:
-
Diastereomeric Salt Crystallization : The racemic carboxylic acid is reacted with a chiral amine (a resolving agent) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing one to be selectively crystallized and separated. The resolving agent is then removed to yield the pure enantiomer.[10]
-
Enzymatic Kinetic Resolution : This method uses an enzyme that selectively catalyzes a reaction on only one of the enantiomers. For example, a lipase (B570770) can be used to selectively esterify the methyl ester of one C75 enantiomer, allowing the esterified and un-esterified forms to be separated.[5]
-
Chiral Chromatography : High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can physically separate the two enantiomers based on their differential interactions with the chiral support material.[12]
Mechanism of Action and Biological Activity
C75 exerts its biological effects through a dual mechanism, primarily targeting cellular lipid metabolism. It inhibits fatty acid synthesis while simultaneously stimulating fatty acid oxidation.[13]
Inhibition of Fatty Acid Synthase (FAS)
The principal mechanism of C75 is the inhibition of Fatty Acid Synthase (FAS).[13] FAS catalyzes the condensation of acetyl-CoA and malonyl-CoA to produce long-chain fatty acids like palmitate.[14] By blocking the β-ketoacyl synthase domain of FAS, C75 prevents the synthesis of new fatty acids.[15] This leads to an accumulation of the substrate malonyl-CoA.[2][15] In cancer cells, which rely on high rates of de novo fatty acid synthesis for membrane production and signaling, this inhibition is cytotoxic and triggers apoptosis.[2][15][16]
Stimulation of Carnitine Palmitoyltransferase-1 (CPT-1)
Paradoxically, while C75 causes the accumulation of malonyl-CoA, a known allosteric inhibitor of CPT-1, C75 itself stimulates CPT-1 activity.[14] CPT-1 is the rate-limiting enzyme for the mitochondrial import and oxidation of long-chain fatty acids.[14] This stimulation of fatty acid oxidation contributes to changes in cellular energy balance, affecting ATP levels and activating the energy sensor AMP-activated protein kinase (AMPK).[17] The this compound enantiomer, in particular, is a potent CPT-1 inhibitor, and this action is linked to its strong anorectic (appetite-suppressing) effects.[3]
Quantitative Biological Data
The majority of published cytotoxicity data utilizes the racemic (±)-trans-C75 mixture. These values provide a benchmark for the compound's general efficacy against cancer cell lines.
| Compound | Cell Line | Assay Type | IC₅₀ Value | Reference |
| (±)-trans-C75 | PC3 (Prostate Cancer) | Clonogenic Assay | 35 µM | [7] |
| (±)-trans-C75 | LNCaP (Prostate Cancer) | Spheroid Growth Assay | 50 µM | [3][7] |
| (±)-trans-C75 | A375 (Human Melanoma) | MTT Assay | ~40 µM (at 48h) | [16] |
Key Experimental Protocols
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18]
Principle : Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan (B1609692) crystals.[18] These crystals are then dissolved, and the absorbance of the colored solution is quantified, which is directly proportional to the number of viable cells.[18]
Protocol Outline :
-
Cell Seeding : Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate overnight to allow for attachment.[19]
-
Compound Treatment : Treat cells with various concentrations of this compound (and vehicle control, e.g., DMSO) and incubate for a desired period (e.g., 24, 48, or 72 hours).[20]
-
MTT Addition : Add MTT labeling reagent (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[18]
-
Solubilization : Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[18][19]
-
Absorbance Reading : Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[18]
-
Data Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the results to determine the IC₅₀ value.
In Vitro FAS Inhibition Assay
This assay measures the activity of FAS by monitoring the oxidation of NADPH, a required cofactor for the enzyme's reductive steps.
Principle : The activity of purified FAS is determined spectrophotometrically by measuring the decrease in absorbance at 340 nm resulting from the oxidation of NADPH in the presence of the substrates acetyl-CoA and malonyl-CoA. The inhibitory effect of this compound is quantified by comparing the rate of NADPH oxidation in its presence versus its absence.
Protocol Outline :
-
Reagent Preparation : Prepare assay buffer (e.g., potassium phosphate (B84403) buffer), substrate solutions (acetyl-CoA, malonyl-CoA, NADPH), and purified FAS enzyme.
-
Pre-incubation (for slow-binding inhibitors) : In a 96-well plate, pre-incubate the FAS enzyme with various concentrations of this compound for a set period (e.g., 30 minutes) at 37°C. This step is crucial as C75 exhibits slow-binding characteristics.[2][21]
-
Reaction Initiation : Initiate the enzymatic reaction by adding the substrates (acetyl-CoA and malonyl-CoA) to the wells.[21]
-
Kinetic Measurement : Immediately begin measuring the absorbance at 340 nm at regular intervals using a microplate reader to monitor the rate of NADPH consumption.
-
Data Analysis : Calculate the initial reaction velocity (V₀) for each inhibitor concentration. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.[22]
Conclusion
This compound is a specific stereoisomer of the well-characterized fatty acid synthase inhibitor, C75. Its unique (2R,3S) configuration imparts a distinct pharmacological profile, most notably its potent activity as an appetite suppressant linked to its effects on CPT-1. While its synthesis requires a chiral resolution step to isolate it from its more potently anti-neoplastic enantiomer, (-)-trans-C75, the study of the pure this compound isomer is critical for professionals developing targeted therapies for metabolic disorders such as obesity, as well as for deconvoluting the complex mechanisms underlying FAS inhibition in oncology. This guide provides the foundational structural, synthetic, and mechanistic data required to facilitate further research and development of this compelling molecule.
References
- 1. 4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic Acid (C75), an Inhibitor of Fatty-acid Synthase, Suppresses the Mitochondrial Fatty Acid Synthesis Pathway and Impairs Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Differential in radiosensitizing potency of enantiomers of the fatty acid synthase inhibitor C75 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. (2R,3S)-C75 | C14H22O4 | CID 9881506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. abmole.com [abmole.com]
- 9. This compound | Mitochondrial Metabolism | 1234694-20-2 | Invivochem [invivochem.com]
- 10. Chiral resolution - Wikipedia [en.wikipedia.org]
- 11. Catalyzed Enantioselective Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds | MDPI [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Inhibition of Fatty Acid Synthase with C75 Decreases Organ Injury after Hemorrhagic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Fatty acid synthase inhibitors cerulenin and C75 retard growth and induce caspase-dependent apoptosis in human melanoma A-375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. C75, a fatty acid synthase inhibitor, modulates AMP-activated protein kinase to alter neuronal energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 19. biopioneer.com.tw [biopioneer.com.tw]
- 20. texaschildrens.org [texaschildrens.org]
- 21. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
The Discovery and History of (+)-trans-C75: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
C75, a synthetic α-methylene-γ-butyrolactone, has emerged as a pivotal research tool in the study of fatty acid metabolism and its implications in oncology and metabolic diseases. Developed as a more stable synthetic analog of the natural fatty acid synthase (FAS) inhibitor cerulenin, C75 has demonstrated potent anti-tumor and anorectic effects in preclinical models.[1][2] This technical guide provides an in-depth exploration of the discovery, history, and multifaceted mechanism of action of C75, with a specific focus on the biologically distinct activities of its enantiomers, (+)-trans-C75 and (-)-trans-C75. While the racemic mixture and the (-)-enantiomer are primarily associated with the inhibition of fatty acid synthase and cytotoxicity, this compound is a potent inhibitor of Carnitine Palmitoyltransferase-1 (CPT-1) and is largely responsible for the compound's profound anorectic effects.[3][4][5] This guide consolidates quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate a comprehensive understanding of this important molecule.
Discovery and Rationale
The development of C75 was predicated on the observation that many human cancer cells exhibit elevated levels of fatty acid synthase (FAS), a key enzyme in de novo lipogenesis, to support rapid proliferation and membrane synthesis.[1][6] This differential expression between cancer and normal tissues identified FAS as a promising therapeutic target.[1] C75 was designed as a more chemically stable and potent successor to cerulenin, a natural product known to inhibit FAS.[1][2] The core structure, an α-methylene-γ-butyrolactone, was engineered to act as a slow-binding, irreversible inhibitor of FAS.[1][7]
Stereochemistry and Differential Activity
C75 is a chiral molecule, and its biological activities are distinctly segregated between its enantiomers. This stereospecificity is a critical consideration in its application as a research tool.
-
(-)-trans-C75 : This enantiomer is the primary inhibitor of fatty acid synthase (FAS) and is responsible for the cytotoxic effects observed in cancer cell lines.[3][4]
-
This compound : In contrast, this enantiomer is a potent inhibitor of Carnitine Palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme in mitochondrial fatty acid oxidation.[3][5] Its administration leads to a significant reduction in food intake (anorexia), suggesting that the central inhibition of CPT-1 is a key driver of this effect.[3][4] It is notably less potent in its anti-cancer and radiosensitizing effects compared to the (-)-enantiomer.[5]
This differential activity allows for the targeted investigation of either FAS inhibition or CPT-1 inhibition and their respective downstream consequences.
Quantitative Data
The following tables summarize the in vitro efficacy of C75 and its trans-isomer across various cell lines and assays. It is important to note that many studies utilize the racemic mixture of trans-C75 ((±)-C75).
Table 1: In Vitro Efficacy of trans-C75 in Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 Value (µM) | Reference(s) |
| PC3 | Prostate Cancer | Clonogenic Assay | 35 | [3][8] |
| LNCaP | Prostate Cancer | Spheroid Growth Assay | 50 | [3][8] |
| A375 | Melanoma | FASN Inhibition | 32.43 | [8][9] |
| SKBR3 | Breast Cancer | Cytotoxicity Assay | Not specified | [7] |
| MCF-7 | Breast Cancer | Apoptosis Induction | Not specified | [10] |
Table 2: Effects of C75 on Fatty Acid Synthesis and Metabolism
| Cell Line/Tissue | Treatment Conditions | Duration | Assay | Result | Reference(s) |
| HL60 (Leukemia) | 5 µg/mL C75 | 4 hours | [U-14C]acetate incorporation into phospholipids | 87% inhibition | [8] |
| HL60 (Leukemia) | 5 µg/mL C75 | 4 hours | [U-14C]acetate incorporation into triglycerides | 89% inhibition | [8] |
| Rodent Adipocytes | 20 µg/mL C75 | - | CPT-1 Activity | 213% increase | [11] |
| Rat Hepatocytes | Dose-dependent C75 | - | Fatty Acid Oxidation | Up to 800% increase | [11] |
| Rat Hepatocytes | Dose-dependent C75 | - | CPT-1 Activity | Up to 475% increase | [11] |
Mechanism of Action and Signaling Pathways
C75 exerts its biological effects through the modulation of key metabolic pathways. The inhibition of FAS by (-)-trans-C75 and the inhibition of CPT-1 by this compound lead to significant alterations in cellular energy homeostasis.
Fatty Acid Synthase (FAS) Inhibition
(-)-trans-C75 acts as a slow-binding, irreversible inhibitor of FAS.[1][7] This inhibition prevents the conversion of acetyl-CoA and malonyl-CoA into palmitate, leading to an accumulation of malonyl-CoA. In cancer cells, this disruption of de novo lipogenesis induces metabolic stress, inhibits DNA replication, and ultimately triggers apoptosis.[1][7]
Caption: (-)-trans-C75 inhibits FAS, leading to apoptosis.
Carnitine Palmitoyltransferase-1 (CPT-1) Inhibition and Anorectic Effects
This compound is a potent inhibitor of CPT-1, particularly in the hypothalamus.[3][5] CPT-1 is responsible for transporting long-chain fatty acids into the mitochondria for β-oxidation. Inhibition of CPT-1 is thought to increase cytosolic long-chain fatty acyl-CoAs, which serve as a signal of energy surplus in hypothalamic neurons. This leads to the suppression of orexigenic (appetite-stimulating) neuropeptides like Neuropeptide Y (NPY) and Agouti-related peptide (AgRP), and the stimulation of anorexigenic (appetite-suppressing) neuropeptides such as Pro-opiomelanocortin (POMC), resulting in a potent anorectic effect.[3][4] Interestingly, some studies have also reported that C75 can activate CPT-1 in peripheral tissues, highlighting a complex, context-dependent mechanism.[11][12] However, the anorectic effect is strongly linked to central CPT-1 inhibition.[3]
Caption: this compound inhibits hypothalamic CPT-1, reducing food intake.
Modulation of the AMPK Pathway
C75 has been shown to reduce the phosphorylation and thus the activity of AMP-activated protein kinase (AMPK) in the hypothalamus.[13] AMPK acts as a cellular energy sensor. By inhibiting AMPK, C75 mimics a state of high energy, which contributes to the suppression of appetite.[13] This effect is thought to be mediated by an increase in neuronal ATP levels.[13]
Caption: C75 inhibits the hypothalamic AMPK pathway, reducing appetite.
Experimental Protocols
Detailed experimental protocols are essential for the accurate interpretation and replication of research findings. The following sections provide generalized methodologies for key assays involving C75.
Synthesis of trans-C75 (Racemic)
While a detailed, step-by-step protocol for the enantioselective synthesis of this compound is largely proprietary, a reliable route for the multigram synthesis of the racemic trans-C75 has been reported with an overall yield of approximately 29%.[1][14] The general workflow is as follows:
-
Starting Materials : The synthesis often begins with itaconic anhydride (B1165640) and p-methoxybenzyl alcohol or ethyl penta-3,4-dienoate.[14]
-
Formation of the γ-lactone core : A key step involves the formation of the core five-membered lactone ring structure.[1]
-
Isomerization : Isomerization is performed to enrich the desired trans isomer over the cis isomer.[14]
-
Introduction of the Methylene Group : The α-methylene group, crucial for its biological activity, is typically introduced in a late-stage step.
-
Purification : Purification is often challenging due to the potential for isomerization of the exocyclic double bond. Column chromatography is a common method.[14]
Note: For the isolation of this compound, chiral separation techniques such as chiral chromatography or enzymatic resolution would be required following the synthesis of the racemic mixture.
Fatty Acid Synthase (FAS) Inhibition Assay
Objective: To determine the inhibitory effect of C75 on FAS activity.
Principle: FAS activity is measured by quantifying the incorporation of a radiolabeled precursor (e.g., [14C]acetyl-CoA or [3H]malonyl-CoA) into newly synthesized fatty acids.
Materials:
-
Purified FAS enzyme or cell lysates containing FAS
-
C75 compound (typically (-)-trans-C75 or racemic trans-C75)
-
Acetyl-CoA
-
Radiolabeled Malonyl-CoA
-
NADPH
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer)
Procedure:
-
Pre-incubation: Pre-incubate the purified FAS enzyme with varying concentrations of C75 for different time intervals (e.g., 0-30 minutes) at 37°C. This step is critical to account for the slow-binding nature of the inhibitor.[7]
-
Reaction Initiation: Initiate the enzymatic reaction by adding acetyl-CoA, radiolabeled malonyl-CoA, and NADPH.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Reaction Termination: Stop the reaction (e.g., by adding a strong acid).
-
Extraction: Extract the synthesized fatty acids using an organic solvent.
-
Quantification: Measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of FAS inhibition relative to a vehicle control (e.g., DMSO) and determine the IC50 value.
Carnitine Palmitoyltransferase-1 (CPT-1) Activity Assay
Objective: To measure the effect of this compound on CPT-1 activity.
Principle: CPT-1 activity is determined by measuring the formation of radiolabeled acylcarnitine from radiolabeled carnitine and an acyl-CoA substrate.
Materials:
-
Isolated mitochondria from tissue homogenates (e.g., liver, hypothalamus) or cultured cells
-
This compound compound
-
L-[³H]carnitine
-
Palmitoyl-CoA (or other long-chain acyl-CoA)
-
Reaction buffer
Procedure:
-
Mitochondrial Isolation: Isolate mitochondria from the desired tissue or cells using differential centrifugation.
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer, L-[³H]carnitine, palmitoyl-CoA, and the isolated mitochondria.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.
-
Incubation: Incubate the mixture at 37°C for a specified time.
-
Separation: Separate the radiolabeled acylcarnitine product from the unreacted radiolabeled carnitine (e.g., using an ion-exchange column).
-
Quantification: Measure the radioactivity of the acylcarnitine product using a scintillation counter.
-
Data Analysis: Calculate the rate of CPT-1 activity and determine the effect of this compound relative to a control.
Cell Viability/Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of C75 enantiomers on cultured cancer cells.
Materials:
-
Cancer cell line of interest (e.g., PC3, LNCaP)
-
Complete cell culture medium
-
C75 compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the C75 enantiomers or racemic mixture for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Caption: Workflow for a typical cell viability (MTT) assay.
Conclusion
This compound and its parent compound have been instrumental in elucidating the roles of fatty acid synthesis and oxidation in health and disease. The clear distinction in the mechanisms of its enantiomers—with (-)-trans-C75 targeting FAS for anti-cancer effects and this compound targeting CPT-1 to induce anorexia—provides researchers with precise tools to dissect these complex metabolic pathways. While the clinical development of C75 itself has been hampered by side effects such as significant weight loss, the insights gained from its study continue to guide the development of new, more targeted therapeutics for cancer and metabolic disorders.[5][7] This guide serves as a foundational resource for professionals in the field, enabling a deeper understanding and more effective utilization of this important chemical probe.
References
- 1. benchchem.com [benchchem.com]
- 2. Research Portal [rex.libraries.wsu.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effect of the anorectic fatty acid synthase inhibitor C75 on neuronal activity in the hypothalamus and brainstem - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Characterization of the inactivation of rat fatty acid synthase by C75: inhibition of partial reactions and protection by substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. C75 increases peripheral energy utilization and fatty acid oxidation in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. C75 increases peripheral energy utilization and fatty acid oxidation in diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. C75, a fatty acid synthase inhibitor, reduces food intake via hypothalamic AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Anorexigenic Activity of (+)-trans-C75: A Deep Dive into its Stereoselective Inhibition of Carnitine Palmitoyltransferase 1
For Researchers, Scientists, and Drug Development Professionals
Abstract
C75, a synthetic α-methylene-γ-butyrolactone, is a well-documented inhibitor of fatty acid synthase (FAS) with demonstrated anti-tumor and anti-obesity properties. However, its therapeutic application has been complicated by a significant anorexigenic side effect, leading to weight loss. Subsequent research has revealed that C75, typically synthesized and studied as a racemic mixture, possesses a fascinating stereoselectivity. Its biological activities are distinctly segregated between its two enantiomers. The (-)-enantiomer is primarily responsible for the cytotoxic, anti-tumor effects via FAS inhibition, whereas the (+)-trans-C75 enantiomer mediates the profound effects on appetite and body weight. This technical guide provides an in-depth exploration of the biological activity of this compound, focusing on its core mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.
Core Mechanism of Action: A Stereoselective Approach to Appetite Regulation
The racemic mixture of C75 presents a dual-action profile. However, de novo synthesis and separation of the individual enantiomers have elucidated that their pharmacological effects are distinct and target different key metabolic enzymes.[1][2] The (-)-C75 isomer inhibits FAS, leading to cytotoxic effects in tumor cells, while the (+)-C75 isomer is a potent anorectic agent.[2][3][4][5]
The primary mechanism of this compound is not the inhibition of fatty acid synthesis, but rather the potent inhibition of Carnitine Palmitoyltransferase 1 (CPT1) , the rate-limiting enzyme in mitochondrial fatty acid oxidation.[3][4][5] This action is not direct; (+)-C75 acts as a pro-drug. Within the cell, particularly in the hypothalamus, it is converted to its coenzyme A derivative, (+)-C75-CoA .[1][2][6][7] This CoA adduct is a potent competitive inhibitor of CPT1.[6][8]
By inhibiting CPT1, (+)-C75-CoA blocks the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1][2] This leads to an accumulation of their cytosolic substrates, such as long-chain fatty acyl-CoAs.[2] In the hypothalamic neurons that regulate energy balance, this accumulation serves as a molecular signal of nutrient surplus, leading to the suppression of appetite (anorexia) and a subsequent reduction in body weight.[1][2][7] This central inhibition of CPT1 is considered essential for the anorectic effect of C75.[3][4]
This stereoselective activity provides a significant advantage for therapeutic development, allowing for the separation of the anti-tumor effects of (-)-C75 from the appetite-suppressing side effects caused by (+)-C75.[1][4]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. Novel effect of C75 on carnitine palmitoyltransferase I activity and palmitate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. C75 is converted to C75-CoA in the hypothalamus, where it inhibits carnitine palmitoyltransferase 1 and decreases food intake and body weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioweb.cbm.uam.es [bioweb.cbm.uam.es]
(+)-trans-C75 in metabolic disorder studies
An In-depth Technical Guide to (+)-trans-C75 in Metabolic Disorder Studies
Executive Summary this compound, an enantiomer of the synthetic α-methylene-γ-butyrolactone C75, is a pivotal pharmacological tool for investigating the complex interplay between fatty acid metabolism and systemic energy homeostasis. Primarily recognized as a potent, slow-binding inhibitor of fatty acid synthase (FAS), its mechanism extends to the modulation of carnitine palmitoyltransferase-1 (CPT-1) and central energy sensing pathways like AMP-activated protein kinase (AMPK). This dual action—inhibiting de novo lipogenesis while concurrently influencing fatty acid oxidation—produces significant effects on appetite, body weight, and energy expenditure in preclinical models. While the precise nature of its interaction with CPT-1 remains a subject of investigation, with reports suggesting both agonistic and inhibitory roles, this compound has proven invaluable for dissecting the pathophysiology of metabolic diseases such as obesity and type 2 diabetes. This guide provides a comprehensive overview of its mechanisms, quantitative effects, key experimental protocols, and the signaling pathways it modulates, serving as a critical resource for researchers in metabolic science and drug development.
Core Mechanisms of Action
This compound exerts its profound metabolic effects through a multi-pronged mechanism involving direct enzyme inhibition, modulation of fatty acid transport, and alteration of central nervous system signaling that governs energy balance.
Inhibition of Fatty Acid Synthase (FAS)
The primary and most well-characterized action of C75 is the inhibition of Fatty Acid Synthase (FAS), the key multi-enzyme protein responsible for the de novo synthesis of fatty acids.[1][2] C75 acts as a synthetic, slow-binding, and irreversible inhibitor of mammalian FAS.[1][3] By binding to the β-ketoacyl synthase domain of FAS, C75 blocks the condensation reactions required for long-chain fatty acid elongation.[4] This inhibition leads to a rapid accumulation of the FAS substrate, malonyl-CoA, a critical signaling molecule in energy metabolism.[2][5]
The Dual Role and Controversy of Carnitine Palmitoyltransferase-1 (CPT-1) Modulation
The effect of C75 on CPT-1, the rate-limiting enzyme for the transport of long-chain fatty acids into mitochondria for β-oxidation, is complex and a subject of scientific debate.
-
CPT-1 Agonism: Several studies report that C75 acts as a CPT-1 agonist in peripheral tissues like adipocytes and hepatocytes.[6] In this model, C75 functions as a "malonyl-CoA mimetic," antagonizing the natural inhibitory effect of malonyl-CoA on CPT-1.[5][6] This leads to a paradoxical increase in fatty acid oxidation and energy expenditure despite high levels of malonyl-CoA.[6][7]
-
CPT-1 Inhibition: Conversely, other research provides strong evidence that C75 is converted in vivo to C75-CoA.[8] This derivative is a potent competitive inhibitor of CPT-1.[8] This inhibitory action, particularly within the hypothalamus, is proposed to be essential for the powerful anorectic effects of C75.[7]
This discrepancy suggests that the action of this compound may be tissue-specific or dependent on its metabolic conversion to C75-CoA. The (+)-enantiomer is primarily responsible for the anorectic effects, which are linked to CPT-1 inhibition, while the (-)-enantiomer carries more of the anti-tumor activity.[7][9]
Central Nervous System Effects and Appetite Regulation
This compound potently suppresses appetite and reduces body weight by acting on the hypothalamus, the brain's primary center for energy homeostasis regulation.[6] The inhibition of FAS and subsequent increase in hypothalamic malonyl-CoA levels mimic a state of energy surplus.[5] This central signal leads to a profound shift in the expression of key neuropeptides that control feeding behavior:
-
Decreased Orexigenic (Appetite-Stimulating) Neuropeptides: Neuropeptide Y (NPY) and Agouti-related peptide (AgRP).[10][11]
-
Increased Anorexigenic (Appetite-Suppressing) Neuropeptides: Pro-opiomelanocortin (POMC) and Cocaine- and amphetamine-regulated transcript (CART).[10]
Impact on Cellular Energy Sensing: The AMPK Pathway
AMP-activated protein kinase (AMPK) is a critical cellular energy sensor that is activated during low energy states (high AMP:ATP ratio). C75 treatment rapidly reduces the phosphorylation (activity) of the AMPKα subunit in the hypothalamus.[12][13] This inactivation of AMPK signals a state of energy sufficiency and is a key mechanism linking FAS inhibition to the downstream reduction in NPY expression and food intake.[12][13] Studies in neurons have shown that C75 causes an initial drop followed by a sustained increase in ATP levels, providing a direct mechanism for AMPK inactivation.[14][15]
Quantitative Preclinical Data
The metabolic effects of C75 have been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.
Table 1: In Vitro Inhibitory Concentrations of C75
| Parameter | Cell Line / System | Value | Reference(s) |
|---|---|---|---|
| IC₅₀ (FAS, clonogenic assay) | Cancer Cells | 35 µM | [16] |
| IC₅₀ (FAS, spheroid growth) | Cancer Cells | 50 µM | [16] |
| IC₅₀ (Cell Growth) | PC3 Prostate Cancer | 35 µM | [7] |
| IC₅₀ (Cell Growth) | LNCaP Spheroids | 50 µM | [17] |
| IC₅₀ (FAS/FASN) | Purified Enzyme | 15.53 µM | [18] |
| ID₅₀ (Cell Growth) | SKBR3 Breast Cancer | 3.2 µg/mL (~12.6 µM) |[3] |
Table 2: In Vivo Effects of C75 on Metabolic Parameters in Rodent Models
| Parameter | Animal Model | Dose & Route | Effect | Reference(s) |
|---|---|---|---|---|
| Food Intake Inhibition | Mice | 15 mg/kg (i.p.) | >90% reduction over 24h | [19] |
| Food Intake Inhibition | Mice | 30 mg/kg (i.p.) | ≥95% reduction within 2h | [7][17] |
| Fatty Acid Synthesis | Mice | i.p. | 95% reduction | [19] |
| Hepatic Malonyl-CoA | Mice | i.p. | 110% increase | [19] |
| Weight Loss | DIO Mice | i.p. | 50% greater than pair-fed | [7] |
| Energy Expenditure | DIO Mice | i.p. | 32.9% increase | [7] |
| REM Sleep | WT Mice | 30 mg/kg (i.p.) | 76.5% suppression over 24h | [20] |
| Body Temperature | WT Mice | 30 mg/kg (i.p.) | ~2.5°C decrease |[20] |
Table 3: Cellular Effects of C75 on Fatty Acid Oxidation Pathways
| Parameter | Cell Type | Concentration | Effect | Reference(s) |
|---|---|---|---|---|
| Fatty Acid Oxidation | Adipocytes | 30 µg/mL | 203% increase | [6] |
| Fatty Acid Oxidation | Adipocytes | 40 µg/mL | 358% increase | [6] |
| CPT-1 Activity | Adipocytes | 20 µg/mL | 213% increase | [6] |
| Fatty Acid Oxidation | Primary Rat Hepatocytes | Dose-dependent | ~800% increase | [6] |
| CPT-1 Activity | Primary Rat Hepatocytes | Dose-dependent | 475% increase | [6] |
| CPT-1 Activity | MCF-7 Breast Cancer | 20 µg/mL | 166% increase |[6] |
Key Experimental Protocols
Protocol: In Vivo Administration and Monitoring in Mice
This protocol outlines a typical experiment to assess the effects of this compound on food intake and body weight in mice.
-
Animal Acclimation: Male C57BL/6 mice are individually housed and acclimated for at least 7 days with standard chow and water ad libitum.[11]
-
Compound Preparation: Dissolve this compound in a suitable vehicle such as RPMI 1640 medium or a solution of DMSO in saline.[4][20]
-
Grouping: Randomize mice into treatment groups (e.g., Vehicle control, C75 at 10-30 mg/kg, and a pair-fed group that receives the same amount of food as consumed by the C75 group).[11]
-
Administration: Administer the compound or vehicle via intraperitoneal (i.p.) injection.[17] Injections are typically performed 1-3 hours before the onset of the dark cycle, when rodents begin their active feeding period.[11][17]
-
Monitoring: Measure cumulative food intake and body weight at regular intervals (e.g., 2, 12, and 24 hours post-injection) for the duration of the study (typically 1-5 days).[11][17]
-
Tissue Collection: At the study endpoint, mice are euthanized. Tissues of interest, such as the hypothalamus, liver, and adipose tissue, are rapidly dissected, snap-frozen in liquid nitrogen, and stored at -80°C for subsequent molecular analysis (e.g., qPCR, Western blot).[11]
Protocol: Cell-Based Growth Inhibition Assay (MTT)
This protocol measures the effect of this compound on the viability and proliferation of cultured cells.
-
Cell Seeding: Plate cells (e.g., human prostate cancer PC3 cells) in 96-well microtiter plates at a density that allows for exponential growth during the experiment and incubate for 24 hours.[17]
-
Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0-100 µM). Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[17]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[17] Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan (B1609692) precipitate.
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[17]
-
Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value from the dose-response curve.
Signaling and Workflow Visualizations
The following diagrams illustrate the key pathways and experimental logic associated with this compound research.
Discussion and Future Directions
This compound is an indispensable chemical probe that has significantly advanced our understanding of the role of de novo lipogenesis in systemic energy regulation.[10] Its ability to inhibit FAS, leading to downstream effects on central appetite control and peripheral energy expenditure, highlights the therapeutic potential of targeting this pathway for metabolic disorders.
The primary area for future investigation remains the resolution of the CPT-1 controversy. Determining the tissue-specific balance between C75's direct agonistic effects and the inhibitory action of its C75-CoA metabolite is crucial for a complete mechanistic understanding. Furthermore, while C75 itself has limitations for direct therapeutic use due to potential off-target effects, including on mitochondrial function, it serves as a vital lead compound.[21] Insights gained from studying this compound are actively guiding the development of next-generation FAS inhibitors with improved specificity and safety profiles for the treatment of obesity, type 2 diabetes, and associated metabolic syndromes.[22]
References
- 1. pnas.org [pnas.org]
- 2. benchchem.com [benchchem.com]
- 3. trans-C75 | FASN inhibitor | Probechem Biochemicals [probechem.com]
- 4. Fatty Acid Synthase Inhibitor C75 Ameliorates Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the inactivation of rat fatty acid synthase by C75: inhibition of partial reactions and protection by substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C75 increases peripheral energy utilization and fatty acid oxidation in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Novel effect of C75 on carnitine palmitoyltransferase I activity and palmitate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Differential effects of a centrally acting fatty acid synthase inhibitor in lean and obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. C75, a fatty acid synthase inhibitor, reduces food intake via hypothalamic AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. C75, a fatty acid synthase inhibitor, modulates AMP-activated protein kinase to alter neuronal energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. selleckchem.com [selleckchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. selleckchem.com [selleckchem.com]
- 19. apexbt.com [apexbt.com]
- 20. The Effects of C75, an Inhibitor of Fatty Acid Synthase, on Sleep and Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (C75), an inhibitor of fatty-acid synthase, suppresses the mitochondrial fatty acid synthesis pathway and impairs mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. What are the new molecules for FAS inhibitors? [synapse.patsnap.com]
role of (+)-trans-C75 in cancer research
An In-depth Technical Guide on the Role of (+)-trans-C75 in Cancer Research
Introduction
C75 is a synthetic, small-molecule inhibitor of Fatty Acid Synthase (FASN), a key enzyme responsible for the de novo synthesis of fatty acids.[1] In normal human tissues, FASN expression is generally low, as dietary fatty acids are the primary source. However, many common human cancers, including those of the breast, prostate, colon, and lung, exhibit significantly upregulated FASN expression to meet the high anabolic demands of rapid cell proliferation.[2][3] This differential expression makes FASN an attractive target for anticancer drug development.[2]
Initial research focused on a racemic mixture of C75, which demonstrated potent anti-tumor activity but was hampered by a significant side effect: profound weight loss and anorexia.[4][5] A pivotal breakthrough in the field was the discovery that C75 exists as two enantiomers, this compound and (-)-trans-C75, with distinct pharmacological properties. Subsequent studies revealed that the (-)-enantiomer is primarily responsible for the desired anti-tumor effects through FASN inhibition, while the (+)-enantiomer mediates the dose-limiting anorectic side effects by inhibiting Carnitine Palmitoyltransferase 1 (CPT1).[4][6]
This guide provides a detailed technical overview of C75, clarifying the specific roles of its enantiomers in cancer research, presenting key quantitative data, outlining experimental protocols, and visualizing the core signaling pathways.
Core Mechanism of Action: A Tale of Two Enantiomers
The biological activity of C75 is stereospecific, with each enantiomer targeting a different key metabolic enzyme. Understanding this distinction is critical to appreciating its role and therapeutic potential in oncology.
(-)-trans-C75: The Anti-Tumor Agent
The primary anti-neoplastic activity of the C75 racemic mixture is attributed to the (-)-trans-C75 enantiomer.[4][7]
-
Target: Fatty Acid Synthase (FASN).
-
Mechanism: (-)-C75 acts as a slow-binding, irreversible inhibitor of FASN.[2][3] It covalently binds to the β-ketoacyl synthase (KS) and thioesterase (TE) domains of the FASN enzyme complex.[3][8]
-
Cellular Impact: Inhibition of FASN leads to the accumulation of its substrate, malonyl-CoA.[2] This buildup is a key mediator of cytotoxicity, triggering a cascade of events that includes cell cycle arrest and caspase-dependent apoptosis.[2][9] This process disrupts the production of essential lipids required for membrane formation, energy storage, and signaling in rapidly dividing cancer cells.[10][11]
This compound: The Mediator of Anorexia
The this compound enantiomer has minimal FASN inhibitory activity. Its primary role, particularly in the context of cancer therapy, is its off-target effect on appetite regulation.
-
Mechanism: (+)-C75, through its coenzyme A (CoA) derivative, inhibits CPT1.[4] CPT1 is the rate-limiting enzyme in fatty acid β-oxidation.
-
Systemic Impact: Inhibition of CPT1, particularly in the hypothalamus, is believed to be the central mechanism behind the profound anorexia and weight loss observed with racemic C75 administration.[4][12] This side effect has significantly limited the clinical development of racemic C75 as a cancer therapeutic.[7]
This differential activity suggests that the development of pure (-)-C75 could offer a therapeutic window, providing the anti-tumor benefits without the dose-limiting toxicity of the (+)-enantiomer.[6][7]
Quantitative Data: Cytotoxicity and Inhibition
The following table summarizes the reported cytotoxic and inhibitory concentrations for C75. It is important to note that much of the early literature utilized the racemic mixture, often referred to simply as "C75" or "(±)-C75".
| Compound | Cancer Type | Cell Line / Model | Assay Type | IC50 / Effective Concentration | Reference(s) |
| (±)-trans-C75 | Prostate Cancer | PC3 | Clonogenic Assay | 35 µM | [12][13][14] |
| (±)-trans-C75 | Prostate Cancer | LNCaP | Spheroid Growth | 50 µM | [12][13][14] |
| (±)-trans-C75 | Melanoma | A375 | FASN Inhibition | IC50 = 32.43 µM | [13] |
| (-)-trans-C75 | Prostate Cancer | PC3 | Clonogenic Assay | More potent than (±)-C75 or (+)-C75 | [7] |
| This compound | - | - | FASN Inhibition | Weak inhibitor | [4][6] |
| This compound | - | - | CPT1 Inhibition | Potent inhibitor | [4][12] |
Signaling Pathways and Logical Relationships
The distinct actions of the C75 enantiomers can be visualized to better understand their biological consequences.
Caption: Differential pathways of C75 enantiomers in cancer research.
Caption: Logical relationship of C75 enantiomers and their biological outcomes.
Experimental Protocols
Detailed methodologies are essential for the validation and replication of scientific findings. Below are generalized protocols for key experiments used to assess the effects of C75.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation in response to a compound.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., PC3, A375) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[14]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound, (-)-trans-C75, or (±)-trans-C75. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[14]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[14]
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[14]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value.
Caption: A generalized workflow for the MTT cell viability assay.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony, measuring long-term cytotoxicity and radiosensitizing effects.
Protocol:
-
Cell Culture: Grow cells to an exponential growth phase in culture flasks.[13]
-
Treatment: Treat cells with C75 and/or ionizing radiation. For combination studies, different schedules can be tested (e.g., simultaneous, C75 before radiation, or C75 after radiation).[13]
-
Cell Seeding: After treatment, trypsinize the cells, count them, and seed a known number (e.g., 200-1000 cells) into 60 mm dishes.
-
Incubation: Incubate the dishes for 10-14 days until visible colonies ( >50 cells) are formed.
-
Staining: Fix the colonies with methanol (B129727) and stain them with a solution like 0.5% crystal violet.
-
Colony Counting: Count the number of colonies in each dish.
-
Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition relative to the untreated control.
Western Blotting for Apoptosis Markers
This technique is used to detect changes in the expression of key proteins involved in apoptosis.
Protocol:
-
Cell Lysis: Treat cells with C75 for a specified time, then wash with PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking & Antibody Incubation: Block the membrane to prevent non-specific binding, then incubate with primary antibodies against proteins of interest (e.g., cleaved PARP, cleaved Caspase-3, Bcl-xL, p21).[9] Follow this with an incubation with a corresponding HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).
Conclusion
The story of C75 in cancer research is a compelling example of the importance of stereochemistry in pharmacology. While the racemic mixture showed initial promise as a FASN-targeting anti-cancer agent, its clinical utility was hindered by the anorectic effects mediated by the this compound enantiomer's inhibition of CPT1.[4] Therefore, the primary has been to define the molecular basis for this dose-limiting toxicity. This crucial understanding has shifted the focus toward developing the pure (-)-trans-C75 enantiomer as a more specific and potentially less toxic therapeutic agent, capable of targeting the FASN-dependent metabolic phenotype of cancer cells while avoiding the detrimental weight loss that is particularly problematic for oncology patients.[7][15] Future research will likely focus on the clinical translation of pure FASN inhibitors that lack the off-target effects of the racemic C75 mixture.
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Differential pharmacologic properties of the two C75 enantiomers: (+)-C75 is a strong anorectic drug; (-)-C75 has antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Differential in radiosensitizing potency of enantiomers of the fatty acid synthase inhibitor C75 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Fatty acid synthase inhibitors cerulenin and C75 retard growth and induce caspase-dependent apoptosis in human melanoma A-375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic changes in cancer cells upon suppression of MYC | springermedizin.de [springermedizin.de]
- 11. Extracellular Citrate Affects Critical Elements of Cancer Cell Metabolism and Supports Cancer Development In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
The Dual-Edged Sword: A Technical Whitepaper on (+)-trans-C75 as a Potential Anti-Obesity Therapeutic
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-trans-C75, a synthetic α-methylene-γ-butyrolactone, has emerged as a significant tool in metabolic research, demonstrating potent anti-obesity effects in preclinical models. Its primary mechanism of action was initially identified as the irreversible inhibition of fatty acid synthase (FAS), a key enzyme in de novo lipogenesis. However, subsequent research has unveiled a more complex, dual mechanism involving the modulation of carnitine palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme in fatty acid oxidation. This technical guide provides an in-depth analysis of this compound, consolidating quantitative data from key studies, detailing experimental methodologies, and visualizing the intricate signaling pathways it modulates. The aim is to offer a comprehensive resource for researchers and professionals in the field of obesity and metabolic disease drug development.
Introduction
Obesity, a global health crisis, is characterized by excessive adipose tissue accumulation, leading to an increased risk of type 2 diabetes, cardiovascular disease, and certain cancers. The intricate regulation of energy homeostasis, involving central and peripheral signaling pathways, presents numerous targets for pharmacological intervention. Fatty acid metabolism, in particular, plays a pivotal role in this balance. This compound was initially developed as a more stable and potent synthetic analog of cerulenin, a natural FAS inhibitor.[1] Its ability to induce significant weight loss in animal models of obesity has sparked considerable interest in its therapeutic potential.[2] This document serves to technically dissect the multifaceted actions of this compound.
Mechanism of Action: A Dichotomous Role
The anti-obesity effects of this compound are attributed to its actions in both the central nervous system and peripheral tissues, primarily through the modulation of two key enzymes in fatty acid metabolism.
Inhibition of Fatty Acid Synthase (FAS)
This compound is a slow-binding, irreversible inhibitor of FAS.[1][3] By blocking FAS, it prevents the synthesis of long-chain fatty acids from acetyl-CoA and malonyl-CoA. This leads to an accumulation of malonyl-CoA, a critical signaling molecule in energy homeostasis.[1]
Modulation of Carnitine Palmitoyltransferase-1 (CPT-1)
The role of this compound in regulating CPT-1 is more nuanced and appears to be context-dependent.
-
Peripheral Stimulation: In peripheral tissues such as the liver and adipocytes, C75 has been shown to increase CPT-1 activity, even in the presence of high concentrations of its allosteric inhibitor, malonyl-CoA.[4][5] This leads to an increase in fatty acid oxidation and ATP production.[4][6] C75 appears to act as a CPT-1 agonist, competing with malonyl-CoA.[4]
-
Central Inhibition via C75-CoA: In the hypothalamus, C75 can be converted to its CoA derivative, C75-CoA.[7][8] Unlike its parent compound, C75-CoA is a potent inhibitor of CPT-1.[7][8] This inhibition is thought to increase the intracellular concentration of long-chain fatty acids in hypothalamic neurons, a signal that contributes to the suppression of food intake.[8]
The differential effects of the enantiomers of C75 are also noteworthy. (+)-C75 is primarily responsible for the anorectic effect through CPT-1 inhibition, while (-)-C75 exhibits greater FAS inhibitory and antitumor activity.[9][10]
Preclinical Data: In Vitro and In Vivo Effects
The following tables summarize the quantitative data on the effects of this compound from various preclinical studies.
Table 1: In Vitro Effects of C75 on Enzyme Activity and Cellular Metabolism
| Parameter | Cell/Tissue Type | C75 Concentration | Effect | Reference |
| FAS Inhibition | Purified Mammalian FAS | - | Slow-binding inhibition, 83% after 30 min | [3] |
| Human A375 cells | IC50 = 32.43 μM | Inhibition of FASN | [11] | |
| Prostate cancer cells (PC3) | IC50 = 35 μM | Inhibition of cell growth | [9] | |
| CPT-1 Activity | Rodent Adipocytes | 20 μg/ml | 213% increase | [4] |
| Primary Rat Hepatocytes | Dose-dependent | Up to 475% increase | [4] | |
| Human Breast Cancer Cells (MCF-7) | 20 μg/ml | 166% increase | [4] | |
| Fatty Acid Oxidation | Primary Rat Hepatocytes | 30 μg/ml | 203% increase | [4] |
| Primary Rat Hepatocytes | 40 μg/ml | 358% increase | [4] | |
| ATP Levels | Primary Rat Hepatocytes | 20 μg/ml | Significant increase | [4] |
| Primary Rat Hepatocytes | 30 μg/ml | Significant increase | [4] |
Table 2: In Vivo Effects of C75 in Animal Models of Obesity
| Animal Model | C75 Dose & Administration | Effect on Body Weight | Effect on Food Intake | Effect on Energy Expenditure | Reference |
| Diet-Induced Obese (DIO) Mice | 20 mg/kg i.p. (initial), 10-15 mg/kg every 48h | 50% greater weight loss vs. pair-fed controls | Reduced | 32.9% increase | [4][5] |
| ob/ob Mice | Low dose every 3rd day for 30 days | 43% reduction (vs. 11% increase in controls) | 62% reduction | Increased (inferred from greater weight loss than pair-fed) | [12] |
| Lean Mice | Single dose | Rapid and substantial weight loss | >90% decrease | Increased | [13] |
| DIO Mice | Repeated administration | Continued weight loss | 85-95% suppression on day 1 | Increased | [13] |
Signaling Pathways and Experimental Workflows
Central Regulation of Food Intake
In the hypothalamus, C75 modulates the expression of key orexigenic (appetite-stimulating) and anorexigenic (appetite-suppressing) neuropeptides.
References
- 1. benchchem.com [benchchem.com]
- 2. Compound stimulates weight loss, but only in obese mice [nutraingredients.com]
- 3. pnas.org [pnas.org]
- 4. C75 increases peripheral energy utilization and fatty acid oxidation in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C75 increases peripheral energy utilization and fatty acid oxidation in diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Fatty Acid Synthase with C75 Decreases Organ Injury after Hemorrhagic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. C75 is converted to C75-CoA in the hypothalamus, where it inhibits carnitine palmitoyltransferase 1 and decreases food intake and body weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Long-term effects of a fatty acid synthase inhibitor on obese mice: food intake, hypothalamic neuropeptides, and UCP3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differential effects of a centrally acting fatty acid synthase inhibitor in lean and obese mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Targets of (+)-trans-C75
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-trans-C75, an enantiomer of the synthetic α-methylene-γ-butyrolactone C75, is a crucial pharmacological tool for investigating lipid metabolism and its role in various disease states, including cancer and obesity. Unlike its counterpart, (-)-C75, which is a potent inhibitor of Fatty Acid Synthase (FAS), this compound primarily exerts its effects through the modulation of Carnitine Palmitoyltransferase 1 (CPT1), a key enzyme in fatty acid oxidation. This technical guide provides a comprehensive overview of the molecular targets of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.
Core Molecular Targets
The biological activity of this compound is centered around its interaction with two key enzymes involved in lipid metabolism: Fatty Acid Synthase (FAS) and Carnitine Palmitoyltransferase 1 (CPT1). While the racemic mixture of C75 is a known inhibitor of FAS, the enantiomers exhibit distinct pharmacological properties. The (-)-enantiomer is primarily responsible for the potent inhibition of FAS and the associated antitumor effects, whereas the (+)-trans-enantiomer's most significant activities are related to the modulation of CPT1 and its resulting anorectic effects.[1][2]
Fatty Acid Synthase (FAS)
While the (-)-enantiomer of C75 is a more potent inhibitor of FAS, the racemic mixture, and by extension this compound to a lesser extent, does interact with this enzyme. FAS is a multi-enzyme protein that catalyzes the synthesis of long-chain fatty acids.[3][4] Inhibition of FAS in cancer cells, which often overexpress this enzyme, leads to an accumulation of the substrate malonyl-CoA, inducing cellular stress and apoptosis.[5][6]
Carnitine Palmitoyltransferase 1 (CPT1)
The primary molecular target of this compound is CPT1, the rate-limiting enzyme in the β-oxidation of long-chain fatty acids.[7][8] this compound exhibits a dual and complex modulatory effect on CPT1:
-
Activation: this compound itself can act as a direct activator of CPT1A, the liver isoform of the enzyme.[1][9][10] This activation promotes the transport of fatty acids into the mitochondria for oxidation, leading to increased energy expenditure.
-
Inhibition (via its metabolite): In vivo, this compound is converted to this compound-CoA. This coenzyme A derivative is a potent inhibitor of CPT1.[7][8][11][12] This inhibition, particularly in the hypothalamus, is believed to be the primary mechanism behind the anorectic (appetite-suppressing) effects of C75.[1][7][8]
Quantitative Data
The following tables summarize the available quantitative data for the interaction of C75 with its molecular targets. It is important to note that much of the published data does not specify the enantiomer used and likely refers to the racemic mixture of (±)-C75.
Table 1: Inhibition of Fatty Acid Synthase (FAS) by C75 (Racemic Mixture)
| Cell Line | Assay Type | IC50 (µM) | Reference(s) |
| PC3 (Prostate Cancer) | Clonogenic Assay | 35 | [13] |
| LNCaP (Prostate Cancer) | Spheroid Growth Assay | 50 | [13] |
| A375 (Melanoma) | FASN Inhibition Assay | 32.43 | [13] |
| General | FASN Inhibition Assay | 15.53 | [10] |
| General | FASN Inhibition Assay | 200 | [14] |
Table 2: Modulation of Carnitine Palmitoyltransferase 1 (CPT1) by C75 and its Metabolite
| Modulator | Target | Effect | Quantitative Data | Reference(s) |
| This compound | CPT1A | Activation | EC50 not specified | [1][9][10] |
| This compound-CoA | CPT1 | Inhibition | Ki not specified (described as "potent") | [7][8][11][12] |
Signaling Pathways
The interaction of this compound with its molecular targets triggers distinct signaling cascades.
FAS Inhibition Pathway Leading to Apoptosis in Cancer Cells
Inhibition of FAS by C75 (primarily the (-) enantiomer, but also the racemate) in cancer cells leads to a buildup of malonyl-CoA. This metabolic disruption can induce apoptosis through various downstream pathways, including the modulation of Bcl-2 family proteins and the activation of stress-related kinases.
Dual Modulation of CPT1 by this compound and its Metabolite
This compound exhibits a complex, dual regulation of CPT1, which is central to its metabolic effects. The parent compound activates CPT1, while its CoA-metabolite inhibits the enzyme.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the molecular targets of this compound.
Fatty Acid Synthase (FAS) Activity Assay (Spectrophotometric)
This assay measures the activity of FAS by monitoring the oxidation of NADPH at 340 nm.
Workflow Diagram:
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.0.
-
NADPH solution: Prepare a stock solution in the assay buffer.
-
Acetyl-CoA solution: Prepare a stock solution in the assay buffer.
-
Malonyl-CoA solution: Prepare a fresh stock solution in the assay buffer.
-
This compound: Prepare a stock solution in DMSO and dilute to desired concentrations in the assay buffer.
-
FAS enzyme: Purified FAS or cell lysate containing FAS.
-
-
Assay Procedure:
-
In a UV-transparent 96-well plate, add the following to each well:
-
Assay Buffer
-
NADPH (final concentration, e.g., 100 µM)
-
Acetyl-CoA (final concentration, e.g., 25 µM)
-
FAS enzyme preparation
-
Varying concentrations of this compound or vehicle control (DMSO).
-
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-30 minutes) to allow for slow-binding inhibition.[5]
-
Initiate the reaction by adding Malonyl-CoA (final concentration, e.g., 27 µM).
-
Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C for a set period (e.g., 15 minutes) using a microplate reader.[15]
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (change in A340nm per minute).
-
Determine the percentage of FAS inhibition for each concentration of this compound relative to the vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Carnitine Palmitoyltransferase 1 (CPT1) Activity Assay (Forward Radioisotope Assay)
This assay measures the activity of CPT1 by quantifying the formation of radiolabeled palmitoylcarnitine (B157527) from [³H]-carnitine and palmitoyl-CoA.
Workflow Diagram:
Protocol:
-
Reagent Preparation:
-
Assay Buffer: e.g., 120 mM KCl, 25 mM Tris-HCl, 1 mM EGTA, pH 7.4.
-
L-[methyl-³H]-Carnitine solution.
-
Palmitoyl-CoA solution.
-
Bovine Serum Albumin (BSA), fatty acid-free.
-
This compound or this compound-CoA stock solutions.
-
Mitochondrial preparation or cell lysate.
-
-
Assay Procedure:
-
In a microcentrifuge tube, combine the assay buffer, BSA, L-[methyl-³H]-Carnitine, and the mitochondrial/lysate preparation.
-
Add varying concentrations of this compound (for activation studies) or this compound-CoA (for inhibition studies) or vehicle control.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the reaction by adding palmitoyl-CoA.
-
Incubate at 37°C for a defined period (e.g., 5-15 minutes).
-
Stop the reaction by adding an acid (e.g., perchloric acid).
-
Extract the radiolabeled acylcarnitines using an organic solvent (e.g., butanol).
-
Separate the aqueous and organic phases by centrifugation.
-
-
Data Analysis:
-
Transfer an aliquot of the organic phase containing the [³H]-palmitoylcarnitine to a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Calculate the CPT1 activity (nmol/min/mg protein).
-
For activation studies, determine the EC50 value. For inhibition studies, determine the IC50 or Ki value.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell viability by measuring the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan (B1609692) by mitochondrial dehydrogenases in living cells.
Workflow Diagram:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pnas.org [pnas.org]
- 6. Characterization of the inactivation of rat fatty acid synthase by C75: inhibition of partial reactions and protection by substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C75 is converted to C75-CoA in the hypothalamus, where it inhibits carnitine palmitoyltransferase 1 and decreases food intake and body weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mitochondrial CPT1A: Insights into structure, function, and basis for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Novel effect of C75 on carnitine palmitoyltransferase I activity and palmitate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. selleckchem.com [selleckchem.com]
- 14. C75, fatty acid synthase (FAS) inhibitor (CAS 191282-48-1) | Abcam [abcam.com]
- 15. Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
Chiral Specificity in Action: A Technical Examination of (+)-trans-C75 and (-)-C75 Enantiomer Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The synthetic fatty acid synthase (FAS) inhibitor, C75, has been a valuable tool in metabolic research, demonstrating potent anti-tumor and anti-obesity effects. However, the racemic mixture of C75 exhibits a complex pharmacological profile, simultaneously inducing cancer cell apoptosis and causing significant weight loss, a side effect that limits its therapeutic potential in oncology. This technical guide delves into the distinct biological activities of the individual enantiomers of C75, (+)-trans-C75 and (-)-C75, to elucidate their specific roles and mechanisms of action. Through a comprehensive review of the scientific literature, this document provides a detailed comparison of their effects on key metabolic enzymes, outlines the experimental protocols used to assess their activity, and visualizes the signaling pathways they modulate. This in-depth analysis highlights the stereospecificity of C75's actions and provides a rationale for the development of enantiomerically pure C75 analogs for targeted therapeutic applications in cancer and metabolic diseases.
Introduction: The Dichotomy of C75's Biological Activity
C75 is a synthetic α-methylene-γ-butyrolactone that was initially developed as a more stable analog of the natural FAS inhibitor, cerulenin.[1] Early studies using the racemic mixture of C75 revealed its potent ability to inhibit de novo fatty acid synthesis, a metabolic pathway often upregulated in cancer cells to support rapid proliferation.[1] This inhibition of FAS leads to the accumulation of its substrate, malonyl-CoA, which in turn triggers apoptosis in tumor cells.[1] Concurrently, administration of racemic C75 in animal models resulted in a profound and sustained reduction in food intake and body weight, suggesting a potential application in the treatment of obesity.[2]
The dual activity of racemic C75 presented a therapeutic challenge: the anorectic effect, while beneficial for obesity, is a significant adverse effect in cancer patients who often suffer from cachexia. This led to the hypothesis that the two enantiomers of C75 might possess distinct pharmacological properties. Subsequent research confirmed this, demonstrating that the anti-tumor and anorectic effects of C75 are largely attributable to separate enantiomers, paving the way for the development of more specific and targeted therapies.[3]
Quantitative Analysis of Enantiomer-Specific Activity
The differential effects of the C75 enantiomers are rooted in their stereospecific interactions with their respective biological targets. The (-)-C75 enantiomer is the primary inhibitor of fatty acid synthase (FAS), while the (+)-C75 enantiomer, after its conversion to (+)-C75-CoA, is a potent inhibitor of carnitine palmitoyltransferase-1 (CPT-1).[4][5]
Table 1: In Vitro Efficacy of C75 Enantiomers and Racemate on Target Enzymes
| Compound | Target Enzyme | Assay Type | Species | IC50 | Reference(s) |
| (±)-C75 (racemic) | Fatty Acid Synthase (FAS) | Enzyme Activity Assay | Rat | ~200 µM | [6] |
| (-)-C75 | Fatty Acid Synthase (FAS) | Not Specified | Not Specified | Data not available | |
| (+)-C75-CoA | Carnitine Palmitoyltransferase-1 (CPT-1) | Enzyme Activity Assay | Yeast (overexpressed L-CPT I) | 0.24 µM | [4] |
| (+)-C75-CoA | Carnitine Palmitoyltransferase-1 (CPT-1) | Enzyme Activity Assay | Yeast (overexpressed M-CPT I) | 0.36 µM | [4] |
Note: Specific IC50 values for the individual enantiomers on their respective primary targets are not consistently reported in the literature. The data for (±)-C75 on FAS represents the racemic mixture. The inhibitory activity on CPT-1 is attributed to the CoA derivative of the (+)-enantiomer.
Table 2: In Vitro Cytotoxicity of C75 Enantiomers and Racemate in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Assay Type | IC50 / Effective Concentration | Reference(s) |
| (±)-C75 (racemic) | PC3 | Prostate Cancer | Clonogenic Assay | 35 µM | [7] |
| (±)-C75 (racemic) | LNCaP | Prostate Cancer | Spheroid Growth Assay | 50 µM | [7] |
| (±)-C75 (racemic) | A375 | Melanoma | FASN Inhibition Assay | 32.43 µM | [7] |
| (-)-C75 | PC3 | Prostate Cancer | MTT Assay | More potent than racemate | [8] |
| (-)-C75 | LNCaP | Prostate Cancer | MTT Assay | More potent than racemate | [8] |
| (+)-C75 | PC3 | Prostate Cancer | MTT Assay | Less potent than racemate | [8] |
| (+)-C75 | LNCaP | Prostate Cancer | MTT Assay | Less potent than racemate | [8] |
Signaling Pathways and Mechanisms of Action
The distinct biological outcomes of this compound and (-)-C75 are a direct consequence of their engagement with different cellular signaling pathways.
(-)-trans-C75: Inhibition of Fatty Acid Synthase and Induction of Apoptosis in Cancer Cells
The primary anti-neoplastic activity of C75 is mediated by the (-)-enantiomer through the inhibition of FAS.[3] In cancer cells, which are often highly dependent on de novo lipogenesis, this inhibition leads to a cascade of events culminating in apoptosis. The accumulation of malonyl-CoA, the substrate for FAS, is a key initiating event.[1] Downstream signaling pathways affected by FAS inhibition include the PI3K/Akt/mTOR pathway, which is critical for cell survival and proliferation.[9][10] Inhibition of FAS can lead to the downregulation of key components of this pathway, ultimately promoting apoptosis through the modulation of Bcl-2 family proteins.[9]
References
- 1. pnas.org [pnas.org]
- 2. Chronic C75 treatment of diet-induced obese mice increases fat oxidation and reduces food intake to reduce adipose mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel effect of C75 on carnitine palmitoyltransferase I activity and palmitate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Disconnection between the early onset anorectic effects by C75 and hypothalamic fatty acid synthase inhibition in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Stereospecific Pharmacology of C75 Enantiomers: A Technical Guide
An in-depth analysis of the distinct pharmacological properties of the (+) and (-) enantiomers of C75, a potent modulator of fatty acid metabolism, reveals a stereospecific separation of anti-tumor and anorectic effects. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the core pharmacologic properties, experimental methodologies, and affected signaling pathways of these enantiomers.
C75, a synthetic alpha-methylene-gamma-butyrolactone, has garnered significant interest for its potent inhibition of fatty acid synthase (FAS), an enzyme overexpressed in many cancer types. However, its therapeutic potential has been hampered by a significant side effect: anorexia and weight loss. Groundbreaking research into the stereochemistry of C75 has elucidated that its pharmacological activities are enantiomer-specific. The (-)-C75 enantiomer is primarily responsible for the desired anti-tumor effects, while the (+)-C75 enantiomer mediates the anorectic and weight-loss properties. This stereospecificity opens new avenues for the development of targeted therapies with improved therapeutic indices.
Core Pharmacologic Properties: A Tale of Two Enantiomers
The differential effects of the C75 enantiomers stem from their selective interactions with key enzymes in fatty acid metabolism. (-)-C75 is a potent inhibitor of fatty acid synthase (FAS), the enzyme responsible for de novo fatty acid synthesis. In contrast, the (+)-C75 enantiomer, primarily through its coenzyme A (CoA) derivative, inhibits carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in fatty acid oxidation.[1]
This selective inhibition leads to distinct downstream cellular consequences. Inhibition of FAS by (-)-C75 disrupts the production of fatty acids required for cancer cell proliferation and membrane synthesis, ultimately leading to cytotoxicity and apoptosis.[1] Conversely, the inhibition of CPT1 in the hypothalamus by (+)-C75 is believed to be the primary mechanism behind the observed anorexia and weight loss associated with the racemic mixture of C75.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data on the inhibitory and cytotoxic activities of the C75 enantiomers.
Table 1: Inhibitory Activity of C75 Enantiomers
| Enantiomer | Target Enzyme | IC50 Value |
| Racemic (±)-C75 | Fatty Acid Synthase (FAS) | ~15.53 µM - 32.43 µM[1][2] |
| (-)-C75-CoA | Carnitine Palmitoyltransferase 1A (CPT1A) | > 50 µM |
| Racemic C75-CoA | Carnitine Palmitoyltransferase 1 (CPT1) | In the same range as etomoxiryl-CoA[3] |
Table 2: Cytotoxicity of C75 Enantiomers in Cancer Cell Lines
| Cell Line | Cancer Type | Enantiomer | IC50 Value |
| PC-3 | Prostate Cancer | Racemic (±)-C75 | ~35 µM[4] |
| LNCaP | Prostate Cancer | Racemic (±)-C75 | ~50 µM[4] |
| A375 | Melanoma | Racemic (±)-C75 | 32.43 µM[1] |
Note: Specific IC50 values for the individual enantiomers against a broader range of cancer cell lines are not consistently reported in the public domain.
Key Signaling Pathways and Mechanisms of Action
The distinct pharmacological effects of the C75 enantiomers are mediated through their modulation of key metabolic and signaling pathways.
(-)-C75: Induction of Apoptosis in Cancer Cells
The anti-tumor activity of (-)-C75 is primarily driven by the inhibition of FAS, leading to a cascade of events culminating in apoptosis. The disruption of fatty acid synthesis is thought to induce cellular stress and activate the intrinsic apoptotic pathway.
References
An In-depth Technical Guide on the Anorectic Effects of (+)-trans-C75 in Rodents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(+)-trans-C75, a synthetic small molecule, has demonstrated potent anorectic (appetite-suppressing) and weight-reducing effects in various rodent models. Initially identified as an inhibitor of fatty acid synthase (FAS), subsequent research has revealed a more complex mechanism of action involving the modulation of central and peripheral energy sensing pathways. This technical guide provides a comprehensive overview of the core findings related to the anorectic effects of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The information is intended to serve as a resource for researchers and professionals involved in the development of therapeutics for obesity and metabolic disorders.
Mechanism of Action
The anorectic effect of this compound is not solely attributable to its inhibition of fatty acid synthase. Evidence suggests a multifaceted mechanism involving central and peripheral actions. In the central nervous system, particularly the hypothalamus, C75 is converted to C75-CoA.[1][2][3] This derivative acts as a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in fatty acid oxidation.[1][2][3] Inhibition of CPT1 leads to an accumulation of long-chain fatty acids within hypothalamic neurons, which is a key signal for satiety.
Furthermore, C75 influences the AMP-activated protein kinase (AMPK) signaling pathway, a crucial cellular energy sensor.[4][5][6] By reducing the phosphorylation and thus the activity of the AMPKα subunit in the hypothalamus, C75 treatment leads to a decrease in the expression of orexigenic neuropeptides, such as Neuropeptide Y (NPY) and Agouti-related protein (AgRP), and an increase in the expression of anorexigenic neuropeptides, including pro-opiomelanocortin (POMC) and cocaine- and amphetamine-regulated transcript (CART).[4][7][8] Some studies also propose a dual role for C75, where it acts as a FAS inhibitor and a CPT-1 agonist in peripheral tissues, thereby increasing fatty acid oxidation and overall energy expenditure.[9][10] There is also evidence to suggest that C75 may induce nonspecific neuronal activation, which could contribute to its anorectic effects.[11]
Quantitative Data on Anorectic Effects
The following tables summarize the quantitative data from various studies on the effects of this compound on food intake, body weight, and other relevant parameters in rodents.
Table 1: Effect of C75 on Food Intake in Rodents
| Animal Model | Dose and Route | Duration | Effect on Food Intake | Reference |
| Lean Mice | 30 mg/kg i.p. | 24 hours | >90% suppression | [12] |
| Lean Mice | 7.5, 15, 30 mg/kg i.p. | 24 hours | Dose-dependent suppression | [13] |
| Diet-Induced Obese (DIO) Mice | Not specified | 24 hours post-dose | Reduced to an average of 1.83 ± 0.29 g/day from 2.72 ± 0.21 g/day in controls | [9] |
| Fischer Rats | 30 mg/kg i.p. | Within 4 hours | Complete blockade | [14] |
| ob/ob Mice | Single high dose i.p. | <1 hour | Rapidly blocked food intake | [8] |
Table 2: Effect of C75 on Body Weight in Rodents
| Animal Model | Dose and Route | Duration | Effect on Body Weight | Reference |
| Diet-Induced Obese (DIO) Mice | Not specified | First 2 days | 16% loss of initial body mass | [9] |
| Diet-Induced Obese (DIO) Mice | Not specified | End of study | 16.8 ± 1.2% loss of initial body weight | [8] |
| Lean Mice | 30 mg/kg i.p. | 24 hours | 12% decrease | [12] |
| Wild-type Mice | 15 mg/kg i.p. | 24 hours | 8.7% decrease from initial weight | [15] |
Table 3: Biochemical Effects of C75
| Parameter | System | Concentration/Dose | Effect | Reference |
| CPT I Inhibition (as C75-CoA) | Rat liver and muscle mitochondria | Not specified | IC50 values similar to etomoxiryl-CoA | [2][16] |
| Fatty Acid Oxidation | Rodent adipocytes and hepatocytes | Not specified | Dose-dependent increase to ~800% of control | [9] |
| CPT-1 Activity | Rodent adipocytes and hepatocytes | Not specified | Increase to 475% of control | [9] |
| Rat Fatty Acid Synthase Inhibition | In vitro | ~200 µM | IC50 | [14] |
Experimental Protocols
This section outlines the generalized methodologies employed in the cited studies to investigate the anorectic effects of this compound.
Animal Models and Husbandry
-
Species and Strains: Commonly used models include lean and obese (e.g., ob/ob) mice, diet-induced obese (DIO) mice, and Fischer rats.[7][8][14]
-
Housing: Animals are typically housed individually in a controlled environment with a 12-hour light/12-hour dark cycle and maintained at a constant temperature (e.g., 22°C).[12]
-
Diet: Standard laboratory chow is provided ad libitum unless otherwise specified in the experimental design (e.g., high-fat diet for DIO models).[9][12]
Drug Administration
-
Formulation: C75 is often dissolved in a suitable vehicle such as RPMI 1640 medium.[13]
-
Routes of Administration:
-
Intraperitoneal (i.p.) injection: The most common route for systemic administration, with doses typically ranging from 7.5 to 30 mg/kg of body weight.[12][13][14]
-
Intracerebroventricular (i.c.v.) injection: Used to investigate the central effects of C75, with doses around 10 µg in a small volume (e.g., 3 µl).[12]
-
Measurement of Food Intake and Body Weight
-
Acclimation: Animals are habituated to the experimental conditions, including handling and injection procedures, for a period before the study begins.[13]
-
Measurement: Food intake and body weight are measured at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) post-injection.[17] Food is weighed to determine the amount consumed, and body weight is recorded using a calibrated scale.
Analysis of Hypothalamic Neuropeptides
-
Tissue Collection: At the end of the experiment, animals are euthanized, and the hypothalamus is dissected.
-
RNA Analysis: Total RNA is extracted from the hypothalamic tissue. The expression levels of neuropeptide mRNAs (NPY, AgRP, POMC, CART) are quantified using techniques like RNase protection assays or quantitative real-time PCR.[7][8]
-
Immunohistochemistry: Brain sections are stained for c-Fos, a marker of neuronal activation, to identify the specific brain regions affected by C75.[12]
In Vitro Assays
-
Enzyme Activity Assays: The inhibitory effect of C75 or its derivatives on FAS and CPT1 activity is measured using purified enzymes or mitochondrial preparations.[2][16]
-
Cell-based Assays: The effects of C75 on fatty acid oxidation and ATP levels are assessed in cultured cells, such as primary cortical neurons, adipocytes, and hepatocytes.[5][9]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways, experimental workflows, and logical relationships involved in the anorectic effects of this compound.
Caption: Central and peripheral signaling pathways of this compound leading to anorectic effects.
Caption: A generalized experimental workflow for studying the anorectic effects of C75 in rodents.
Caption: Logical relationship of C75's mechanisms of action leading to its physiological effects.
Conclusion
This compound exhibits significant anorectic and weight-loss properties in rodents through a complex interplay of central and peripheral mechanisms. Its ability to modulate key energy-sensing pathways in the hypothalamus, including CPT1 and AMPK, leading to a favorable shift in the balance of orexigenic and anorexigenic neuropeptides, underscores its therapeutic potential. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development in the field of obesity and metabolic disease. Future investigations should aim to further elucidate the specific neuronal circuits and downstream signaling events mediating the effects of C75, as well as to evaluate its long-term efficacy and safety profile.
References
- 1. C75 is converted to C75-CoA in the hypothalamus, where it inhibits carnitine palmitoyltransferase 1 and decreases food intake and body weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel effect of C75 on carnitine palmitoyltransferase I activity and palmitate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. C75, a fatty acid synthase inhibitor, reduces food intake via hypothalamic AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C75, a fatty acid synthase inhibitor, modulates AMP-activated protein kinase to alter neuronal energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AMPK in the Brain: Its Roles in Energy Balance and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of a fatty acid synthase inhibitor on food intake and expression of hypothalamic neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential effects of a centrally acting fatty acid synthase inhibitor in lean and obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. C75 increases peripheral energy utilization and fatty acid oxidation in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Fatty Acid Synthase with C75 Decreases Organ Injury after Hemorrhagic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The anorexigenic fatty acid synthase inhibitor, C75, is a nonspecific neuronal activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of the anorectic fatty acid synthase inhibitor C75 on neuronal activity in the hypothalamus and brainstem - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Effects of C75, an Inhibitor of Fatty Acid Synthase, on Sleep and Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Disconnection between the early onset anorectic effects by C75 and hypothalamic fatty acid synthase inhibition in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Food intake behavior protocol [protocols.io]
Methodological & Application
Application Notes and Protocols: (+)-trans-C75 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of (+)-trans-C75, a synthetic small molecule, in cell culture experiments. C75 is a valuable research tool for investigating cellular metabolism, particularly in the context of cancer and metabolic disorders. It is primarily known as a potent inhibitor of Fatty Acid Synthase (FASN), an enzyme overexpressed in many cancer types, but it also possesses other key biological activities.
While this compound is specified, it is important to note that much of the literature on anti-cancer effects refers to the racemic mixture ((±)-C75) or the (-)-C75 enantiomer, which is reported to carry the primary anti-tumor activity.[1][2] In contrast, (+)-C75 is recognized for its strong anorectic effects.[1][2] The protocols provided herein are applicable for any C75 isomer used in cell culture.
Mechanism of Action
C75 exerts its biological effects through a dual mechanism, making it a unique tool for studying cellular energy pathways.
-
Inhibition of Fatty Acid Synthase (FASN): C75 is a competitive and irreversible inhibitor of FASN, the key enzyme responsible for the de novo synthesis of fatty acids.[3][4][5] In cancer cells, which often rely on elevated fatty acid synthesis for membrane production and signaling, this inhibition leads to a depletion of necessary lipids, an accumulation of the substrate malonyl-CoA, and subsequent induction of apoptosis and cell cycle arrest.[3][5][6] This action can also downregulate critical pro-survival signaling pathways like PI3K/Akt/mTOR.[7][8]
-
Activation of Carnitine Palmitoyltransferase 1A (CPT1A): Concurrently, C75 acts as a potent activator of CPT1A, the rate-limiting enzyme in fatty acid oxidation.[1][4][9] This stimulation occurs even in the presence of high levels of malonyl-CoA, which normally inhibits CPT1A.[9][10] The resulting increase in fatty acid breakdown contributes to cellular energy stress and the compound's overall anti-tumor effect.
Data Presentation
Table 1: Physicochemical Properties and Storage of C75
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₂₂O₄ | N/A |
| Molecular Weight | 254.32 g/mol | [11] |
| Solubility (DMSO) | 51 mg/mL (200.53 mM) | [4][11][12] |
| Solubility (Ethanol) | 51 mg/mL (200.53 mM) | [4][12] |
| Solubility (Water) | Insoluble | [12] |
| Storage Conditions | Stock solutions at -20°C (short-term) or -80°C (long-term). Avoid repeated freeze-thaw cycles. | [2][12] |
Table 2: In Vitro Efficacy and Working Concentrations of C75
| Cancer Type | Cell Line | IC₅₀ / Effective Conc. (µM) | Incubation Time (h) | Observed Effects | Source(s) |
| Prostate Cancer | PC3 | 35 | 24 | Inhibition of cell growth, radiosensitization | [1][4][11] |
| Prostate Cancer | LNCaP (spheroids) | 50 | >24 | Reduction in spheroid growth | [1][2][11] |
| Breast Cancer | SKBR3 | ~12.5 | 72 | Growth inhibition | [3] |
| Breast Cancer | SUM149PT | ~12.5 | N/A | Cytotoxicity | [8] |
| Breast Cancer | SUM1315MO2 | ~10 | N/A | Cytotoxicity | [8] |
| Melanoma | A375 | 32.43 | N/A | FASN inhibition | [11][13] |
| Kidney (Monkey) | MA104 | 28.5 (TD₅₀) | 24 | Cytotoxicity | [11] |
| Embryonic Kidney | HEK293T | 50 - 100 | 12 - 48 | Induction of mitochondrial dysfunction, ROS overproduction, loss of viability | [12][14] |
Experimental Protocols
Preparation of C75 Stock and Working Solutions
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Pre-warmed complete cell culture medium
Procedure for 10 mM Stock Solution:
-
Calculation: To prepare 1 mL of a 10 mM stock solution of C75 (MW = 254.32 g/mol ), weigh out 2.54 mg.[12]
-
Mass (mg) = Molarity (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
Mass = 10 mM x 1 mL x 254.32 g/mol / 1000 = 2.5432 mg
-
-
Dissolution: Aseptically add the 2.54 mg of C75 powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.
-
Mixing: Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C can assist dissolution.[12]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Procedure for Working Solution:
-
Calculation: Dilute the 10 mM stock solution in pre-warmed complete cell culture medium to achieve the desired final concentration. Use the formula C₁V₁ = C₂V₂.
-
Example for a 50 µM working solution in 10 mL of medium:
-
C₁ (Stock) = 10 mM
-
C₂ (Final) = 50 µM = 0.05 mM
-
V₂ (Final) = 10 mL
-
V₁ (Stock Volume) = (C₂ x V₂) / C₁ = (0.05 mM x 10 mL) / 10 mM = 0.05 mL = 50 µL
-
-
Preparation: Aseptically add 50 µL of the 10 mM C75 stock solution to 9.95 mL of your complete cell culture medium. Mix gently by pipetting or inverting the tube. Use immediately.
General Protocol for Cell Treatment
-
Cell Seeding: Plate cells in the appropriate culture vessel (e.g., 96-well plate for viability, 6-well plate for protein analysis) at a density that ensures they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
Treatment: Remove the existing culture medium.
-
Application: Add the freshly prepared C75-containing medium (working solution) to the cells. Include a vehicle control (medium with the same final concentration of DMSO as the highest C75 dose) in parallel.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ humidified incubator.[11]
-
Analysis: Proceed with downstream analysis, such as viability assays or cell lysis for protein extraction.
Protocol for Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[13]
Materials:
-
Cells treated with C75 in a 96-well plate
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Following the treatment period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value.[13]
Protocol for Western Blot Analysis
This protocol allows for the analysis of changes in protein expression (e.g., FASN, p-Akt, Bax, Bcl-2) following C75 treatment.[8][13]
Materials:
-
Cells treated with C75 in 6-well or 10 cm plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels, running buffer, and transfer system
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
Procedure:
-
Lysis: Wash cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer. Scrape the cells and collect the lysate.
-
Quantification: Centrifuge the lysate to pellet cell debris and quantify the protein concentration of the supernatant.
-
Electrophoresis: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Normalize band intensity to a loading control like β-actin or GAPDH.[13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Characterization of the inactivation of rat fatty acid synthase by C75: inhibition of partial reactions and protection by substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Growth arrest induced by C75, A fatty acid synthase inhibitor, was partially modulated by p38 MAPK but not by p53 in human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. C75 increases peripheral energy utilization and fatty acid oxidation in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Fatty Acid Synthase with C75 Decreases Organ Injury after Hemorrhagic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. 4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic Acid (C75), an Inhibitor of Fatty-acid Synthase, Suppresses the Mitochondrial Fatty Acid Synthesis Pathway and Impairs Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays Using (+)-trans-C75
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-trans-C75 is a synthetic, cell-permeable small molecule that acts as a potent and irreversible inhibitor of fatty acid synthase (FASN)[1][2]. FASN is a critical enzyme in the de novo synthesis of fatty acids, a process that is significantly upregulated in many cancer cells to support rapid proliferation, membrane biogenesis, and the production of signaling molecules[1]. Inhibition of FASN by this compound has been demonstrated to induce apoptosis, inhibit cell growth, and enhance the sensitivity of cancer cells to other therapeutic agents[2][3]. These application notes provide detailed protocols for utilizing this compound in various in vitro assays to assess its effects on cancer cells, including cell viability, apoptosis, and key signaling pathways.
Mechanism of Action
This compound primarily exerts its anti-neoplastic effects through the inhibition of FASN[1][4]. This inhibition is characterized by slow-binding kinetics, where this compound forms a stable, irreversible complex with the enzyme over time, leading to a rapid reduction in cellular fatty acid synthesis[1][4]. The subsequent metabolic stress is a key trigger for apoptosis in cancer cells. Furthermore, studies have indicated that this compound can also modulate other cellular pathways, including the activation of carnitine palmitoyltransferase-1 (CPT-1), an enzyme involved in fatty acid oxidation[5][6][7].
Data Presentation
Quantitative Data: In Vitro Efficacy of this compound
The anti-proliferative and cytotoxic effects of this compound have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its efficacy.
| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Treatment Duration (hours) | Reference |
| PC3 | Prostate Cancer | Clonogenic Assay | 35 | 24 | [2][3] |
| LNCaP | Prostate Cancer | Spheroid Growth Assay | 50 | Not Specified | [1][3] |
| A375 | Melanoma | MTT Assay | 32.43 | Not Specified | [1][2] |
| MA104 | Monkey Kidney | Cytotoxicity Assay | 28.5 (TD50) | 24 | [1][2] |
| Multiple Cell Lines | Various | Not Specified | 15.53 (average) | Not Specified | [1] |
Experimental Protocols
Fatty Acid Synthase (FAS) Inhibition Assay
This assay measures the ability of this compound to directly inhibit the enzymatic activity of purified FASN.
Materials:
-
Purified fatty acid synthase
-
Acetyl-CoA
-
Malonyl-CoA (radiolabeled with [¹⁴C])
-
NADPH
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0, containing EDTA and dithiothreitol)
-
This compound stock solution (dissolved in DMSO)
-
Scintillation counter
Procedure:
-
Pre-incubate purified FASN with varying concentrations of this compound for different time intervals to assess slow-binding inhibition[4].
-
Initiate the enzymatic reaction by adding acetyl-CoA, NADPH, and [¹⁴C]malonyl-CoA[1].
-
Incubate the reaction mixture at 37°C[1].
-
Stop the reaction by adding a strong acid (e.g., perchloric acid)[1].
-
Extract the synthesized fatty acids using a non-polar solvent (e.g., petroleum ether)[1].
-
Quantify the amount of radiolabeled fatty acids produced using a scintillation counter.
-
Calculate the percentage of FASN inhibition relative to an untreated control.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., PC3, LNCaP)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight[3].
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include untreated control wells. The final DMSO concentration should be below 0.1%[3].
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals[1].
-
Remove the medium and dissolve the formazan crystals in the solubilization solution[1].
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader[1].
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting a dose-response curve[1].
Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound stock solution (in DMSO)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentration of this compound for a specified duration[3][8].
-
Harvest the cells, including both adherent and floating cells[8].
-
Wash the cells with cold PBS[3].
-
Resuspend the cells in 1X binding buffer provided in the kit[3].
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions[3][8].
-
Incubate the cells in the dark for 15 minutes at room temperature[3][8].
-
Analyze the samples by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive[9][10].
Signaling Pathways and Experimental Workflows
This compound Induced Apoptotic Signaling Pathway
The inhibition of FASN by this compound leads to a cascade of events culminating in programmed cell death, primarily through the intrinsic mitochondrial pathway[1][8].
Caption: C75-induced apoptotic signaling pathway.
Experimental Workflow for Cell Viability (MTT) Assay
The following diagram illustrates the key steps in determining the cytotoxic effects of this compound using the MTT assay.
Caption: General workflow for the MTT cell viability assay.
Logical Relationship in Apoptosis Detection
The Annexin V/PI assay categorizes cells into different states based on their membrane integrity and phosphatidylserine (B164497) exposure.
Caption: Cell state characterization by Annexin V/PI staining.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pnas.org [pnas.org]
- 5. C75 increases peripheral energy utilization and fatty acid oxidation in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application Notes and Protocols for (+)-trans-C75 in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The majority of published in vivo studies have utilized the racemic mixture of C75, denoted as (±)-trans-C75. Specific dosage and protocol information for the administration of the pure (+)-trans-C75 enantiomer is limited. The data and protocols presented herein are primarily based on studies using the racemic mixture. It is crucial to recognize the distinct pharmacological profiles of the C75 enantiomers:
-
This compound : Primarily responsible for the anorectic (appetite-suppressing) effects through the inhibition of Carnitine Palmitoyltransferase 1 (CPT1).[1]
-
(-)-trans-C75 : Exhibits more potent antitumor and radiosensitizing activities.
Therefore, the selection of the specific enantiomer or the racemic mixture should be carefully considered based on the research objectives.
Introduction
This compound is a synthetic small molecule that acts as a potent inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), a key enzyme in the mitochondrial fatty acid oxidation pathway. By inhibiting CPT1, this compound leads to a decrease in appetite and subsequent weight loss, making it a valuable tool for studying obesity and metabolic disorders in murine models. These application notes provide a comprehensive overview of the reported dosages, experimental protocols, and relevant signaling pathways for the use of C75 in in vivo mouse studies.
Data Presentation
Table 1: Summary of (±)-trans-C75 Dosage in Obesity and Metabolism Mouse Models
| Mouse Model | Dosage | Administration Route | Dosing Schedule | Key Findings |
| Diet-Induced Obese (DIO) Mice | 20 mg/kg (initial), 10-15 mg/kg (maintenance) | Intraperitoneal (i.p.) | Every 48 hours | Sustained weight loss, reduced food consumption, increased energy expenditure.[2] |
| Lean and ob/ob Mice | 10 mg/kg | Intraperitoneal (i.p.) | Daily for 5 days | Suppression of food intake, significant weight loss.[3] |
| Wild-type and Ghrelin Receptor KO Mice | 7.5, 15, and 30 mg/kg | Intraperitoneal (i.p.) | Single dose | Dose-dependent inhibition of food intake and motor activity.[4] |
| Diet-Induced Obese (DIO) Mice | Not specified | Not specified | Chronic treatment | Decreased food consumption, increased fat oxidation, and reduced adipose mass.[5] |
Table 2: Summary of (±)-trans-C75 Dosage in Other Mouse Models
| Mouse Model | Dosage | Administration Route | Dosing Schedule | Key Findings |
| neu-N Transgenic Mice (Mammary Cancer) | 30 mg/kg | Intraperitoneal (i.p.) | Not specified | Prevention of mammary cancer development.[6] |
| C57BL/6 Mice (Experimental Colitis) | 5 mg/kg | Intraperitoneal (i.p.) | Daily from day 2 to 6 | Amelioration of colitis symptoms, reduced body weight loss.[7] |
| C57BL/6J Mice (Sepsis) | 7.5 mg/kg | Intraperitoneal (i.p.) | 4 hours before CLP procedure | Increased survival rate. |
Experimental Protocols
Protocol 1: Preparation and Administration of C75 for In Vivo Studies
Materials:
-
(±)-trans-C75 (or this compound)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl) or RPMI 1640 medium
-
Sterile microcentrifuge tubes
-
Syringes and needles for intraperitoneal injection
Preparation of Dosing Solution (Suspension):
-
Prepare a stock solution of C75 in DMSO (e.g., 25 mg/mL).
-
For a 1 mL final dosing solution, take 100 µL of the C75 stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to reach a final volume of 1 mL.
-
Vortex the solution before each use to ensure a homogenous suspension.
Note: Another described vehicle is RPMI 1640 medium.[1][4] The choice of vehicle may depend on the specific experimental design.
Administration:
-
Accurately weigh each mouse to determine the correct volume of the dosing solution to inject.
-
Administer the prepared C75 solution via intraperitoneal (i.p.) injection.
-
For studies investigating effects on food intake, injections are often timed relative to the dark cycle (e.g., 1 hour before the start of the dark cycle).[1]
Protocol 2: Evaluation of Anorectic and Weight Loss Effects in DIO Mice
Animal Model:
-
Male C57BL/6 mice fed a high-fat diet (e.g., 60% of calories from fat) for a specified period to induce obesity.
Experimental Procedure:
-
House the mice individually to allow for accurate measurement of food and water intake.
-
Record baseline body weight and food consumption for several days before the start of the treatment.
-
Randomly assign mice to a control group (vehicle injection) and a treatment group (C75 injection).
-
Administer an initial dose of C75 (e.g., 20 mg/kg, i.p.) to the treatment group.[2]
-
Administer maintenance doses (e.g., 10-15 mg/kg, i.p.) every 48 hours.[2]
-
Measure body weight and food intake daily.
-
Monitor the general health and behavior of the mice throughout the study.
-
At the end of the study, mice can be euthanized for tissue collection and further analysis (e.g., analysis of hypothalamic neuropeptides, adipose tissue mass).
Signaling Pathways and Experimental Workflows
Caption: Anorectic signaling pathway of this compound in the hypothalamus.
Caption: General experimental workflow for in vivo mouse studies with C75.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. C75 increases peripheral energy utilization and fatty acid oxidation in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential effects of a centrally acting fatty acid synthase inhibitor in lean and obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effects of C75, an Inhibitor of Fatty Acid Synthase, on Sleep and Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronic C75 treatment of diet-induced obese mice increases fat oxidation and reduces food intake to reduce adipose mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Fatty Acid Synthase Inhibitor C75 Ameliorates Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (+)-trans-C75 Stock Solution Preparation with DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-trans-C75 is a potent, synthetic inhibitor of fatty acid synthase (FASN), a critical enzyme responsible for the de novo synthesis of fatty acids.[1] Elevated expression of FASN is a known characteristic of many cancers, making it a significant target for therapeutic development.[1] this compound has demonstrated anti-tumor properties in a variety of cancer models, primarily through the induction of apoptosis and cell cycle arrest.[2] Beyond its role as a FASN inhibitor, this compound also functions as a potent activator of Carnitine Palmitoyltransferase 1A (CPT1A), a key enzyme in the process of fatty acid oxidation.[2][3] This dual functionality makes this compound an invaluable tool for investigating lipid metabolism and its implications in oncology and other diseases.[3][4]
These application notes provide comprehensive protocols for the solubilization and application of this compound in cell culture experiments, a summary of its key characteristics, and a diagram of its signaling pathway.
Data Presentation
Table 1: Physicochemical Properties and Solubility of this compound
| Property | Value | Source(s) |
| Molecular Weight | 254.32 g/mol | [5] |
| Formula | C₁₄H₂₂O₄ | [5] |
| Appearance | Crystalline solid | [6] |
| Purity | ≥97% | [6] |
| Solubility in DMSO | 51 mg/mL (200.53 mM) | [5] |
| Solubility in Ethanol | ~10 mg/mL | [6] |
| Solubility in Water | Insoluble | [5] |
Note: The use of fresh, anhydrous DMSO is recommended as moisture can reduce the solubility of this compound.[5]
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Source(s) |
| Powder | -20°C | ≥ 4 years | [6] |
| Stock Solution in DMSO | -20°C | 1 month | [5] |
| Stock Solution in DMSO | -80°C | 1 year | [5] |
To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.[5]
Table 3: Exemplary Working Concentrations of this compound in In Vitro Studies
| Cell Line | Assay Type | Working Concentration | Incubation Time | Observed Effect | Source(s) |
| PC3 (Prostate Cancer) | Clonogenic Assay | 35 µM | 24 h | IC₅₀ for cell growth inhibition | [4][5] |
| LNCaP (Prostate Cancer) | Spheroid Growth Assay | 50 µM | - | IC₅₀ for spheroid growth reduction | [4][5] |
| A375 (Melanoma) | FASN Inhibition Assay | 32.43 µM | - | IC₅₀ for FASN inhibition | [5] |
| MA104 (Monkey Kidney) | Antiviral Assay | 21.2 µM (ED₅₀) | 24 h | Inhibition of Rotavirus replication | [5] |
| MA104 (Monkey Kidney) | Cytotoxicity Assay | 28.5 µM (TD₅₀) | 24 h | Cytotoxicity | [5] |
| MCF-7 (Breast Cancer) | Fatty Acid Oxidation | 20 µg/mL | - | 166% increase in CPT-1 activity | [7] |
| HL60 (Leukemia) | Fatty Acid Synthesis | 5 µg/mL | 4 h | 87-89% inhibition of acetate (B1210297) incorporation into lipids | [1] |
Experimental Protocols
Protocol 1: Preparation of a 50 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, filtered pipette tips
-
Analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and anhydrous DMSO to come to room temperature before use.
-
Calculate Required Mass: To prepare 1 mL of a 50 mM stock solution, calculate the required mass of this compound:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
Mass (mg) = 0.050 mol/L x 0.001 L x 254.32 g/mol x 1000 = 12.72 mg
-
-
Weighing: Accurately weigh 12.72 mg of this compound powder using an analytical balance and transfer it to a sterile amber microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C can aid in dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[5]
Protocol 2: Preparation of Working Solutions and Treatment of Cells
Materials:
-
50 mM this compound stock solution in DMSO
-
Complete cell culture medium appropriate for the cell line
-
Sterile tubes for dilution
-
Calibrated pipettes and sterile, filtered pipette tips
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 50 mM this compound stock solution at room temperature.
-
Prepare Working Solution: Dilute the stock solution with complete cell culture medium to the desired final concentration. It is recommended to perform serial dilutions to ensure accuracy. For example, to prepare 1 mL of medium with a final concentration of 50 µM:
-
Use the formula: C₁V₁ = C₂V₂
-
C₁ = 50 mM (stock concentration)
-
C₂ = 50 µM = 0.05 mM (desired final concentration)
-
V₂ = 1 mL (final volume)
-
-
Calculate the required volume of the stock solution (V₁):
-
V₁ = (C₂V₂) / C₁ = (0.05 mM * 1 mL) / 50 mM = 0.001 mL = 1 µL
-
-
Add 1 µL of the 50 mM this compound stock solution to 999 µL of complete cell culture medium.
-
-
Mixing: Mix the working solution thoroughly by gentle pipetting.
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the freshly prepared medium containing the desired concentration of this compound.
-
Incubation: Incubate the cells for the desired period as determined by the specific experimental design.
-
Control Group: Remember to include a vehicle control group in your experiment, treating cells with the same concentration of DMSO as used in the highest concentration of the this compound treatment group.
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for using this compound.
References
- 1. pnas.org [pnas.org]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of Fatty Acid Synthase with C75 Decreases Organ Injury after Hemorrhagic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. C75 increases peripheral energy utilization and fatty acid oxidation in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (+)-trans-C75 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-trans-C75 is the enantiomer of the synthetic fatty acid synthase (FASN) inhibitor, C75, that is primarily responsible for the anorectic effects observed with the racemic mixture. Unlike its counterpart, (-)-C75, which exhibits more potent cytotoxic effects on tumor cells, this compound's mechanism of action is largely attributed to its inhibition of carnitine palmitoyltransferase-1 (CPT-1). This inhibition, particularly within the hypothalamus, leads to a reduction in food intake and subsequent weight loss, making it a molecule of significant interest in obesity and metabolic disease research. These application notes provide detailed protocols for the administration of this compound to animal models, summarize key quantitative data from preclinical studies, and illustrate the proposed signaling pathway.
Data Presentation
The following tables summarize the quantitative data regarding the administration and effects of C75 (racemic mixture, which includes the active this compound enantiomer) in animal models. It is important to note that specific pharmacokinetic data for the this compound enantiomer is limited in publicly available literature.
Table 1: Pharmacokinetic Parameters of C75 (Racemate) in Rodents
| Parameter | Value | Species | Administration Route | Dose | Source |
| Cmax | 2.6 ± 1.5 µM | Rat | Intraperitoneal | 30 mg/kg | [1] |
| Time to Cmax | 1 - 4 hours | Rat | Intraperitoneal | 30 mg/kg | [1] |
Table 2: Dose-Dependent Effects of C75 (Racemate) in Mice
| Effect | Dose (mg/kg, i.p.) | Observation | Time Point | Source |
| Food Intake Inhibition | 30 | ≥95% reduction | Within 2 hours | [2] |
| 7.5 | Significant suppression | 24 hours | [3] | |
| 15 | Significant suppression | 24 hours | [3] | |
| 30 | Suppression to 4.9 ± 2.8% of baseline | 24 hours | [4] | |
| Weight Loss | 30 | 50% greater than pair-fed controls | - | [2] |
| 20 (initial), then tapering | Sustained 20-22% loss of body mass | Over 8 days | [5] | |
| Energy Expenditure | 15 | 32.9% increase vs. pair-fed controls | 20 hours | [5] |
| Body Temperature | 30 | ~2.5°C drop (peak) | 10-12 hours duration | [3][4] |
| REM Sleep | 7.5 | 9.3 ± 3.0% below baseline | 24 hours | [3][4] |
| 15 | 17.0 ± 9.3% below baseline | 24 hours | [3][4] | |
| 30 | 76.5 ± 9.7% below baseline | 24 hours | [3][4] | |
| Motor Activity | 30 | 69.3 ± 8.6% suppression in dark phase | First 12 hours | [4] |
Experimental Protocols
Vehicle Formulation for Oral and Intraperitoneal Administration
A commonly used vehicle for C75 and its enantiomers allows for a suspended solution suitable for both oral gavage and intraperitoneal injection.[2]
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.
-
This formulation should be prepared fresh on the day of use.
Protocol 1: Intraperitoneal (i.p.) Injection in Mice
This protocol is adapted from standard procedures for intraperitoneal injections in rodents.[6][7][8][9]
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct injection volume. The maximum recommended volume is 10 mL/kg.
-
Gently restrain the mouse, exposing its abdomen. The "three-fingers" restraint method is commonly used.
-
Turn the mouse to a slight head-down position to move the abdominal organs forward.
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Wipe the injection site with 70% ethanol.
-
Insert the sterile needle, with the bevel facing up, at a 30-45° angle into the peritoneal cavity.
-
Gently pull back the plunger to ensure no fluid (blood or urine) is aspirated. If fluid is drawn, withdraw the needle and use a fresh needle and syringe to inject at a different site.
-
Slowly and steadily inject the solution.
-
Smoothly withdraw the needle.
-
Return the mouse to its cage and monitor for any signs of distress for at least 10-15 minutes post-injection.
Protocol 2: Oral Gavage in Mice
This protocol is based on standard, humane oral gavage techniques.[10][11][12][13]
Materials:
-
Prepared this compound solution
-
Sterile syringes
-
Appropriately sized gavage needles (flexible plastic or stainless steel with a ball tip)
-
Animal scale
Procedure:
-
Weigh the mouse to calculate the accurate administration volume. The general recommendation for maximum volume is 10 mL/kg.
-
Select the appropriate gavage needle size based on the mouse's weight.
-
Measure the correct insertion depth by holding the gavage needle alongside the mouse, from the corner of the mouth to the last rib. Mark this length on the needle.
-
Properly restrain the mouse using a firm but gentle scruffing technique to immobilize the head and neck, ensuring the head and body are in a straight line.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars).
-
Advance the needle along the roof of the mouth. The mouse will often swallow as the needle reaches the pharynx, which helps guide it into the esophagus. Do not force the needle.
-
Gently pass the needle down the esophagus to the pre-measured depth without resistance.
-
Once correctly positioned, slowly administer the substance over 2-3 seconds.
-
Gently and slowly withdraw the needle along the same path of insertion.
-
Return the mouse to its cage and monitor closely for any signs of distress, such as difficulty breathing or gagging, for at least 10-15 minutes.
Signaling Pathways and Experimental Workflows
Caption: Workflow for this compound administration in animal models.
Caption: Anorectic signaling pathway of this compound via CPT-1 inhibition.
References
- 1. Disconnection between the early onset anorectic effects by C75 and hypothalamic fatty acid synthase inhibition in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Effects of C75, an Inhibitor of Fatty Acid Synthase, on Sleep and Metabolism in Mice | PLOS One [journals.plos.org]
- 4. The Effects of C75, an Inhibitor of Fatty Acid Synthase, on Sleep and Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C75 increases peripheral energy utilization and fatty acid oxidation in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 7. research.vt.edu [research.vt.edu]
- 8. ltk.uzh.ch [ltk.uzh.ch]
- 9. animalstudyregistry.org [animalstudyregistry.org]
- 10. ouv.vt.edu [ouv.vt.edu]
- 11. benchchem.com [benchchem.com]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for (+)-trans-C75 Treatment in Sensitive Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+)-trans-C75 is a synthetic, cell-permeable inhibitor of fatty acid synthase (FASN), a key enzyme in the de novo synthesis of fatty acids.[1][2] In many cancer cells, FASN is overexpressed and plays a crucial role in providing lipids for membrane biosynthesis, energy storage, and the production of signaling molecules necessary for rapid proliferation.[1] Inhibition of FASN by this compound has been demonstrated to induce apoptosis, inhibit cell growth, and enhance the sensitivity of cancer cells to other therapeutic agents, making it a valuable tool for cancer research and drug development.[1][3] These application notes provide detailed protocols for utilizing this compound to treat sensitive cancer cell lines and assess its effects on cell viability and apoptosis-related signaling pathways.
Data Presentation
The sensitivity of various cancer cell lines to this compound is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%.
Table 1: Cell Lines Sensitive to this compound and their IC50 Values
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |
| PC3 | Prostate Cancer | 35 | Clonogenic Assay | [2][4] |
| LNCaP | Prostate Cancer | 50 | Spheroid Growth Assay | [2][4] |
| A375 | Melanoma | 32.43 | Not Specified | [3] |
| SKBR3 | Breast Cancer | ~12.6 (3.2 µg/mL) | Not Specified | [5] |
| (−)-trans-C75 in PC3 | Prostate Cancer | 28.08 ± 0.66 | Clonogenic Assay | [6] |
| This compound in PC3 | Prostate Cancer | 51.36 ± 7.67 | Clonogenic Assay | [6] |
Note: The enantiomer (-)-trans-C75 appears to be more potent in PC3 cells than the this compound enantiomer.[6]
Signaling Pathways and Experimental Workflows
C75-Induced Apoptosis Signaling Pathway
This compound primarily acts by inhibiting Fatty Acid Synthase (FASN), leading to an accumulation of malonyl-CoA.[7][8] This metabolic disruption triggers the intrinsic (mitochondrial) pathway of apoptosis.[9] Key events include the activation of pro-apoptotic proteins like Bax, the release of cytochrome c from the mitochondria, and the subsequent activation of caspase-9 and the executioner caspase-3.[9] Activated caspase-3 then cleaves critical cellular substrates, including PARP, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[10]
Caption: C75-induced apoptosis pathway.
Experimental Workflow for Assessing C75 Cytotoxicity
A typical workflow to determine the cytotoxic effects of this compound on a sensitive cell line involves cell culture, treatment with a range of C75 concentrations, and subsequent analysis of cell viability and apoptosis.
Caption: Workflow for C75 cytotoxicity assessment.
Experimental Protocols
Cell Culture and this compound Preparation
-
Cell Culture:
-
Culture sensitive cell lines (e.g., PC3, LNCaP) in their recommended growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
This compound Stock Solution Preparation:
-
Dissolve this compound in sterile DMSO to prepare a stock solution (e.g., 10-50 mM).
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
The final concentration of DMSO in the cell culture medium should not exceed 0.1% to prevent solvent-induced toxicity.
-
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
96-well plates
-
Sensitive cancer cell line
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and replace it with 100 µL of the medium containing different concentrations of C75. Include untreated control wells (medium with DMSO vehicle) and blank wells (medium only).
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[11]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control after subtracting the absorbance of the blank wells.
-
Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well plates
-
Sensitive cancer cell line
-
This compound stock solution
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate time.
-
Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Wash the cells twice with cold PBS and centrifuge at approximately 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Western Blot Analysis of Apoptosis Markers
This technique is used to detect changes in the expression and cleavage of key apoptosis-related proteins.
-
Materials:
-
6-well plates
-
Sensitive cancer cell line
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
-
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound as described previously.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation, e.g., 1:1000 for many apoptosis markers) overnight at 4°C.[12]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Analyze the changes in protein expression and cleavage. A hallmark of apoptosis is the appearance of cleaved forms of caspase-3 (17/19 kDa fragments) and PARP (89 kDa fragment).[13][14]
-
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. trans-C75 | FASN inhibitor | Probechem Biochemicals [probechem.com]
- 6. Differential in radiosensitizing potency of enantiomers of the fatty acid synthase inhibitor C75 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JP2003513920A - Treatment of cancer by increasing intracellular malonyl CoA levels - Google Patents [patents.google.com]
- 8. Malonyl-coenzyme-A is a potential mediator of cytotoxicity induced by fatty-acid synthase inhibition in human breast cancer cells and xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fatty Acid Synthase Inhibitors Induce Apoptosis in Non-Tumorigenic Melan-A Cells Associated with Inhibition of Mitochondrial Respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of fatty acid synthase (FASN) affects the proliferation and apoptosis of HepG2 hepatoma carcinoma cells via the β-catenin/C-myc signaling pathway | Annals of Hepatology [elsevier.es:443]
- 11. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. benchchem.com [benchchem.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols: (+)-trans-C75 in Prostate Cancer Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-trans-C75 is a synthetic, cell-permeable inhibitor of fatty acid synthase (FASN), an enzyme that is notably overexpressed in various cancers, including prostate cancer.[1] FASN is a critical enzyme in the de novo synthesis of fatty acids, which are essential for the production of cell membranes, energy storage, and the generation of signaling molecules in rapidly dividing cancer cells.[1] The inhibition of FASN by C75 has been demonstrated to trigger apoptosis, suppress cell proliferation, and increase the sensitivity of cancer cells to other therapeutic interventions.[1] These application notes offer comprehensive protocols for the treatment of prostate cancer cell lines with C75, as well as for the evaluation of its impact on cell viability, apoptosis, and associated signaling pathways.
Data Presentation
Quantitative Analysis of this compound Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's effectiveness. The following tables summarize the reported IC50 values and other observed effects for C75 in various prostate cancer cell lines.
Table 1: C75 IC50 Values in Prostate Cancer Cell Lines
| Cell Line | C75 IC50 Concentration (µM) | Treatment Duration (hours) | Assay | Reference |
| PC3 | 35 | 24 | Clonogenic Assay | [1][2][3] |
| LNCaP | 50 | Not Specified | Spheroid Growth Assay | [1][2][3] |
| C4-2B | 8.3 - 35.4 | Not Specified | Not Specified | [4] |
| LAPC4 | 8.3 - 35.4 | Not Specified | Not Specified | [4] |
| 22RV1 | 8.3 - 35.4 | Not Specified | Not Specified | [4] |
Table 2: Effects of C75 on Prostate Cancer Cell Lines
| Cell Line | C75 Concentration (µM) | Observed Effect | Experimental Assay | Reference |
| PC3 | 25 - 35 | Enhanced radiation-induced apoptosis and clonogenic kill. | Clonogenic Assay, Apoptosis Assay | [1] |
| LNCaP | 25 - 35 | Enhanced radiation-induced spheroid growth delay. | Spheroid Growth Assay | [1] |
| PC3, LNCaP | Not Specified | Increased expression of fatty acid transporter proteins FATP1 and CD36. | Not Specified | [5][6] |
| PC3, LNCaP | >35 | Induced G2/M cell cycle arrest. | Cell Cycle Analysis | [1] |
| LNCaP | 40 | Modest reduction in neutral lipid content. | Not Specified | [4] |
Signaling Pathways Modulated by C75
The primary mechanism of action for C75 is the inhibition of FASN, which initiates a series of downstream effects that ultimately lead to apoptosis.[7] The accumulation of malonyl-CoA, a substrate of FASN, is believed to be a significant factor in C75-induced apoptosis.[1] While the precise mechanisms are still being explored, evidence indicates that FASN inhibition by C75 can disrupt critical signaling cascades like the PI3K/Akt/mTOR and androgen receptor pathways, which are often hyperactivated in prostate cancer and play a crucial role in promoting cell survival and proliferation.[1]
Caption: Proposed signaling pathways affected by C75 in prostate cancer cells.
Experimental Protocols
Cell Culture
Prostate cancer cell lines (e.g., PC3, LNCaP, DU145) should be maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[1] Cells are to be cultured in a humidified incubator at 37°C with 5% CO2.[1]
C75 Preparation and Administration
C75 should be dissolved in a suitable solvent, such as DMSO, to create a stock solution.[1] The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.[1] For treatment, the culture medium is removed from the cells and replaced with fresh medium containing the desired concentration of C75.[1]
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1]
Materials:
-
96-well plates
-
Prostate cancer cells
-
C75
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[1]
-
Treat the cells with various concentrations of C75 for the desired duration (e.g., 24, 48, or 72 hours).[1] Include untreated control wells.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.[8]
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
Caption: Experimental workflow for determining cell viability using the MTT assay.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
Materials:
-
6-well plates
-
Prostate cancer cells
-
C75
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with C75 as described above.[1]
-
Harvest the cells by trypsinization and wash them with cold PBS.[1][9]
-
Resuspend the cells in 1X binding buffer provided in the kit.[1]
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.[1]
-
Incubate the cells in the dark for 15 minutes at room temperature.[1]
-
Analyze the cells by flow cytometry within one hour.[10]
Caption: Workflow for apoptosis detection using Annexin V-FITC/PI staining.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
Materials:
-
Prostate cancer cells treated with C75
-
Lysis buffer (e.g., RIPA buffer)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FASN, anti-ß-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence reagent
-
Imaging system
Protocol:
-
Lyse C75-treated and control cells and quantify protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.[1]
-
Transfer the separated proteins to a PVDF membrane.[1]
-
Block the membrane with 5% non-fat milk or BSA in TBST.[1]
-
Incubate the membrane with the primary antibody overnight at 4°C.[1]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.[1]
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.[1]
-
Quantify the band intensities and normalize to a loading control (e.g., ß-actin).[1]
Conclusion
The provided protocols and data summarize the current understanding of C75's effects on prostate cancer cell lines. The inhibition of FASN by C75 leads to a decrease in cell viability and the induction of apoptosis.[1] Furthermore, C75 has been shown to enhance the efficacy of radiotherapy, suggesting its potential as a combination therapy agent.[1][11] The precise mechanisms by which FASN inhibition impacts key signaling pathways such as the PI3K/Akt/mTOR and androgen receptor pathways in the context of C75 treatment are still under investigation.[1] Further research, including detailed Western blot analyses of key signaling proteins, is required to fully elucidate the molecular mechanisms of C75 in prostate cancer. The provided protocols offer a robust framework for conducting such investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. oncotarget.com [oncotarget.com]
- 5. Cytotoxicity and Radiosensitizing Activity of the Fatty Acid Synthase Inhibitor C75 Is Enhanced by Blocking Fatty Acid Uptake in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. Inhibition of Fatty Acid Synthase Sensitizes Prostate Cancer Cells to Radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Clonogenic Assay with (+)-trans-C75
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing a clonogenic assay to evaluate the long-term efficacy of the fatty acid synthase (FASN) inhibitor, (+)-trans-C75, on the survival and proliferative capacity of cancer cells.
Introduction
The clonogenic assay, or colony formation assay, is a gold-standard in vitro method used to assess the reproductive integrity of cells after exposure to cytotoxic agents. This assay is particularly valuable in cancer research to determine the effectiveness of therapeutic compounds in inhibiting the ability of a single cancer cell to undergo unlimited division and form a colony.[1][2] this compound is a synthetic small molecule that inhibits fatty acid synthase (FASN), a key enzyme in the de novo synthesis of fatty acids.[3] Many cancer types exhibit elevated FASN expression, making it a compelling target for anti-cancer drug development.[4] C75 has been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines.[4][5]
This document outlines a comprehensive protocol for conducting a clonogenic assay with this compound, including data analysis and visualization of the relevant signaling pathways.
Quantitative Data Summary
The inhibitory effect of C75 on the clonogenic survival of various cancer cell lines is often presented as the half-maximal inhibitory concentration (IC50). Below is a summary of reported IC50 values for C75 in clonogenic assays.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PC3 | Prostate Cancer | 35 | [6][7] |
| LNCaP | Prostate Cancer | 50 (spheroid growth) | [6] |
Table 1: Reported IC50 Values for C75 in Clonogenic and Spheroid Growth Assays.
For experimental data recording, the following tables can be used to calculate Plating Efficiency (PE) and Surviving Fraction (SF).
Plating Efficiency (PE) Calculation
| Control Replicate | Number of Cells Seeded | Number of Colonies Formed | Plating Efficiency (%) |
| 1 | |||
| 2 | |||
| 3 | |||
| Average |
Formula: PE = (Number of colonies formed / Number of cells seeded) x 100%[1]
Surviving Fraction (SF) Calculation
| Treatment Group (this compound Conc.) | Number of Cells Seeded | Number of Colonies Formed | Surviving Fraction |
| Replicate 1 | |||
| Replicate 2 | |||
| Replicate 3 | |||
| Average |
Formula: SF = Number of colonies formed / (Number of cells seeded x PE)[1]
Experimental Protocols
This protocol is a generalized procedure and may require optimization based on the specific cell line being used.
Materials
-
Cancer cell line of interest (e.g., PC3, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
This compound (dissolved in a suitable solvent like DMSO)
-
6-well or 100 mm tissue culture plates
-
Hemocytometer or automated cell counter
-
Fixation solution (e.g., 10% neutral buffered formalin or methanol:acetic acid 3:1)
-
Staining solution (0.5% w/v crystal violet in 25% methanol)
-
CO2 incubator (37°C, 5% CO2)
-
Stereomicroscope
Experimental Workflow
Caption: Experimental workflow for the clonogenic assay with this compound.
Step-by-Step Methodology
1. Cell Preparation and Seeding: a. Culture cells in complete medium until they reach approximately 80% confluency. It is crucial to use cells in the exponential growth phase. b. Wash the cells with PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium. c. Create a single-cell suspension by gently pipetting. d. Count the viable cells using a hemocytometer and Trypan Blue exclusion or an automated cell counter. e. Determine the appropriate number of cells to seed. This is cell-line dependent and should be optimized beforehand to yield 50-150 colonies in the control plates. For many cancer cell lines, seeding between 200 and 1000 cells per well in a 6-well plate is a good starting point. f. Seed the calculated number of cells into 6-well plates. At least three replicate wells should be prepared for each condition (including vehicle control). g. Incubate the plates for 12-24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[1][8]
2. Treatment with this compound: a. Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete medium to achieve the desired final concentrations. It is advisable to test a range of concentrations (e.g., 10, 20, 40, 60, 80 µM) to determine the IC50. b. Include a vehicle control group treated with the same concentration of DMSO as the highest C75 concentration group. c. Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control. d. Typically, cells are exposed to the drug for 24 hours.[6] However, the optimal exposure time may vary depending on the cell line and experimental goals.
3. Colony Formation: a. After the treatment period, remove the drug-containing medium, wash the cells gently with PBS, and add fresh complete medium to each well. b. Return the plates to the incubator and allow the colonies to grow for 7 to 14 days, or until the colonies in the control wells are visible and consist of at least 50 cells.[8][9] c. It is important not to disturb the plates during this incubation period. The medium can be changed every 3-4 days if necessary, but this should be done very carefully to avoid dislodging colonies.
4. Fixation and Staining: a. Once the colonies are of a sufficient size, remove the medium from the wells. b. Gently wash the wells once with PBS. c. Add 1-2 mL of fixation solution to each well and incubate at room temperature for 10-15 minutes. d. Remove the fixation solution. e. Add 1-2 mL of 0.5% crystal violet staining solution to each well and incubate at room temperature for 20-30 minutes.[8] f. Carefully remove the crystal violet solution. Gently wash the plates with tap water until the excess stain is removed and the colonies are clearly visible. g. Allow the plates to air dry at room temperature.
5. Colony Counting and Data Analysis: a. Count the number of colonies in each well using a stereomicroscope or a colony counter. A colony is generally defined as a cluster of at least 50 cells.[2] b. Calculate the Plating Efficiency (PE) from the control wells. c. Calculate the Surviving Fraction (SF) for each treatment concentration. d. Plot the surviving fraction as a function of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Signaling Pathways Modulated by this compound
This compound has a dual mechanism of action. Primarily, it is known as an inhibitor of Fatty Acid Synthase (FASN), which blocks the synthesis of fatty acids. This inhibition leads to an accumulation of malonyl-CoA, which can have downstream effects on cell signaling, including the suppression of the PI3K/AKT/mTOR pathway, a critical regulator of cell growth and survival. Additionally, C75 has been identified as an agonist of Carnitine Palmitoyltransferase-1 (CPT-1), an enzyme that facilitates the transport of fatty acids into the mitochondria for β-oxidation.[6][10] This dual action disrupts cellular metabolism and contributes to its anti-cancer effects.
Caption: Signaling pathways affected by this compound.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Clonogenic Survival Data Obtained by Pre- and Post-Irradiation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C75 increases peripheral energy utilization and fatty acid oxidation in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The connections between C75 and obesity drug-target pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 9. researchgate.net [researchgate.net]
- 10. C75 increases peripheral energy utilization and fatty acid oxidation in diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Fatty Acid Oxidation with (+)-trans-C75: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-trans-C75 is a synthetic α-methylene-γ-butyrolactone that has garnered significant interest in metabolic research. Initially identified as an irreversible inhibitor of fatty acid synthase (FAS), subsequent studies have revealed a more complex mechanism of action involving the regulation of fatty acid oxidation (FAO).[1][2][3] While C75 itself can inhibit FAS, its intracellular conversion to C75-CoA results in a potent competitive inhibitor of carnitine palmitoyltransferase I (CPT1), the rate-limiting enzyme in mitochondrial fatty acid oxidation.[1][4][5] This dual action makes this compound a valuable tool for investigating the interplay between fatty acid synthesis and oxidation in various physiological and pathological contexts, including obesity, diabetes, and cancer.[2][6][7]
These application notes provide detailed protocols for utilizing this compound to measure and modulate fatty acid oxidation in vitro.
Mechanism of Action
The primary mechanism by which this compound influences fatty acid oxidation is through its conversion to C75-CoA.[1][5] This metabolite acts as a competitive inhibitor of CPT1, thereby blocking the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1][4] Some earlier reports suggested that C75 might stimulate CPT1 activity; however, the current consensus is that the predominant effect in intact cells is the inhibition of FAO due to the formation of C75-CoA.[1][8][9]
Signaling Pathway of C75-mediated Inhibition of Fatty Acid Oxidation
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inhibition of Fatty Acid Synthase with C75 Decreases Organ Injury after Hemorrhagic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Novel effect of C75 on carnitine palmitoyltransferase I activity and palmitate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C75 is converted to C75-CoA in the hypothalamus, where it inhibits carnitine palmitoyltransferase 1 and decreases food intake and body weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C75, a fatty acid synthase inhibitor, modulates AMP-activated protein kinase to alter neuronal energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. C75 increases peripheral energy utilization and fatty acid oxidation in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. C75 increases peripheral energy utilization and fatty acid oxidation in diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (+)-trans-C75 in Fatty Acid Synthesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-trans-C75 is the dextrorotatory enantiomer of the synthetic fatty acid synthase (FASN) inhibitor, C75. While the racemic mixture, often referred to as (±)-C75 or simply C75, has been widely studied for its potent anti-tumor and anti-obesity properties, research has revealed that the individual enantiomers possess distinct biological activities. The (-)-trans-C75 enantiomer is primarily responsible for the cytotoxic effects attributed to FASN inhibition, making it a focal point for oncology research. Conversely, this compound is a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in fatty acid oxidation. This activity is linked to the anorectic (appetite-suppressing) effects observed with the racemic mixture.[1][2] Therefore, this compound serves as a valuable and specific tool for researchers studying the roles of CPT1 and fatty acid oxidation in metabolic regulation, appetite control, and related signaling pathways.
These application notes provide a comprehensive guide to using this compound, summarizing its mechanism of action, offering quantitative data, and detailing experimental protocols for its application in studying fatty acid synthesis and metabolism.
Mechanism of Action
Unlike its levorotatory counterpart, this compound does not primarily target FASN. Instead, its major biological activity stems from the inhibition of CPT1.[1] In vivo, C75 can be converted to C75-CoA. This derivative is a potent inhibitor of CPT1, which is crucial for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[3][4] By inhibiting CPT1, this compound effectively blocks fatty acid oxidation. In the central nervous system, particularly the hypothalamus, this inhibition is thought to increase the local concentration of fatty acids, which acts as a signal to suppress food intake, leading to weight loss.[1][3]
It is important to note that while this compound's primary target is CPT1, the broader effects of inhibiting fatty acid metabolism can indirectly influence various cellular processes and signaling pathways.
Data Presentation
The following tables summarize the quantitative data for C75 (racemic mixture unless otherwise specified) from various in vitro studies. This data can serve as a reference for designing experiments with this compound, though researchers should determine the optimal concentrations for their specific models and endpoints.
Table 1: In Vitro Inhibitory and Cytotoxic Concentrations of C75
| Cell Line | Cancer Type | Assay Type | IC50 / EC50 / TD50 | Incubation Time | Reference |
| PC3 | Prostate Cancer | Clonogenic Assay | 35 µM | 24 h | [1][5] |
| LNCaP | Prostate Cancer | Spheroid Growth Assay | 50 µM | Not Specified | [1][5] |
| A375 | Melanoma | FASN Inhibition | 32.43 µM | Not Specified | [5] |
| MA104 | Monkey Kidney | Cytotoxicity (TD50) | 28.5 µM | 24 h | [5] |
| MA104 | Monkey Kidney | Antiviral Assay (ED50) | 21.2 µM | 24 h | [5] |
Note: The data above is for the racemic mixture of C75. It has been reported that (-)-C75 is the more cytotoxic enantiomer.[2] Researchers should perform dose-response studies to determine the specific activity of this compound in their system of interest.
Experimental Protocols
Preparation of this compound Stock and Working Solutions
a. Stock Solution Preparation (e.g., 10 mM in DMSO)
-
Materials:
-
This compound powder (MW: 254.32 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Accurately weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, weigh 2.54 mg.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., at 37°C) may be required.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.[4]
-
b. Working Solution Preparation
-
Materials:
-
10 mM this compound stock solution
-
Pre-warmed complete cell culture medium or appropriate buffer
-
-
Procedure:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution to the final desired concentration in pre-warmed cell culture medium or buffer immediately before use.
-
Mix thoroughly by gentle pipetting.
-
In Vitro Cell-Based Assays
a. Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Remove the medium and treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest this compound treatment).
-
After the incubation period, add MTT solution to each well (typically 10% of the total volume) and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value if applicable.[6]
-
b. Fatty Acid Oxidation Assay
This protocol provides a general framework for measuring the effect of this compound on fatty acid oxidation (FAO) by quantifying the oxidation of radiolabeled palmitate.
-
Materials:
-
Cells of interest cultured in 6-well plates
-
[9,10-³H(N)]-Palmitic acid complexed to BSA
-
This compound
-
Scintillation fluid and vials
-
Scintillation counter
-
-
Procedure:
-
Plate cells and allow them to reach near confluence.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control for a predetermined time.
-
Add [³H]-palmitate to the medium and incubate for a defined period (e.g., 2-4 hours) at 37°C.
-
After incubation, collect the cell culture medium.
-
Separate the radiolabeled water (³H₂O), a product of FAO, from the radiolabeled substrate. This can be achieved by methods such as passing the medium through an ion-exchange column.
-
Add the collected aqueous phase to scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Normalize the results to the total protein content of the cells in each well. A decrease in ³H₂O production indicates inhibition of FAO.
-
Western Blot Analysis for Signaling Pathway Modulation
This protocol is for assessing the effect of this compound on the phosphorylation status of key proteins in signaling pathways, such as the PI3K/AKT/mTOR pathway.[7][8]
-
Materials:
-
C75-treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with this compound or vehicle for the desired time and lyse the cells.
-
Quantify the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).[6]
-
In Vivo Studies in Rodent Models
a. Vehicle Formulation and Administration
The choice of vehicle is critical for in vivo studies and depends on the administration route.
-
For Intraperitoneal (i.p.) Injection:
-
Option 1: Dissolve this compound in RPMI 1640 medium.[9]
-
Option 2: Prepare a stock solution in DMSO and then dilute in a suitable vehicle like corn oil or a mixture of PEG300, Tween80, and sterile water. A final DMSO concentration should be kept low to avoid toxicity.[5]
-
Example Formulation: Add 50 µL of a 50 mg/mL stock in DMSO to 400 µL of PEG300, mix, add 50 µL of Tween80, mix, and then add 500 µL of ddH₂O. Use immediately.[5]
-
b. General In Vivo Study Protocol
-
Materials:
-
Appropriate animal model (e.g., mice)
-
This compound formulation
-
Vehicle control
-
Calipers for tumor measurement (if applicable)
-
-
Procedure:
-
Acclimatize animals according to institutional guidelines.
-
If using a xenograft model, subcutaneously inject cancer cells and allow tumors to reach a palpable size.[6]
-
Randomize animals into treatment and control groups.
-
Administer this compound or vehicle control via the chosen route (e.g., i.p. injection) at a defined dose and schedule (e.g., 30 mg/kg daily).[4]
-
Monitor animal weight, food intake, and general health daily.[9]
-
Measure tumor volume regularly if applicable.[6]
-
At the end of the study, collect tissues for further analysis (e.g., histology, western blotting, or metabolic profiling).
-
Chiral Separation of (±)-trans-C75 (General Protocol)
-
Principle: Enantiomers are separated based on their differential interactions with a chiral stationary phase. Polysaccharide-based and macrocyclic glycopeptide columns are common choices for chiral separations.[10][11]
-
General Procedure:
-
Column Selection: Choose a suitable chiral column (e.g., a polysaccharide-based column like Chiralcel OD or Chiralpak AD).
-
Mobile Phase Screening: Screen different mobile phases, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) for normal-phase chromatography. For reversed-phase, a mixture of water/buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol) can be used.
-
Method Development:
-
Inject a solution of racemic (±)-trans-C75.
-
Optimize the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the two enantiomer peaks.
-
The use of a photodiode array (PDA) detector can help in peak identification and purity assessment.
-
-
Fraction Collection: Once separation is achieved, fractions corresponding to each enantiomer peak can be collected.
-
Enantiomer Identification: The identity of the this compound peak will need to be confirmed using polarimetry or by comparing its biological activity (e.g., CPT1 inhibition) to literature values.
-
Visualizations
Signaling Pathways and Workflows
Caption: Dual inhibitory roles of C75 enantiomers.
Caption: Proposed mechanism of this compound-induced anorexia.
Caption: General experimental workflow for studying this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Differential in radiosensitizing potency of enantiomers of the fatty acid synthase inhibitor C75 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the inactivation of rat fatty acid synthase by C75: inhibition of partial reactions and protection by substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Effects of C75, an Inhibitor of Fatty Acid Synthase, on Sleep and Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Chiral HPLC Column | Phenomenex [phenomenex.com]
Application of (+)-trans-C75 in Breast Cancer Xenografts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-trans-C75, hereafter referred to as C75, is a synthetic small molecule inhibitor of fatty acid synthase (FASN), a key enzyme in the de novo synthesis of fatty acids. Numerous studies have highlighted the overexpression of FASN in various cancers, including breast cancer, making it a promising therapeutic target. C75 exerts its anti-tumor effects by inducing apoptosis and inhibiting cell proliferation in cancer cells that are dependent on endogenous fatty acid synthesis. This document provides detailed application notes and experimental protocols for the use of C75 in breast cancer xenograft models, based on preclinical research findings.
Data Presentation
Table 1: In Vivo Efficacy of C75 in Human Cancer Xenograft Models
| Cancer Type | Cell Line | Animal Model | C75 Dosage and Schedule | Key Findings | Reference |
| Breast Cancer | MCF-7 | Nude Mice | Not specified | Inhibition of tumor growth to less than one-eighth of control volumes. | [1][2] |
| Colon Cancer | HCT-15 | Nude Mice | 10 mg/kg and 20 mg/kg | Reduction in final tumor weight from 2.51 g (control) to 1.01 g (10 mg/kg) and 0.84 g (20 mg/kg). | [3] |
| Prostate Cancer | LNCaP | Nude Mice | 30 mg/kg, weekly | 80% inhibition of tumor growth. Mean final tumor volume of 330 mm³ versus 1430 mm³ in the control group. | [3] |
| Breast Cancer | BT474 | Nude Mice | Not specified | In combination with Taxol, C75 extensively inhibited tumor growth by 9-fold and reduced tumor size by 4-fold compared to control. | [4] |
Experimental Protocols
Breast Cancer Xenograft Model Establishment (MCF-7 Example)
This protocol describes the establishment of a subcutaneous MCF-7 human breast cancer xenograft model in immunodeficient mice.
Materials:
-
MCF-7 human breast cancer cell line
-
Culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Matrigel® Basement Membrane Matrix
-
Female immunodeficient mice (e.g., BALB/c nude or SCID), 6-8 weeks old
-
17β-Estradiol pellets (0.72 mg, 60-day release)
-
Sterile PBS, syringes, and needles (27-30 gauge)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools (forceps, scissors)
-
Wound clips or sutures
Procedure:
-
Estrogen Supplementation: One week prior to cell implantation, anesthetize the mice and subcutaneously implant a 17β-estradiol pellet in the dorsal neck region. This is crucial for the growth of estrogen-dependent MCF-7 cells.
-
Cell Preparation: Culture MCF-7 cells to 70-80% confluency. On the day of injection, harvest the cells using trypsin, wash with sterile PBS, and resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.
-
Tumor Cell Implantation:
-
Anesthetize the mouse.
-
Using a 1 mL syringe with a 27-gauge needle, draw up 0.1 mL of the cell suspension (containing 5 x 10⁶ cells).
-
Inject the cell suspension subcutaneously into the right flank of the mouse.
-
Monitor the mice for tumor growth.
-
C75 Administration and Tumor Monitoring
This protocol outlines the procedure for treating established breast cancer xenografts with C75.
Materials:
-
This compound
-
Vehicle for dissolving C75 (e.g., DMSO, followed by dilution in sterile saline)
-
Dosing syringes and needles
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Tumor Growth and Grouping:
-
Once tumors become palpable, measure the tumor volume 2-3 times per week using calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
-
C75 Preparation and Administration:
-
Prepare a stock solution of C75 in a suitable vehicle. The final injection volume should be appropriate for the administration route (e.g., 100 µL for intraperitoneal injection).
-
Administer C75 to the treatment group at the desired dosage (e.g., 20-30 mg/kg) via the chosen route (intraperitoneal injection is common). The control group should receive an equivalent volume of the vehicle.
-
The treatment schedule can vary, but a common approach is administration every other day or weekly.
-
-
Monitoring and Endpoint:
-
Continue to measure tumor volume and body weight 2-3 times per week throughout the study.
-
Monitor the general health of the animals daily.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration of treatment.
-
At the end of the study, euthanize the mice, and excise the tumors for final weight measurement and further analysis (e.g., histology, Western blotting).
-
Mandatory Visualizations
Signaling Pathway of C75-Induced Apoptosis in Breast Cancer
Caption: C75 inhibits FASN, leading to metabolic and signaling changes that induce apoptosis.
Experimental Workflow for C75 Efficacy in Breast Cancer Xenografts
Caption: Workflow for assessing C75 efficacy in a breast cancer xenograft model.
Mechanism of Action
C75's primary mechanism of action is the inhibition of FASN. In cancer cells with high FASN expression, this leads to a rapid accumulation of the FASN substrate, malonyl-CoA.[1][2] This accumulation is a key mediator of C75's cytotoxic effects.[1][2] Elevated malonyl-CoA levels inhibit carnitine palmitoyltransferase-1 (CPT-1), an enzyme crucial for the transport of fatty acids into the mitochondria for β-oxidation.[5] The inhibition of both fatty acid synthesis (by targeting FASN) and fatty acid oxidation (via CPT-1 inhibition) creates a metabolic crisis in the cancer cell.[5]
Furthermore, the inhibition of FASN and the resulting accumulation of malonyl-CoA lead to an increase in ceramide synthesis.[6] Ceramide is a pro-apoptotic lipid that can trigger cell death. The apoptotic cascade is further activated by the upregulation of pro-apoptotic genes such as BNIP3, TRAIL, and DAPK2.[6]
In addition to these metabolic effects, FASN inhibition by C75 has been shown to impact key signaling pathways involved in cell growth and survival. It can lead to the downregulation of the PI3K/Akt signaling pathway and modulate the MAPK/ERK pathway.[7] C75 treatment also results in the increased expression of the cyclin-dependent kinase inhibitors p21 and p27, leading to cell cycle arrest.[8] This multi-faceted mechanism of action underscores the potential of C75 as an anti-cancer agent in FASN-overexpressing breast tumors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Malonyl-coenzyme-A is a potential mediator of cytotoxicity induced by fatty-acid synthase inhibition in human breast cancer cells and xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Fatty acid synthase inhibition in human breast cancer cells leads to malonyl-CoA-induced inhibition of fatty acid oxidation and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of apoptosis induced by the inhibition of fatty acid synthase in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty acid synthase regulates estrogen receptor-α signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
Application Notes and Protocols for Metabolic Studies Using (+)-trans-C75
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-trans-C75 is a synthetic α-methylene-γ-butyrolactone that serves as a powerful tool for investigating cellular metabolism.[1] It is widely recognized as a potent, irreversible inhibitor of fatty acid synthase (FASN), the key enzyme responsible for the de novo synthesis of fatty acids.[2][3] By blocking this crucial step in lipogenesis, this compound enables detailed examination of the roles of endogenous fatty acid synthesis in a multitude of cellular processes, including energy storage, cell signaling, and membrane biogenesis.[2]
Beyond its well-characterized role as a FASN inhibitor, this compound exhibits a complex dual mechanism of action by also modulating fatty acid oxidation.[4] Evidence suggests that it can paradoxically activate Carnitine Palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme for mitochondrial fatty acid oxidation.[4][5] This dual functionality makes this compound a unique pharmacological agent to dissect the intricate interplay between anabolic and catabolic lipid metabolism.
These application notes provide a comprehensive guide to utilizing this compound in metabolic research, with a focus on both in vitro and in vivo experimental setups.
Data Presentation
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound across various experimental models, providing a reference for designing and interpreting experiments.
Table 1: In Vitro Efficacy of this compound on Various Cell Lines
| Cell Line | Assay Type | IC50 Value / Effect | Reference |
| PC3 (Prostate Cancer) | Clonogenic Assay | 35 µM | [2] |
| PC3 (Prostate Cancer) | FASN Inhibition | 35 µM | [6] |
| LNCaP (Prostate Cancer) | Spheroid Growth Assay | 50 µM | [2] |
| A375 (Melanoma) | FASN Inhibition | 32.43 µM | [2][7] |
| MA104 (Monkey Kidney) | Antiviral Assay (Rotavirus SA11) | ED50 = 21.2 µM | [7] |
| MA104 (Monkey Kidney) | Cytotoxicity Assay | TD50 = 28.5 µM | [7] |
Table 2: Effects of this compound on Fatty Acid Synthesis and Oxidation
| Cell/Tissue Model | Treatment | Duration | Assay | Result | Reference |
| HL60 (Leukemia) | 5 µg/mL C75 | 4 hours | [U-¹⁴C]acetate incorporation into phospholipids | 87% inhibition | [2][3] |
| HL60 (Leukemia) | 5 µg/mL C75 | 4 hours | [U-¹⁴C]acetate incorporation into triglycerides | 89% inhibition | [2][3] |
| Rodent Adipocytes | 30 µg/mL C75 | Not Specified | Fatty Acid Oxidation | 203% increase | [8] |
| Rodent Adipocytes | 40 µg/mL C75 | Not Specified | Fatty Acid Oxidation | 358% increase | [8] |
| Rodent Adipocytes | 20 µg/mL C75 | Not Specified | ATP Levels | Significant increase (P=0.018) | [8] |
| Rodent Adipocytes | 30 µg/mL C75 | Not Specified | ATP Levels | Significant increase (P=0.002) | [8] |
| MCF-7 (Breast Cancer) | 20 µg/mL C75 | Not Specified | CPT-1 Activity | 166% of control | [8] |
Table 3: In Vivo Effects of this compound in Mice
| Mouse Model | Dosage | Effect | Reference |
| Wild-Type and Ghrelin Receptor KO | 7.5 mg/kg (i.p.) | Dose-dependent inhibition of food intake and motor activity. | [9] |
| Wild-Type and Ghrelin Receptor KO | 15 mg/kg (i.p.) | Dose-dependent inhibition of food intake and motor activity. | [9] |
| Wild-Type and Ghrelin Receptor KO | 30 mg/kg (i.p.) | Dose-dependent inhibition of food intake and motor activity; 24-hour food intake reduced to 4.9±2.8% of baseline in WT. | [9] |
| Diet-Induced Obese (DIO) | 30 mg/kg (i.p.) | ≥95% inhibition of food intake within 2 hours. | [6] |
| Diet-Induced Obese (DIO) | Not Specified | 50% greater weight loss and 32.9% increased energy production from fatty acid oxidation. | [6] |
Experimental Protocols
Protocol 1: In Vitro FASN Inhibition Assay in Cancer Cell Lines
This protocol describes a method to assess the inhibitory effect of this compound on FASN activity in cultured cancer cells by measuring the incorporation of radiolabeled acetate (B1210297) into lipids.
Materials:
-
Cancer cell line of interest (e.g., PC3, A375, HL60)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
[U-¹⁴C]acetate
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvent (e.g., Chloroform:Methanol, 2:1)
-
Scintillation counter and vials
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates or flasks and allow them to adhere and reach exponential growth phase. For example, seed PC3 cells at 10⁵ cells/flask in 25 cm² flasks.[7]
-
Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 5 µg/mL). Include a vehicle control (solvent only).[3]
-
Incubation: Incubate the cells for a predetermined period (e.g., 4 hours).[3]
-
Radiolabeling: Add [U-¹⁴C]acetate to the culture medium and incubate for an additional period to allow for incorporation into newly synthesized lipids.
-
Cell Lysis and Lipid Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells and extract the lipids using a suitable solvent system.
-
-
Quantification:
-
Separate the lipid extract into different fractions (e.g., phospholipids, triglycerides, free fatty acids) using thin-layer chromatography (TLC).
-
Quantify the radioactivity in each fraction using a scintillation counter.
-
-
Data Analysis: Calculate the percentage inhibition of acetate incorporation into lipids at each C75 concentration compared to the vehicle control.
Protocol 2: In Vivo Administration of this compound in a Mouse Model of Obesity
This protocol outlines the procedure for administering this compound to diet-induced obese (DIO) mice to study its effects on body weight and metabolism.
Materials:
-
Diet-induced obese (DIO) mice
-
This compound
-
Vehicle for dissolution (e.g., RPMI 1640 medium)[9]
-
Sterile syringes and needles for intraperitoneal (i.p.) injection
-
Metabolic cages for monitoring food intake, energy expenditure, and respiratory exchange ratio (RER)
Procedure:
-
Acclimatization: Acclimate the DIO mice to the experimental conditions, including handling and single housing in metabolic cages if required.
-
Compound Preparation: Dissolve this compound in the chosen vehicle to the desired concentration. Doses can range from 7.5 mg/kg to 30 mg/kg.[1][9]
-
Administration: Administer the prepared C75 solution or vehicle control via intraperitoneal (i.p.) injection.[1]
-
Monitoring:
-
Monitor food and water intake, body weight, and general health of the animals daily.
-
For detailed metabolic studies, place the mice in metabolic cages to measure oxygen consumption (VO₂) and carbon dioxide production (VCO₂) to calculate the respiratory exchange ratio (RER) and energy expenditure.[8][9]
-
-
Data Collection and Analysis: Collect data over the desired experimental period. Analyze changes in body weight, food consumption, and metabolic parameters between the C75-treated and control groups.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key mechanisms of action of this compound and a typical experimental workflow for its evaluation.
Caption: Dual mechanism of action of this compound.
Caption: General experimental workflow for studying this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pnas.org [pnas.org]
- 4. Inhibition of Fatty Acid Synthase with C75 Decreases Organ Injury after Hemorrhagic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C75 activates malonyl-CoA sensitive and insensitive components of the CPT system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. C75 increases peripheral energy utilization and fatty acid oxidation in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Effects of C75, an Inhibitor of Fatty Acid Synthase, on Sleep and Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Intraperitoneal Formulation of (+)-trans-C75
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(+)-trans-C75 is the enantiomer of the synthetic fatty acid synthase (FASN) inhibitor, C75. It has garnered significant interest in metabolic research, particularly for its potent anorectic effects, which are attributed to its activity as a carnitine palmitoyltransferase-1 (CPT1) activator.[1] This contrasts with its counterpart, (-)-C75, which exhibits stronger anti-tumor properties through FASN inhibition. The differential activities of the C75 enantiomers make this compound a valuable tool for investigating energy homeostasis and metabolic disorders.[1] Proper formulation is critical for in vivo studies to ensure bioavailability and minimize vehicle-related toxicity. These application notes provide detailed protocols for the preparation of this compound for intraperitoneal (IP) injection in preclinical models.
Data Presentation
Table 1: Solubility and Formulation of this compound
| Property | Value | Source(s) |
| Molecular Weight | 254.32 g/mol | [2] |
| Solubility in DMSO | 51 mg/mL (200.53 mM) | [2] |
| Recommended Vehicle | DMSO, PEG300, Tween-80, Saline | [3] |
| Achievable Concentration in Vehicle | ≥ 2.5 mg/mL | [3] |
| Storage of Stock Solution (in DMSO) | -20°C (1 year) or -80°C (2 years) |
Table 2: Dosing and Administration of this compound for Intraperitoneal Injection in Mice
| Parameter | Recommendation | Source(s) |
| Dosage Range | 5 - 30 mg/kg body weight | |
| Administration Volume | < 10 mL/kg body weight | |
| Frequency | Once daily | |
| Reported Effects | Inhibition of food intake, weight loss, increased fatty acid oxidation | [4] |
| Potential Adverse Effects | Diarrhea-like stool, transient hypothermia and inactivity at higher doses | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal Injection
This protocol details the preparation of a 1 mL working solution of this compound at a concentration of 2.5 mg/mL.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Prepare Stock Solution (25 mg/mL in DMSO):
-
Carefully weigh the desired amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to achieve a final concentration of 25 mg/mL. For example, dissolve 25 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved. This stock solution can be stored at -20°C or -80°C.
-
-
Prepare Working Solution (2.5 mg/mL in Vehicle):
-
In a sterile microcentrifuge tube, add the following solvents in the specified order, mixing thoroughly after each addition: a. Add 400 µL of PEG300. b. Add 100 µL of the 25 mg/mL this compound stock solution in DMSO. Vortex to mix. c. Add 50 µL of Tween-80. Vortex to mix. d. Add 450 µL of sterile saline to bring the final volume to 1 mL. Vortex thoroughly to ensure a homogenous suspension.[2]
-
The final concentration of the working solution will be 2.5 mg/mL. The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
It is recommended to prepare this working solution fresh on the day of use.[2] If precipitation or phase separation occurs, gentle warming and/or sonication can be used to aid dissolution.
-
Protocol 2: Intraperitoneal Administration of this compound in Mice
This protocol provides a general guideline for the intraperitoneal injection of the prepared this compound formulation in mice. All procedures should be performed in accordance with approved institutional animal care and use guidelines.
Materials:
-
Prepared this compound working solution
-
Appropriately sized syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
70% Ethanol for disinfection
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the required injection volume.
-
Properly restrain the mouse. The two-person technique is recommended for safety and accuracy.
-
-
Injection Procedure:
-
Draw the calculated volume of the this compound working solution into the syringe.
-
Position the mouse with its head tilted slightly downwards.
-
Locate the injection site in the lower right or left abdominal quadrant to avoid the cecum and bladder.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently pull back on the plunger to ensure no fluid (blood or urine) is aspirated. If fluid is present, withdraw the needle and reinject at a different site with a fresh needle.
-
Inject the solution smoothly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Injection Monitoring:
-
Monitor the animal for any signs of distress, adverse reactions at the injection site, or changes in behavior, particularly within the first few hours post-injection.
-
Observe for expected pharmacological effects such as changes in food intake and activity levels.
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Workflow
Caption: Workflow for this compound formulation and IP injection.
References
- 1. A Clinical Pharmacological Perspective on Intraperitoneal Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacokinetic problems in peritoneal drug administration: an update after 20 years - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (+)-trans-C75 in Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using (+)-trans-C75, a potent inhibitor of fatty acid synthase (FASN), for inducing apoptosis in cell culture experiments.[1] This document includes detailed protocols for cell treatment, viability assays, and apoptosis detection, along with a summary of recommended incubation times and concentrations.
Introduction
This compound is a synthetic small molecule that effectively inhibits FASN, a key enzyme in the de novo synthesis of fatty acids.[1] Many cancer cells exhibit elevated FASN expression, making it a significant target for therapeutic intervention.[1] this compound has been shown to induce apoptosis and cell cycle arrest in various cancer models, primarily by disrupting lipid metabolism.[1][2] It also activates Carnitine Palmitoyltransferase 1A (CPT1A), an enzyme involved in fatty acid oxidation.[1]
Data Presentation
The following tables summarize the recommended working concentrations and incubation times for this compound to induce apoptosis and related cellular effects in various cell lines.
Table 1: Recommended Working Concentrations and Incubation Times for this compound
| Cell Line(s) | Working Concentration (µM) | Incubation Time | Observed Effect | Source |
| PC3, UVW, LNCaP, SK-N-BE(2c), MCF7 | 35 | 24 hours | Radiosensitizing activity, increased expression of FATP1 and CD36 | [1] |
| HEK293T | 10, 50, 100 | 2, 6, 12, 24, 48 hours | Induction of mitochondrial dysfunction | [1] |
| PC3, LNCaP | 5, 25, 35, 50 | 3, 6, 24 hours | Apoptosis induction enhanced by radiation | [3] |
| A-375 (Melanoma) | 20 - 160 | 24 - 48 hours | Reduction in viability (20.8 - 87.1%) | [4] |
| SUDHL4, SUDHL5, SUDHL10 (DLBCL) | 25, 50 | 24 hours | Activation of caspases | [5] |
Table 2: IC50 Values of this compound in Various Assays
| Assay Type | Cell Line/Target | IC50 (µM) | Source |
| Clonogenic Assay | Cancer cell lines | 35 | [3] |
| Spheroid Growth Assay | Cancer cell lines | ~50 | [3][6] |
| FASN Inhibition (in human A375 cells) | A375 | 32.43 | [3] |
Signaling Pathway
The primary mechanism of this compound-induced apoptosis involves the inhibition of FASN, leading to the activation of the intrinsic mitochondrial apoptotic pathway.
Caption: this compound induced apoptosis pathway.
Experimental Protocols
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)[1]
-
Complete cell culture medium
-
Sterile microcentrifuge tubes and pipette tips
Protocol:
-
Stock Solution (10 mM):
-
Weigh the appropriate amount of this compound powder.
-
Dissolve in anhydrous DMSO to a final concentration of 10 mM. Vortex until fully dissolved. Gentle warming to 37°C may assist dissolution.[1]
-
Aliquot into single-use volumes to prevent repeated freeze-thaw cycles.[1]
-
Store stock solutions at -20°C for short-term or -80°C for long-term storage.[1]
-
-
Working Solution:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.[1]
-
Dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium. For example, to prepare 1 mL of 50 µM working solution, add 5 µL of the 10 mM stock to 995 µL of medium.[1]
-
Mix thoroughly by gentle pipetting.
-
References
Application Notes and Protocols for Western Blotting Analysis Following (+)-trans-C75 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-trans-C75 is a synthetic small-molecule inhibitor of fatty acid synthase (FASN), a key enzyme in the de novo synthesis of fatty acids.[1][2] Upregulation of FASN is a common feature in many cancers, making it an attractive target for therapeutic intervention. This compound exerts its effects not only by inhibiting FASN but also by stimulating carnitine palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme in fatty acid oxidation. This dual mechanism of action leads to the modulation of several critical cellular signaling pathways, including the AMP-activated protein kinase (AMPK) pathway and the intrinsic apoptosis pathway.[3][4] Western blotting is an indispensable technique for elucidating the molecular effects of this compound by quantifying changes in the expression and phosphorylation status of key proteins within these pathways.
These application notes provide detailed protocols and guidelines for performing Western blot analysis on cells and tissues treated with this compound.
Data Presentation: Quantitative Analysis of Protein Expression
The following tables summarize expected quantitative changes in key protein levels following treatment with this compound, based on findings from various studies. Note that the exact fold changes can vary depending on the cell type, treatment concentration, and duration.
Table 1: Effect of this compound on Fatty Acid Metabolism and AMPK Signaling
| Target Protein | Treatment Concentration (µM) | Cell Line/Tissue | Expected Fold Change vs. Control (Normalized to Loading Control) | Reference |
| FASN | 10 - 50 | Various Cancer Cell Lines | ↓ (Significant Decrease) | [5] |
| p-AMPKα (Thr172) | 10 - 40 | Neuronal Cells | ↑ (Initial Increase) | [4] |
| Total AMPKα | 10 - 40 | Neuronal Cells | ↔ (No Significant Change) | [4] |
| p-ACC (Ser79) | 10 - 40 | Neuronal Cells | ↑ (Increase) | [4] |
| Total ACC | 10 - 40 | Neuronal Cells | ↔ (No Significant Change) | [6] |
| CPT1A | 10 - 50 | Various Cell Lines | ↑ (Increased Activity) | [3] |
Table 2: Effect of this compound on Apoptosis-Related Proteins
| Target Protein | Treatment Concentration (µM) | Cell Line | Expected Fold Change vs. Control (Normalized to Loading Control) | Reference |
| Bcl-2 | 20 - 160 | Melanoma A-375 | ↓ (Depletion) | [7] |
| Bax | 20 - 160 | Melanoma A-375 | ↑ (Increase) | [7] |
| Cleaved Caspase-3 | 20 - 160 | Melanoma A-375 | ↑ (Significant Increase) | [7] |
| Cleaved PARP | 20 - 160 | Melanoma A-375 | ↑ (Significant Increase) | [7] |
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental procedures, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. 4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic Acid (C75), an Inhibitor of Fatty-acid Synthase, Suppresses the Mitochondrial Fatty Acid Synthesis Pathway and Impairs Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fatty acid synthase inhibition alleviates lung fibrosis via β-catenin signal in fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fatty acid synthase inhibitors cerulenin and C75 retard growth and induce caspase-dependent apoptosis in human melanoma A-375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
(+)-trans-C75 solubility issues in aqueous solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-trans-C75. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on solubility challenges.
Frequently Asked Questions (FAQs)
Q1: I'm trying to dissolve this compound in an aqueous buffer for my cell culture experiment, but it won't dissolve. Why is this happening?
A1: this compound is practically insoluble in water and aqueous buffers like PBS.[1][2] To work with this compound in cell-based assays, it is necessary to first dissolve it in an organic solvent to create a stock solution.
Q2: What is the recommended solvent for creating a this compound stock solution?
A2: The most commonly recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2][3] Ethanol (B145695) is also a suitable solvent.[1][2] It is crucial to use anhydrous or fresh DMSO, as absorbed moisture can reduce the solubility of the compound.[3]
Q3: How do I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve the this compound powder in 100% DMSO.[1] Gentle warming to 37°C and vortexing can aid in complete dissolution.[1] For example, to create a 10 mM stock solution, you would dissolve 2.54 mg of this compound in 1 mL of DMSO.[1]
Q4: How should I store the this compound stock solution?
A4: It is recommended to aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[1][3] For short-term storage, -20°C is suitable, while -80°C is recommended for long-term storage.[1][4] Stock solutions in DMSO are generally stable for up to one year at -80°C and for one month at -20°C.[3]
Q5: How do I prepare a working solution for my cell culture experiment from the DMSO stock solution?
A5: To prepare a working solution, the DMSO stock solution should be serially diluted in your complete cell culture medium to the desired final concentration.[1] It is important to ensure that the final concentration of DMSO in the culture medium is kept low, typically ≤ 0.1%, to avoid solvent-induced cytotoxicity.[5]
Q6: My this compound precipitated out of solution when I added it to my aqueous cell culture medium. What can I do to prevent this?
A6: Precipitation upon dilution in aqueous media is a common issue due to the low aqueous solubility of this compound. To mitigate this, ensure rapid and thorough mixing when diluting the DMSO stock solution into the culture medium. Preparing the working solution fresh before each experiment is also advisable. If precipitation persists, you may need to re-evaluate the final concentration of this compound, as it might be exceeding its solubility limit in the final medium.
Q7: I need to administer this compound to animals for an in vivo study. How can I prepare a formulation suitable for injection?
A7: Direct injection of a DMSO stock solution is not recommended. For in vivo studies, including oral or intraperitoneal administration, a suspension or a clear solution can be prepared using various co-solvents.[4] Common formulations involve a multi-step process of dissolving the compound in DMSO first, followed by the addition of other vehicles like PEG300, Tween-80, saline, or corn oil.[3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in aqueous buffer. | The compound is inherently insoluble in aqueous solutions.[1] | First, dissolve the compound in an organic solvent like DMSO or ethanol to prepare a concentrated stock solution.[1][2][3] |
| Precipitation occurs when diluting the DMSO stock solution into cell culture medium. | The final concentration of this compound exceeds its solubility in the aqueous medium. | Ensure the final DMSO concentration is low (e.g., ≤ 0.1%) to minimize its effect on cell viability.[5] Prepare working solutions fresh and mix thoroughly during dilution. Consider using a lower final concentration of this compound. |
| Inconsistent results in cell-based assays. | Degradation of the compound due to improper storage of the stock solution. | Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.[1][3] Store aliquots at -20°C for short-term and -80°C for long-term use.[1][4] |
| Difficulty in preparing a homogenous solution for in vivo administration. | Inadequate mixing or inappropriate vehicle composition. | For preparing a suspended solution, a common method involves dissolving in DMSO, then adding PEG300, Tween-80, and finally saline with thorough mixing at each step.[4] For a clear solution, formulations with corn oil or SBE-β-CD in saline can be used.[4] Sonication may aid in dissolution.[4] |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Source |
| Water | Insoluble | [1] |
| DMSO | 51 mg/mL (200.53 mM) | [1][3] |
| Ethanol | 51 mg/mL (200.53 mM) | [1] |
| PBS (pH 7.2) | ~0.5 mg/mL (for (-)-trans-C75) | [2] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL (9.83 mM) (Suspended solution) | [4] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (9.83 mM) (Clear solution) | [4] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (9.83 mM) (Clear solution) | [4] |
Table 2: Recommended Working Concentrations for Cell Culture
| Cell Line(s) | Working Concentration | Incubation Time | Observed Effect | Source |
| PC3, UVW, LNCaP, SK-N-BE(2c), MCF7 | 35 µM | 24 hours | Radiosensitizing activity, increased expression of FATP1 and CD36 | [1] |
| HEK293T | 10, 50, 100 µM | 2, 6, 12, 24, 48 hours | Induction of mitochondrial dysfunction | [1] |
| PC3 | IC50 of 35 µM | 24 hours | Inhibition of cell growth | [4][6] |
| LNCaP spheroids | IC50 of 50 µM | - | Reduction in growth | [4][6] |
Experimental Protocols & Workflows
Preparation of Stock and Working Solutions for Cell Culture
References
how to dissolve (+)-trans-C75 for in vitro use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (+)-trans-C75 in in vitro experiments.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for dissolving this compound for in vitro use?
The most highly recommended solvent for dissolving this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2] Ethanol can also be used, but DMSO offers higher solubility.[1][2] It is crucial to use anhydrous or fresh DMSO, as moisture can reduce the solubility of the compound.[1]
2. How do I prepare a stock solution of this compound?
To prepare a stock solution, dissolve the this compound powder in high-quality, anhydrous DMSO.[2] Gentle warming to 37°C and vortexing can aid in complete dissolution.[2] It is advisable to prepare a concentrated stock solution, for example, 10 mM, which can then be diluted to the final working concentration in your cell culture medium.[2]
3. What should I do if the dissolved this compound precipitates out of solution?
Precipitation can occur if the solvent has absorbed moisture or if the compound's solubility limit is exceeded in the final working solution. To troubleshoot this:
-
Ensure you are using fresh, anhydrous DMSO to prepare your stock solution.[1]
-
When preparing the working solution, add the DMSO stock solution to your pre-warmed cell culture medium and mix thoroughly.[2]
-
Avoid high concentrations of DMSO in your final culture medium, as it can be toxic to cells. A final DMSO concentration of less than 0.5% is generally recommended.
4. How should I store the this compound stock solution?
For optimal stability, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[2][3] Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 2 years).[2][4]
5. Is it necessary to sterilize the this compound stock solution?
If you dissolve this compound in a solvent like DMSO or ethanol, sterilization by filtration is generally not necessary as these solvents are inhibitory to microbial growth.[5] However, always use sterile techniques when preparing your stock and working solutions to prevent contamination of your cell cultures.
Troubleshooting Guides
Issue: Inconsistent or No Effect in Cell-Based Assays
-
Problem: The compound appears to have no biological effect, or the results are not reproducible.
-
Possible Causes & Solutions:
-
Improper Dissolution: Ensure the compound is fully dissolved in the stock solution. Visually inspect for any particulate matter. Gentle warming (37°C) can help.[2]
-
Degradation of Compound: Avoid multiple freeze-thaw cycles of the stock solution by preparing single-use aliquots.[2][3] Use a fresh aliquot for each experiment.
-
Incorrect Working Concentration: Verify the calculations for your final working concentration. The IC50 values can vary between cell lines.[3][6]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to C75.[1][3] Titrate the concentration of C75 to determine the optimal working concentration for your specific cell line.
-
Issue: Cell Death or Toxicity Not Related to the Expected Mechanism
-
Problem: Widespread, non-specific cell death is observed, even at low concentrations of this compound.
-
Possible Causes & Solutions:
-
Solvent Toxicity: High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%). Prepare a vehicle control (medium with the same concentration of DMSO) to assess solvent toxicity.
-
Contamination: Ensure that your stock solution and cell cultures are not contaminated.
-
Data Presentation
Table 1: Solubility and Storage of this compound
| Property | Value | Source |
| Solvents | DMSO, Ethanol | [2] |
| Solubility in DMSO | 51 mg/mL (200.53 mM) | [1][2] |
| Solubility in Ethanol | 26 mg/mL | [1] |
| Solubility in Water | Insoluble | [1] |
| Stock Solution Storage | -20°C (short-term), -80°C (long-term). Avoid repeated freeze-thaw cycles. | [2][3][4] |
Table 2: Recommended Working Concentrations of C75 in Cell Culture
| Cell Line(s) | Cancer Type | IC50 (µM) | Observed Effect | Source |
| PC-3 | Prostate Cancer | ~35 | Inhibition of cell growth | [3][6] |
| LNCaP | Prostate Cancer | ~50 (spheroid growth) | Reduction in spheroid growth | [3][6] |
| A375 | Melanoma | 32.43 | Inhibition of FASN | [1] |
| MA104 | Monkey Kidney | ED50 = 21.2 | Antiviral activity | [1] |
| MA104 | Monkey Kidney | TD50 = 28.5 | Cytotoxicity | [1] |
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound
-
Calculate the required mass: The molecular weight of C75 is 254.32 g/mol .[1] To prepare 1 mL of a 10 mM stock solution, you will need 2.54 mg of C75 powder.[2]
-
Weigh the powder: Carefully weigh out 2.54 mg of this compound using an analytical balance.[2]
-
Dissolve the powder: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.[2]
-
Ensure complete dissolution: Vortex the solution until the powder is completely dissolved. If necessary, warm the solution gently to 37°C.[2]
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.[2]
Preparation of a Working Solution and Treatment of Cells
-
Thaw the stock solution: Thaw an aliquot of the 10 mM C75 stock solution at room temperature.[2]
-
Prepare the working solution: Dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium. For example, to prepare 1 mL of medium with a final C75 concentration of 50 µM, add 5 µL of the 10 mM stock solution to 995 µL of medium.[2]
-
Mix thoroughly: Gently pipette or vortex the working solution to ensure it is homogenous.[2]
-
Treat the cells: Remove the existing medium from your cells and replace it with the freshly prepared medium containing this compound.
Visualizations
Caption: Workflow for preparing and using this compound in cell culture experiments.
Caption: Dual mechanism of this compound action on lipid metabolism pathways.
References
Technical Support Center: Improving (+)-trans-C75 Stability in Solution
Welcome to the technical support center for (+)-trans-C75. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The major stability concern for this compound is the hydrolysis of its γ-butyrolactone ring. This chemical structure is susceptible to ring-opening, especially under neutral to alkaline pH conditions, which can lead to the formation of an inactive hydroxy acid metabolite.[1] This degradation is often accelerated by increased temperatures. Additionally, as an α-methylene-γ-butyrolactone, this compound is an electrophilic molecule and may react with nucleophiles present in the solution.[2]
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: For long-term storage, it is advisable to prepare stock solutions in an anhydrous aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). Aqueous buffers should be avoided for long-term storage due to the risk of hydrolysis.[3]
Q3: How should I store my this compound stock solutions?
A3: To maintain the integrity of your this compound stock solutions, we recommend the following storage practices:
-
Short-term storage: Store aliquots at -20°C for up to one month.
-
Long-term storage: For periods longer than one month, store aliquots at -80°C.
-
Avoid Freeze-Thaw Cycles: It is crucial to aliquot stock solutions into single-use volumes to prevent degradation that can be caused by repeated freezing and thawing.[3]
Q4: I'm observing a loss of biological activity in my experiments. Could this be related to the instability of this compound?
A4: Yes, a loss of biological activity is a strong indicator of compound degradation. The γ-butyrolactone ring of this compound is essential for its inhibitory activity on fatty acid synthase (FAS). Hydrolysis of this ring will render the compound inactive. It is crucial to ensure the stability of your working solutions throughout your experiments.
Q5: My this compound solution has changed color. What does this indicate?
A5: A color change in your solution can be a sign of chemical degradation. This may be due to oxidation or the formation of degradation products. If you observe a color change, it is recommended to discard the solution and prepare a fresh one.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitate forms in the solution upon thawing or dilution. | 1. Low solubility in the solvent at lower temperatures. 2. The solvent may have absorbed water, reducing solubility. 3. The compound is "crashing out" of solution upon dilution into an aqueous buffer where it is less soluble. | 1. Gently warm the vial to room temperature and vortex to redissolve the compound. 2. Ensure the compound is fully dissolved before use. 3. Use anhydrous solvent for stock preparation. 4. When diluting into an aqueous buffer, add the stock solution dropwise while vortexing to ensure rapid mixing. |
| Loss of biological activity over time. | Chemical degradation of this compound, likely due to hydrolysis of the lactone ring. | 1. Confirm the purity of your stock solution using HPLC. 2. If degradation is confirmed, prepare a fresh stock solution. 3. Prepare working solutions in aqueous buffers fresh for each experiment and use them promptly. 4. Consider conducting a time-course experiment to determine the stability of this compound in your specific assay medium at the experimental temperature. |
| Inconsistent experimental results. | Inconsistent concentrations of active this compound due to degradation between experiments. | 1. Standardize the preparation and handling of this compound solutions. 2. Always use freshly prepared working solutions. 3. Aliquot stock solutions to minimize freeze-thaw cycles. 4. Periodically check the purity of your stock solution by HPLC. |
Quantitative Data Summary
Currently, there is limited publicly available quantitative data on the degradation kinetics of this compound under various conditions. However, based on the known instability of α-methylene-γ-butyrolactones, a hypothetical stability profile is presented below to illustrate the expected trends. It is strongly recommended that researchers perform their own stability studies under their specific experimental conditions.
Table 1: Hypothetical Stability of this compound in a 10 mM DMSO Stock Solution
| Storage Condition | Time Point | Purity (%) by HPLC (Hypothetical) |
| -80°C | 6 months | >98% |
| -20°C | 6 months | 90-95% |
| 4°C | 1 week | 80-90% |
| Room Temperature | 24 hours | <70% |
Table 2: Hypothetical Half-life of this compound in Aqueous Buffers at 37°C
| pH | Half-life (hours) (Hypothetical) |
| 5.0 | > 24 |
| 7.4 | 4 - 8 |
| 8.5 | < 2 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound using a calibrated analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution, but prolonged heating should be avoided.
-
Dispense the stock solution into single-use aliquots in tightly sealed, low-adsorption tubes (e.g., amber microcentrifuge tubes).
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Stability Assessment of this compound in Solution by HPLC-UV
Objective: To determine the stability of this compound in a specific solution over time.
Materials:
-
Stock solution of this compound in DMSO
-
Test solution (e.g., cell culture medium, phosphate-buffered saline)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase solvents (e.g., acetonitrile (B52724), water with 0.1% formic acid)
-
Incubator or water bath set to the desired temperature
Procedure:
-
Method Development (if necessary): Develop an HPLC-UV method capable of separating this compound from its potential degradation products. A common starting point is a C18 column with a gradient elution of acetonitrile and water (both with 0.1% formic acid). The detection wavelength should be optimized for this compound (typically determined by UV-Vis spectroscopy).
-
Preparation of Test Solution: Dilute the this compound stock solution into the test solution to the final desired concentration.
-
Time-Zero Analysis: Immediately after preparation, inject an aliquot of the test solution into the HPLC system to determine the initial peak area of this compound. This will serve as the T=0 reference.
-
Incubation: Incubate the remaining test solution under the desired conditions (e.g., 37°C in a cell culture incubator).
-
Time-Point Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution.
-
HPLC Analysis: Analyze each aliquot by HPLC using the established method.
-
Data Analysis: Calculate the percentage of remaining this compound at each time point by comparing the peak area to the peak area at T=0. Plot the percentage of remaining compound versus time to determine the degradation kinetics.
Visualizations
Caption: Mechanism of action of this compound on fatty acid metabolism.
References
- 1. Study of hydrolysis of amido-substituted gamma-butyrolactones by pH-stat titration and ultraviolet spectroscopic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-methylene-gamma-butyrolactones: versatile skin bioactive natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of degradation products formed during performic oxidation of peptides and proteins by high-performance liquid chromatography with matrix-assisted laser desorption/ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
(+)-trans-C75 storage conditions long term
This technical support center provides essential information for researchers, scientists, and drug development professionals working with (+)-trans-C75. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: Proper storage of this compound is crucial for maintaining its stability and activity. The recommended storage conditions are summarized in the table below. It is important to avoid repeated freeze-thaw cycles for solutions.
Q2: What is the primary mechanism of action of this compound?
A2: this compound is a potent inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), a key enzyme in the mitochondrial fatty acid oxidation pathway.[1][2] By inhibiting CPT1, this compound blocks the transport of long-chain fatty acids into the mitochondria, thereby reducing fatty acid oxidation. This is distinct from its enantiomer, (-)-C75, which primarily inhibits Fatty Acid Synthase (FAS).[1]
Q3: How should I prepare this compound for in vivo and in vitro experiments?
A3: For in vitro studies, this compound is typically dissolved in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO). For in vivo experiments, a stock solution in DMSO can be further diluted in a suitable vehicle, such as a mixture of PEG300, Tween-80, and saline, or corn oil.[3] It is recommended to prepare fresh working solutions for each experiment to ensure stability and prevent precipitation.
Q4: What are some common causes of inconsistent results in experiments with this compound?
A4: Inconsistent results can arise from several factors, including improper storage and handling of the compound, batch-to-batch variability, issues with solubility, and variations in experimental conditions. It is crucial to maintain consistent protocols, use low-passage number cells, and ensure the compound is fully dissolved in the assay medium.
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for this compound
| Form | Storage Temperature | Duration | Recommendations |
| Powder | -20°C | Up to 3 years | Store in a tightly sealed container, protected from light. |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Reduced or no activity of this compound | Improper storage: The compound may have degraded due to incorrect storage temperature or exposure to moisture. | 1. Verify that the compound has been stored according to the recommendations in Table 1.2. Use a fresh, unopened vial of the compound if degradation is suspected.3. For solutions, ensure that anhydrous solvents were used and that the solution was protected from moisture. |
| Incorrect enantiomer: The experiment might have inadvertently used the racemic mixture or the (-)-enantiomer, which has a different primary target (FAS). | 1. Confirm the identity and purity of the compound using analytical methods such as chiral chromatography.2. Ensure that the correct enantiomer, this compound, was sourced and used for the experiment. | |
| Precipitation of the compound in cell culture media or assay buffer | Poor solubility: this compound has low aqueous solubility and may precipitate when diluted from a DMSO stock into an aqueous buffer. | 1. Ensure the final DMSO concentration in the assay is as low as possible (typically <0.5%) to minimize toxicity and solubility issues.2. Prepare fresh dilutions for each experiment and visually inspect for any precipitation.3. Consider using a vehicle with solubilizing agents like PEG300 or Tween-80 for in vivo studies. |
| High variability between experimental replicates | Inconsistent compound concentration: This can be due to pipetting errors, incomplete dissolution, or adsorption to plasticware. | 1. Use calibrated pipettes and ensure the compound is fully dissolved in the stock solution before making dilutions.2. Pre-wet pipette tips with the solvent before transferring the compound solution.3. Consider using low-adhesion microplates to minimize compound loss. |
| Inconsistent cell conditions: Variations in cell density, passage number, or cell health can lead to variable responses. | 1. Use cells within a consistent and low passage number range.2. Ensure uniform cell seeding density across all wells.3. Regularly check cell viability and morphology to ensure a healthy cell population. | |
| Observed cytotoxicity at expected effective concentrations | Off-target effects or high compound concentration: The concentration used may be too high, leading to cytotoxicity unrelated to CPT1 inhibition. | 1. Perform a dose-response curve to determine the optimal concentration range that shows the desired biological effect without significant cell death.2. Include appropriate vehicle controls to ensure that the solvent is not contributing to cytotoxicity.3. Consider using a structurally different CPT1 inhibitor as a control to confirm that the observed phenotype is due to on-target inhibition. |
Mandatory Visualizations
Caption: Signaling pathway of this compound action.
Caption: General experimental workflow for this compound.
References
preventing (+)-trans-C75 precipitation in media
Welcome to the technical support center for (+)-trans-C75. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a synthetic inhibitor of fatty acid synthase (FASN), a key enzyme in the de novo biosynthesis of fatty acids.[1] Elevated FASN expression is a common characteristic of many cancer types, making it a target for therapeutic intervention.[1] this compound is also a potent activator of Carnitine Palmitoyltransferase 1A (CPT1A), an enzyme involved in fatty acid oxidation.[1][2] These dual activities make it a valuable tool for studying lipid metabolism and its role in diseases like cancer and obesity.[1][2]
Q2: I'm observing precipitation when I add this compound to my cell culture medium. Why is this happening?
A2: this compound is a hydrophobic compound, meaning it has very low solubility in aqueous solutions like cell culture media.[1][3] It is, however, soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol.[1][4] Precipitation typically occurs when a concentrated stock solution of this compound in an organic solvent is diluted into the aqueous culture medium, causing the compound to come out of solution.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Anhydrous Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][4][5] Ethanol is also a viable option.[1]
Q4: What is the maximum final concentration of DMSO that is safe for my cells?
A4: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% (v/v) to avoid cytotoxic effects.[5] However, the tolerance can be cell-line specific, so it is best to perform a solvent tolerance test to determine the highest concentration that does not affect your experimental outcome.[5]
Q5: Can I do anything to improve the solubility of this compound in my final working solution?
A5: Yes, several strategies can be employed. These include optimizing your dilution technique, such as performing a serial dilution or adding the stock solution dropwise while vigorously mixing the medium.[5] For particularly challenging situations, the use of solubilizing agents like surfactants (e.g., Tween 80) or cyclodextrins can be considered.[5][6][7]
Troubleshooting Guide: Preventing Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your experimental media.
Problem: Precipitate forms immediately upon adding this compound stock to the media.
Possible Causes & Solutions:
-
High Final Concentration of this compound: The desired final concentration may exceed the solubility limit in the aqueous medium.
-
Solution: Re-evaluate the required concentration for your experiment. Consult the literature for typical working concentrations in your cell line.[1]
-
-
Improper Dilution Technique: Adding the stock solution too quickly or without sufficient mixing can cause localized high concentrations, leading to precipitation.
-
Solution 1: Slow, Dropwise Addition with Agitation: Add the stock solution drop-by-drop to the pre-warmed media while continuously vortexing or stirring.[5]
-
Solution 2: Serial Dilution: Instead of a single large dilution, perform a series of smaller dilutions. This gradually reduces the organic solvent concentration, which can help maintain solubility.[5]
-
-
Low Temperature of Media: The solubility of many compounds decreases at lower temperatures.
-
Solution: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.[1]
-
Problem: The solution is initially clear but becomes cloudy or forms a precipitate over time.
Possible Causes & Solutions:
-
Metastable Solution: The initial clear solution may be supersaturated and unstable, leading to delayed precipitation.
-
Solution 1: Use of Solubilizing Agents: Incorporate a small amount of a biocompatible surfactant, such as Tween 80 (0.01-1% v/v), into your culture medium before adding the this compound stock.[5]
-
Solution 2: Fresh Preparation: Prepare the this compound-containing medium immediately before use.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 254.35 g/mol | [1] |
| Solubility in Water | Insoluble | [1] |
| Solubility in DMSO | 51 mg/mL (200.53 mM) | [1][4] |
| Solubility in Ethanol | 51 mg/mL (200.53 mM) | [1] |
| Storage of Stock Solution | -20°C (short-term) or -80°C (long-term) | [1] |
Table 2: Recommended Working Concentrations of C75 in Cell Culture
| Cell Line(s) | Working Concentration | Incubation Time | Observed Effect | Source |
| PC3, UVW, LNCaP, SK-N-BE(2c), MCF7 | 35 µM | 24 hours | Radiosensitizing activity, increased expression of FATP1 and CD36 | [1] |
| HEK293T | 10, 50, 100 µM | 2, 6, 12, 24, 48 hours | Induction of mitochondrial dysfunction | [1] |
| PC3 | 35 µM (IC50) | 24 hours | Inhibition of cell growth | [8] |
| LNCaP spheroids | 50 µM (IC50) | Not specified | Reduction in spheroid growth | [8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Analytical balance
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Calculate the required mass: The molecular weight of this compound is 254.35 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 2.54 mg of the compound. For better accuracy, it is advisable to weigh a larger amount (e.g., 10 mg) and dissolve it in a proportionally larger volume of DMSO (e.g., 3.93 mL).[1]
-
Weigh the powder: Carefully weigh the this compound powder using an analytical balance.
-
Dissolve the powder: Add the weighed powder to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO.[1]
-
Ensure complete dissolution: Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C may aid in dissolution.[1]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[1]
Protocol 2: Preparation of a Working Solution and Treatment of Cells
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium appropriate for your cell line
-
Sterile tubes for dilution
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Thaw the stock solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare the working solution:
-
Pre-warm the complete cell culture medium to 37°C.
-
Calculate the volume of stock solution needed for your desired final concentration. For example, to prepare 1 mL of medium with a final concentration of 50 µM, you would add 5 µL of the 10 mM stock solution to 995 µL of medium.[1]
-
While gently vortexing the pre-warmed medium, add the calculated volume of the stock solution dropwise.
-
-
Treat the cells:
-
Remove the existing medium from your cultured cells.
-
Add the freshly prepared this compound-containing medium to the cells.
-
Incubate the cells for the desired period as determined by your experimental design.
-
Visualizations
Caption: A decision tree for troubleshooting this compound precipitation.
Caption: Workflow for preparing and using this compound in cell culture.
Caption: Signaling pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Differential pharmacologic properties of the two C75 enantiomers: (+)-C75 is a strong anorectic drug; (-)-C75 has antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. medchemexpress.com [medchemexpress.com]
optimizing (+)-trans-C75 concentration for cytotoxicity assay
Welcome to the Technical Support Center for optimizing (+)-trans-C75 concentration in cytotoxicity assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic small molecule that is a potent inhibitor of Fatty Acid Synthase (FASN), the primary enzyme responsible for the synthesis of fatty acids.[1][2][3] Many cancer types overexpress FASN, making it a therapeutic target.[1][2] C75's cytotoxic effects are primarily mediated through its interaction with and inhibition of FASN, which leads to an accumulation of malonyl-CoA, inhibition of DNA replication, and ultimately, apoptosis (programmed cell death) in cancer cells.[1][4]
Q2: How should I dissolve and store this compound?
A2: Proper dissolution and storage are critical for experimental consistency. C75 is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol.[5] For cell culture experiments, a high-concentration stock solution (e.g., 10-50 mM) should be prepared in anhydrous DMSO.[5][6] It is crucial to use fresh, moisture-free DMSO, as absorbed moisture can reduce solubility.[3][6] The stock solution should be aliquoted and stored at -20°C or -80°C for long-term stability.[7] Avoid repeated freeze-thaw cycles.[8]
Q3: What is a typical starting concentration range for a cytotoxicity assay with this compound?
A3: The effective concentration of C75 is highly cell-line dependent. A good starting point for a dose-response experiment is a broad concentration range, typically from 1 µM to 100 µM.[9][10] Based on published data, IC50 values (the concentration required to inhibit 50% of cell growth) often fall within the 15 µM to 50 µM range for many cancer cell lines.[6][11][12]
Q4: How long should I expose cells to this compound?
A4: Incubation time can significantly impact results and should be optimized. Common exposure times for cytotoxicity assays range from 24 to 72 hours.[9][11] The optimal duration depends on the cell line's doubling time and the specific experimental question. A time-course experiment (e.g., 24h, 48h, 72h) is recommended to determine the most appropriate endpoint.[9]
Troubleshooting Guide
Q5: My IC50 value is significantly different from what is reported in the literature. What could be the cause?
A5: Discrepancies in IC50 values are common and can arise from several factors:
-
Cell Line Differences: Even the same cell line from different sources or at different passage numbers can exhibit varied sensitivity.
-
Serum Concentration: Fatty acids present in fetal bovine serum (FBS) can be taken up by cells, potentially rescuing them from FASN inhibition and increasing the apparent IC50 of C75.[13] Consider testing the compound in low-serum media or fatty acid-free media.
-
Compound Solubility: C75 may precipitate in the culture medium, especially at high concentrations, reducing its effective concentration. Visually inspect wells for precipitate under a microscope.[10] Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity.[8]
-
Cell Seeding Density: The number of cells seeded can affect the outcome. High cell density can lead to nutrient depletion or contact inhibition, while low density can result in poor growth, both of which can alter drug sensitivity.[8][14]
Q6: I am observing high variability between my replicate wells. What are the common causes?
A6: High variability can obscure real effects. Consider the following:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before plating. When seeding, mix the cell suspension between pipetting to prevent settling. Avoid seeding in the outermost wells of a 96-well plate, which are prone to evaporation (the "edge effect").[15]
-
Pipetting Errors: Inaccurate pipetting during serial dilutions or reagent addition is a major source of variability. Calibrate your pipettes regularly.
-
Compound Precipitation: Inconsistent precipitation across wells will lead to variable results. Ensure the compound is fully dissolved in the medium before adding it to the cells.[10]
-
Contamination: Bacterial or yeast contamination can alter the assay results by affecting cell health or directly interacting with the assay reagents.[8][16]
Q7: The vehicle control (DMSO) is showing significant cytotoxicity. How can I fix this?
A7: While DMSO is a common solvent, it can be toxic at higher concentrations.
-
Reduce Final Concentration: The final concentration of DMSO in the culture medium should ideally be below 0.5%, and absolutely no higher than 1%.[8] Remember to include an untreated control (cells in medium only) and a vehicle control (cells with the highest concentration of DMSO used) to differentiate between solvent and compound toxicity.[9]
-
Check DMSO Quality: Use a high-purity, anhydrous grade of DMSO suitable for cell culture.
Data Presentation
Table 1: Reported IC50 Values for this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Type / Incubation Time |
| PC3 | Prostate Cancer | 35 | Clonogenic Assay / 24h[6][12] |
| LNCaP | Prostate Cancer | ~50 | Spheroid Growth Assay[7] |
| A375 | Melanoma | 32.43 | FASN Inhibition Assay[6][11] |
| MA104 | Monkey Kidney | 28.5 (TD50) | Cytotoxicity Assay / 24h[6][11] |
| Various | Multiple Cell Lines | 15.53 (Average) | Not Specified[11] |
Table 2: Recommended Stock Solution and Storage for this compound
| Parameter | Recommendation |
| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO)[5] |
| Solubility in DMSO | ≥ 51 mg/mL (~200 mM)[5][6] |
| Stock Concentration | 10 - 50 mM |
| Storage | Aliquot and store at -20°C or -80°C[7] |
| Stability | Up to 1-2 years at -20°C/-80°C; avoid freeze-thaw cycles[7][8] |
Experimental Protocols
Protocol: Determining IC50 of this compound using an MTT Assay
This protocol provides a general framework for assessing cytotoxicity. Optimization of cell number and incubation times is crucial.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Cell line of interest in logarithmic growth phase
-
Complete culture medium
-
Sterile 96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[11]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in SDS)[17]
Procedure:
-
Cell Seeding: a. Harvest and count cells. Prepare a cell suspension at the optimal seeding density (e.g., 5,000-10,000 cells/well, determined empirically) in complete culture medium. b. Add 100 µL of the cell suspension to the inner wells of a 96-well plate. c. Add 100 µL of sterile medium without cells to the outer wells to minimize evaporation. d. Incubate the plate overnight (18-24 hours) at 37°C, 5% CO2 to allow cells to attach.[11]
-
Compound Preparation and Treatment: a. Prepare a 20 mM stock solution of C75 in anhydrous DMSO. b. Perform a serial dilution of the C75 stock solution in complete culture medium to create 2X working concentrations (e.g., for a final concentration of 50 µM, prepare a 100 µM working solution). c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different C75 concentrations. d. Include control wells: "untreated" (medium only) and "vehicle" (medium with the highest DMSO concentration used).[9]
-
Incubation: a. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Assay: a. After incubation, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[11] c. Carefully remove the medium. For adherent cells, aspirate gently.[18] d. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. e. Gently shake the plate for 15 minutes at room temperature, protected from light, to ensure complete dissolution.[19]
-
Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader.[18] b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percent viability against the log of the C75 concentration and use non-linear regression to determine the IC50 value.
Visualizations
Caption: Workflow for optimizing this compound concentration using an MTT cytotoxicity assay.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Characterization of the inactivation of rat fatty acid synthase by C75: inhibition of partial reactions and protection by substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Cytotoxicity and Radiosensitizing Activity of the Fatty Acid Synthase Inhibitor C75 Is Enhanced by Blocking Fatty Acid Uptake in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: (+)-trans-C75 In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (+)-trans-C75 in in vivo experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the in vivo delivery of this compound in a question-and-answer format.
Formulation & Administration
Question: My this compound solution is cloudy or has visible precipitate. What should I do?
Answer: Precipitation is a common issue due to the poor aqueous solubility of this compound. Here are several steps to troubleshoot this problem:
-
Vehicle Selection: Ensure you are using an appropriate vehicle. Common and effective vehicles for C75 include:
-
Co-solvent systems: A mixture of DMSO and PEG300, often with a small amount of a surfactant like Tween 80, diluted in saline or phosphate-buffered saline (PBS). A typical ratio could be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
RPMI 1640 medium: Some studies have successfully used this cell culture medium as a vehicle for intraperitoneal (i.p.) injections.
-
-
Preparation Technique:
-
First, dissolve the this compound in a small amount of an organic solvent like DMSO.
-
Slowly add the co-solvents (e.g., PEG300, Tween 80) to the C75/DMSO solution, ensuring complete mixing at each step.
-
Finally, add the aqueous component (saline or PBS) dropwise while vortexing to prevent the drug from precipitating out.
-
-
Warming the solution: Gently warming the solution to 37°C may help dissolve the compound. However, be cautious about the thermal stability of C75 in your specific formulation.
-
Sonication: Brief sonication can help to break up aggregates and facilitate dissolution.
-
Fresh Preparation: Always prepare the formulation fresh before each experiment. The stability of C75 in solution can be limited.
Question: I'm observing signs of toxicity or distress in my animals after injection. What could be the cause and how can I mitigate it?
Answer: Animal distress can be caused by the vehicle, the compound itself, or the injection procedure.
-
Vehicle Toxicity:
-
High concentrations of DMSO or ethanol (B145695) can cause local irritation, inflammation, or systemic toxicity. Aim to keep the final concentration of these solvents as low as possible, ideally under 10% of the total injection volume.
-
Observe control animals: Always include a vehicle-only control group to differentiate between vehicle-induced and compound-induced toxicity. Signs of vehicle toxicity can include lethargy, ruffled fur, hunched posture, and irritation at the injection site.
-
Alternative vehicles: If vehicle toxicity is suspected, consider alternative formulations with lower organic solvent content or explore oil-based vehicles like corn oil for certain administration routes, though this may alter the pharmacokinetic profile.
-
-
Compound-Related Effects:
-
This compound is known to cause significant physiological effects, including reduced food intake, weight loss, and changes in motor activity.[1][2] At higher doses, animals may appear lethargic or inactive.
-
Dose-response study: If you are observing excessive adverse effects, consider performing a dose-response study to find a better-tolerated dose that still achieves the desired biological effect.
-
-
Injection Procedure:
-
Improper injection technique can cause injury to internal organs, leading to pain and distress.[3] Ensure personnel are properly trained in intraperitoneal injection techniques for the specific animal model.
-
Injection volume and speed: Adhere to recommended guidelines for injection volumes based on the animal's weight.[3] Injecting the solution too quickly can cause discomfort.
-
Inconsistent Results
Question: I am seeing high variability in my experimental results between animals in the same group. What are the potential causes?
Answer: High variability can stem from several factors related to the formulation, dosing, and animal handling.
-
Inconsistent Formulation:
-
Precipitation: If the drug is not fully dissolved or precipitates over time, the actual dose administered to each animal can vary. Visually inspect the solution for any signs of precipitation before each injection and ensure it is well-mixed.
-
Stability: The stability of C75 in your chosen formulation may be limited. It is crucial to prepare the formulation fresh and use it within a short timeframe. Consider performing a stability analysis of your formulation under the experimental conditions.
-
-
Inaccurate Dosing:
-
Pipetting errors: Ensure accurate pipetting, especially when working with small volumes.
-
Injection errors: Incorrect injection technique can lead to leakage from the injection site or administration into an unintended location (e.g., subcutaneous space instead of the peritoneal cavity), affecting drug absorption.
-
-
Animal-Related Factors:
-
Stress: High levels of stress can influence physiological parameters and drug metabolism. Ensure animals are properly acclimatized to the housing conditions and handling procedures before the experiment begins.
-
Health status: Use healthy animals of a consistent age and weight range. Underlying health issues can affect drug metabolism and response.
-
Food intake: Since C75 significantly impacts metabolism and food intake, standardizing the feeding schedule and monitoring food consumption is important for reducing variability.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound has a dual mechanism of action. It is a potent inhibitor of fatty acid synthase (FAS), a key enzyme in the de novo synthesis of fatty acids. By inhibiting FAS, C75 leads to an accumulation of malonyl-CoA in certain tissues. Additionally, C75 is an activator of carnitine palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme in fatty acid oxidation. This activation appears to be, at least in part, through the antagonism of malonyl-CoA's inhibitory effect on CPT-1. In the central nervous system, particularly the hypothalamus, C75-mediated inhibition of FAS and subsequent alterations in malonyl-CoA levels are thought to influence the AMP-activated protein kinase (AMPK) signaling pathway, leading to a reduction in food intake.
Q2: What are the expected in vivo effects of this compound administration?
A2: Administration of this compound in animal models typically leads to a rapid and significant reduction in food intake (anorexia) and a subsequent decrease in body weight.[1] It also increases energy expenditure and fatty acid oxidation.[1] Researchers may also observe behavioral changes such as reduced motor activity. At higher doses, adverse effects like diarrhea have been reported.
Q3: What is a typical starting dose for in vivo studies in mice?
A3: Doses in mice reported in the literature typically range from 7.5 mg/kg to 30 mg/kg administered via intraperitoneal injection.[2] A starting dose of 15-20 mg/kg is common in many studies. However, the optimal dose will depend on the specific research question, the animal strain, and the formulation used. It is always recommended to perform a pilot dose-response study to determine the most appropriate dose for your experiment.
Q4: How should this compound be stored?
A4: As a solid, this compound should be stored at -20°C. Once in solution, its stability can be limited. It is best to prepare solutions fresh for each experiment. If a stock solution in a solvent like DMSO is prepared, it should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Quantitative Data
Table 1: In Vivo Efficacy of this compound in Diet-Induced Obese (DIO) Mice
| Parameter | C75-Treated | Pair-Fed Controls | Vehicle Controls | Reference |
| Dose | 10-20 mg/kg i.p. | N/A | RPMI 1640 | [1] |
| Weight Change | ~20-22% loss | ~2.0% loss | ~1% gain | [1] |
| Daily Food Intake | 1.83 ± 0.29 g | 1.9 g | 2.72 ± 0.21 g | [1] |
| Energy Expenditure | Increased by 32.9% | Baseline | N/A | [1] |
Table 2: Pharmacokinetic Parameters of a Compound K in Mice and Rats (as an illustrative example of PK data presentation)
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Reference |
| Mouse | IV | 2 | - | - | - | - | [4] |
| Rat | IV | 2 | - | - | - | - | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and the number of animals to be dosed. Prepare a slight excess to account for any loss during preparation.
-
Weigh the this compound powder accurately in a sterile microcentrifuge tube.
-
Add a small volume of DMSO to the tube to dissolve the C75 powder completely. For example, for a final formulation with 10% DMSO, you would first dissolve the C75 in this volume of DMSO. Vortex until the solution is clear.
-
Add the PEG300 to the C75/DMSO solution. Vortex thoroughly to ensure complete mixing.
-
Add the Tween 80 to the mixture and vortex again until the solution is homogeneous.
-
Slowly add the sterile saline or PBS to the mixture in a dropwise manner while continuously vortexing. This step is critical to prevent precipitation.
-
Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for injection.
-
Prepare the formulation fresh on the day of the experiment and store it on ice if not used immediately.
Protocol 2: Intraperitoneal (i.p.) Injection in Mice
Materials:
-
Prepared this compound formulation
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
70% ethanol for disinfection
-
Gauze pads
Procedure:
-
Calculate the injection volume for each mouse based on its body weight and the desired dose.
-
Draw the calculated volume of the C75 formulation into a sterile syringe. Change the needle after drawing up the solution to ensure a sharp needle for injection.
-
Safely restrain the mouse. One common method is to scruff the mouse by grasping the loose skin over its shoulders and neck. Turn the mouse over to expose its abdomen, tilting the head slightly downwards.
-
Identify the injection site. The preferred site is the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.[5][6]
-
Disinfect the injection site with a gauze pad soaked in 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity. The needle should penetrate the skin and the abdominal wall.
-
Aspirate gently by pulling back slightly on the plunger. If no fluid or blood enters the syringe, you are in the peritoneal cavity. If fluid or blood is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions immediately after the injection and at regular intervals as per your experimental protocol.
Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for in vivo studies.
Caption: Logical workflow for troubleshooting common issues.
References
- 1. uac.arizona.edu [uac.arizona.edu]
- 2. benchchem.com [benchchem.com]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.vt.edu [research.vt.edu]
- 6. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
(+)-trans-C75 off-target effects in experiments
Welcome to the technical support center for (+)-trans-C75. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a specific focus on understanding and troubleshooting its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary, intended target of this compound?
A1: The primary and intended target of this compound is Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of fatty acids.[1][2] C75 was designed as a synthetic inhibitor of FASN and has been widely used to study the role of fatty acid synthesis in various physiological and pathological processes, including cancer and metabolic disorders.[1] It acts as a competitive, irreversible inhibitor of FASN.[3][4]
Q2: My experimental results are inconsistent with FASN inhibition alone. What are the known off-target effects of this compound?
A2: It is crucial to recognize that this compound has several well-documented off-target effects that can significantly influence experimental outcomes. The most prominent off-targets include:
-
Carnitine Palmitoyltransferase-1 (CPT-1): The (+)-C75 enantiomer is a known activator of CPT-1, the rate-limiting enzyme for mitochondrial fatty acid oxidation.[2][5][6] This effect is contrary to the expected outcome of FASN inhibition (which increases malonyl-CoA, an inhibitor of CPT-1) and can lead to increased energy expenditure and fatty acid oxidation.[5]
-
Mitochondrial Fatty Acid Synthesis (mtFAS) Pathway: C75 can inhibit human mitochondrial β-ketoacyl-acyl carrier protein synthase (HsmtKAS), an enzyme in the mtFAS pathway. This inhibition can lead to mitochondrial dysfunction, characterized by reduced lipoic acid production, increased reactive oxygen species (ROS), and decreased cell viability.[7][8]
-
AMP-activated protein kinase (AMPK): In neurons, C75 has been shown to modulate the energy sensor AMPK. It causes a biphasic change in ATP levels (an initial decrease followed by a sustained increase), which in turn affects AMPK phosphorylation and activity.[9]
-
p38 MAP Kinase (MAPK): C75 treatment has been observed to activate the p38 MAPK signaling pathway, which can mediate its effects on cell cycle arrest in some cancer cells.[10]
Q3: I am observing significant weight loss and reduced food intake in my animal models treated with C75. Is this solely due to FASN inhibition?
A3: No, the anorexigenic (appetite-suppressing) and weight-loss effects are complex and involve both central and peripheral mechanisms, many of which are off-target.
-
Central Effects: C75 modulates neuronal ATP levels and AMPK activity in the hypothalamus. This alters the expression of hypothalamic neuropeptides, leading to the inhibition of orexigenic (appetite-stimulating) and induction of anorexigenic (appetite-suppressing) neuropeptides, which reduces food intake.[9][11]
-
Peripheral Effects: C75 stimulates CPT-1, which increases fatty acid oxidation and energy expenditure in peripheral tissues like the liver, adipose tissue, and skeletal muscle.[5][11] It also increases the expression of Uncoupling protein 2 (UCP2), further promoting energy expenditure.[11][12]
Q4: My cells are showing signs of oxidative stress and mitochondrial damage after C75 treatment. How can I confirm if this is an off-target effect and potentially mitigate it?
A4: The observed oxidative stress is likely due to C75's off-target inhibition of the mitochondrial mtFAS pathway.[7]
-
Confirmation: You can measure key indicators of mitochondrial dysfunction, such as a decrease in mitochondrial membrane potential (MMP), an increase in reactive oxygen species (ROS) production, and a reduction in cellular lipoic acid (LA) content.[7]
-
Mitigation: Co-treatment with a lipoic acid supplement has been shown to efficiently rescue C75-induced mitochondrial dysfunction and oxidative stress.[7][8] This can be a useful experimental control to isolate the effects of mtFAS inhibition from FASN inhibition.
Q5: How can I differentiate between the on-target (FASN inhibition) and off-target effects in my experiments?
A5: Differentiating these effects requires careful experimental design and specific controls.
-
Use Alternative Inhibitors: Employ other FASN inhibitors that may have different off-target profiles (e.g., Cerulenin, Orlistat, or the C75 derivative C93, which does not activate CPT-1).[13]
-
Genetic Approaches: Use siRNA or shRNA to specifically knock down FASN. A direct comparison of the phenotype from genetic knockdown versus pharmacological inhibition with C75 can help distinguish on-target from off-target effects. For example, FASN knockdown does not necessarily induce the same level of ROS production or AMPK phosphorylation as C75 treatment.[7][13]
-
Rescue Experiments: As mentioned for mitochondrial effects, perform rescue experiments. For example, to test the involvement of CPT-1 activation, you could potentially use a CPT-1 inhibitor in conjunction with C75.
Troubleshooting Guide
| Problem Encountered | Possible Cause (Off-Target Effect) | Recommended Troubleshooting Steps |
| Unexpected increase in fatty acid oxidation and cellular ATP levels. | C75 is activating CPT-1 , the rate-limiting enzyme for fatty acid oxidation.[5][6] | 1. Measure CPT-1 activity directly in C75-treated vs. control cells. 2. Use a C75 derivative like C93 , which does not activate CPT-1, as a negative control.[13] 3. Compare results with a genetic knockdown of FASN. |
| Increased ROS production, decreased cell viability, and signs of mitochondrial stress. | C75 is inhibiting the mitochondrial FAS (mtFAS) pathway by targeting HsmtKAS, leading to lipoic acid depletion.[7][8] | 1. Measure mitochondrial membrane potential (MMP) and intracellular ROS levels. 2. Perform a rescue experiment by co-administering a lipoic acid supplement .[7] 3. Compare the effects of C75 with a specific siRNA knockdown of HsmtKAS.[7] |
| Cell cycle arrest observed, but mechanism appears independent of p53 status. | C75 may be inducing cell cycle arrest through activation of the p38 MAPK pathway .[10] | 1. Perform Western blot analysis to check for phosphorylation (activation) of p38 MAPK. 2. Use a specific p38 MAPK inhibitor (e.g., SB203580) to see if it reverses the C75-induced cell cycle arrest.[10] |
| Reduced food intake in animal models is more pronounced than expected from peripheral FASN inhibition. | C75 is acting centrally on the hypothalamus , modulating AMPK activity and altering neuropeptide expression.[9][11] | 1. Analyze the expression of orexigenic (NPY, AgRP) and anorexigenic (POMC, CART) neuropeptides in the hypothalamus.[11] 2. Measure neuronal ATP levels and AMPK phosphorylation in hypothalamic tissue or relevant neuronal cell lines.[9] |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound on Various Cell Lines
| Parameter | Cell Line | Value | Reference(s) |
| IC₅₀ (FASN Inhibition) | PC3 (prostate cancer) | 35 µM (clonogenic assay) | [1][2] |
| PC3 (prostate cancer) | 50 µM (spheroid growth) | [1][2] | |
| A375 (melanoma) | 32.43 µM | [1] | |
| TD₅₀ (Cytotoxicity) | MA104 (monkey kidney) | 28.5 µM | [1] |
| ED₅₀ (Antiviral Activity) | MA104 (monkey kidney) | 21.2 µM | [1] |
Table 2: Quantified Off-Target Effects of this compound
| Off-Target Effect | Model System | Treatment Details | Observed Effect | Reference(s) |
| CPT-1 Activation | Human breast cancer cells | Concentration not specified | 213% increase in CPT-1 activity vs. control | [5] |
| ATP Level Increase | Rodent adipocytes/hepatocytes | 20-30 µg/mL | Significant elevation in ATP levels | [5] |
| Mitochondrial Dysfunction | HEK293T cells | 50-100 µM for 6h | Onset of mitochondrial membrane potential loss | [7] |
| Reduced Food Intake | Mice | 30 mg/kg (i.p.) | ≥95% inhibition within 2 hours | [2] |
| Attenuation of Injury Markers | Rat model of hemorrhagic shock | Concentration not specified | 48% decrease in serum free fatty acids; 32-78% decrease in injury markers (LDH, AST) | [6] |
Key Experimental Protocols
1. Protocol: CPT-1 Activity Assay
-
Objective: To measure the effect of C75 on carnitine palmitoyltransferase-1 (CPT-1) activity.
-
Methodology: This protocol is adapted from studies in human breast cancer cells.[5]
-
Cell Permeabilization: Culture cells (e.g., MCF-7) to desired confluency. Permeabilize the cells to allow substrate access, essentially creating a system devoid of endogenous malonyl-CoA.
-
Treatment: Incubate the permeabilized cells with varying concentrations of C75. Include a positive control for inhibition (e.g., 20-50 µM malonyl-CoA) and a vehicle control.
-
Reaction Initiation: Start the CPT-1 reaction by adding the substrate mixture containing L-[³H]carnitine and palmitoyl-CoA.
-
Incubation: Incubate at 37°C for a defined period (e.g., 5-10 minutes).
-
Reaction Termination: Stop the reaction by adding an acid (e.g., HCl).
-
Extraction: Extract the radiolabeled palmitoylcarnitine (B157527) product using an organic solvent (e.g., butanol).
-
Quantification: Measure the radioactivity in the organic phase using a scintillation counter.
-
Normalization: Normalize the CPT-1 activity to cell number or protein concentration.
-
2. Protocol: Assessment of Mitochondrial Dysfunction and ROS Production
-
Objective: To determine if C75 induces mitochondrial damage and oxidative stress.
-
Methodology: This protocol is based on experiments in HEK293T cells.[7]
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T) and allow them to adhere. Treat with C75 (e.g., 10-100 µM) for various time points (e.g., 6, 12, 24 hours). Include a vehicle-treated control group.
-
Measurement of Mitochondrial Membrane Potential (MMP):
-
Stain cells with a potentiometric dye such as JC-1 or TMRM.
-
Analyze the fluorescence using flow cytometry or fluorescence microscopy. A decrease in the red/green fluorescence ratio (for JC-1) or overall fluorescence (for TMRM) indicates MMP loss.
-
-
Measurement of Reactive Oxygen Species (ROS):
-
Load cells with a ROS-sensitive probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA).
-
Measure the fluorescence intensity using a plate reader or flow cytometer. An increase in fluorescence corresponds to higher ROS levels.
-
-
Cell Viability Assay:
-
Assess cell viability using a standard method like MTT, MTS, or a trypan blue exclusion assay to correlate mitochondrial dysfunction with cell death.
-
-
Visualizations: Signaling Pathways and Workflows
Caption: On-target vs. major off-target signaling pathways of this compound.
Caption: Logical workflow for troubleshooting C75's off-target effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of the inactivation of rat fatty acid synthase by C75: inhibition of partial reactions and protection by substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. C75 increases peripheral energy utilization and fatty acid oxidation in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Fatty Acid Synthase with C75 Decreases Organ Injury after Hemorrhagic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic Acid (C75), an Inhibitor of Fatty-acid Synthase, Suppresses the Mitochondrial Fatty Acid Synthesis Pathway and Impairs Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (C75), an inhibitor of fatty-acid synthase, suppresses the mitochondrial fatty acid synthesis pathway and impairs mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. C75, a fatty acid synthase inhibitor, modulates AMP-activated protein kinase to alter neuronal energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Growth arrest induced by C75, A fatty acid synthase inhibitor, was partially modulated by p38 MAPK but not by p53 in human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. oncotarget.com [oncotarget.com]
Technical Support Center: Minimizing (+)-trans-C75 Toxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the toxicity of (+)-trans-C75 in normal cells during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound toxicity in normal cells?
A1: this compound induces toxicity in normal cells primarily through off-target effects, distinct from its intended inhibition of cytosolic fatty acid synthase (FASN). The key mechanism involves the inhibition of human mitochondrial β-ketoacyl-acyl carrier protein synthase (HsmtKAS). This enzyme is crucial for the mitochondrial fatty acid synthesis (mtFAS) pathway, which produces octanoyl-ACP, a precursor for lipoic acid (LA) synthesis. Inhibition of HsmtKAS leads to reduced cellular levels of lipoic acid, a critical cofactor for several mitochondrial enzymes. This deficiency results in mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and ultimately, apoptosis.
Q2: I am observing significant toxicity in my normal cell line even at low concentrations of this compound. What could be the reason?
A2: Several factors could contribute to heightened sensitivity of your normal cell line to this compound:
-
Cell type-specific metabolism: Different cell lines have varying metabolic dependencies and antioxidant capacities. Cells with a higher reliance on mitochondrial respiration or with lower endogenous levels of antioxidants like glutathione (B108866) may be more susceptible to C75-induced mitochondrial dysfunction and oxidative stress.
-
Stereoisomer purity: Commercial preparations of C75 can be a racemic mixture of (+)- and (-)-enantiomers. The (-)-enantiomer has been reported to be more cytotoxic than the (+)-enantiomer[1]. Ensure you are using the specific this compound isomer.
-
Culture conditions: Factors such as high glucose concentrations in the media can influence cellular metabolism and sensitivity to metabolic inhibitors.
Q3: How can I reduce this compound-induced toxicity in my normal cell cultures?
A3: A primary strategy to mitigate this compound toxicity is through the supplementation of lipoic acid (LA) . Since C75's off-target toxicity stems from the depletion of endogenous LA, providing it exogenously can rescue normal cells from mitochondrial dysfunction and apoptosis. Studies have shown that R-lipoic acid (R-LA) supplementation can significantly increase cell viability and restore mitochondrial membrane potential in the presence of C75.
Q4: What is the recommended concentration of lipoic acid for supplementation?
A4: The optimal concentration of lipoic acid can be cell-type dependent and should be determined empirically. However, based on existing studies, a starting concentration range of 25 µM to 100 µM of R-lipoic acid is recommended for in vitro cell culture experiments.
Q5: Are there other potential strategies to minimize off-target toxicity?
A5: Besides lipoic acid supplementation, you could consider the following:
-
Antioxidant co-treatment: Co-administration of antioxidants like N-acetylcysteine (NAC) may help to quench the excess ROS produced as a result of mitochondrial dysfunction, although lipoic acid supplementation is a more targeted approach to address the root cause.
-
Dose optimization: Carefully titrate the concentration of this compound to find the lowest effective dose for your experimental goals in cancer cells while minimizing toxicity in normal cells.
-
Pulsed exposure: Instead of continuous exposure, a pulsed treatment with this compound might reduce the cumulative toxic effects on normal cells.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background toxicity in vehicle-treated normal cells. | - Solvent (e.g., DMSO) concentration is too high.- Poor cell health prior to treatment. | - Ensure the final DMSO concentration is below 0.5% (v/v).- Perform a solvent toxicity curve for your specific cell line.- Use healthy, sub-confluent cells for your experiments. |
| Inconsistent results in cell viability assays. | - Uneven cell seeding.- Variation in incubation times.- Reagent instability. | - Ensure a single-cell suspension before seeding.- Adhere strictly to standardized incubation times for drug treatment and assay development.- Prepare fresh reagents, especially for MTT and H2DCFDA assays. |
| Lipoic acid supplementation is not effectively reducing toxicity. | - Suboptimal concentration of lipoic acid.- Timing of supplementation.- Degradation of lipoic acid. | - Perform a dose-response experiment to determine the optimal protective concentration of lipoic acid for your cell line (e.g., 10 µM - 200 µM).- Consider pre-treating cells with lipoic acid for a few hours before adding this compound.- Prepare fresh lipoic acid solutions for each experiment. |
| High levels of ROS detected even with lipoic acid. | - Severe mitochondrial damage has already occurred.- The concentration of this compound is too high. | - Measure ROS at earlier time points after C75 treatment.- Combine lipoic acid supplementation with a general antioxidant like N-acetylcysteine (NAC).- Reduce the concentration of this compound. |
Quantitative Data
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cell Type | Organism | IC50 / TD50 (µM) | Assay | Citation |
| MA104 | Kidney Epithelial | Monkey | 28.5 (TD50) | Cytotoxicity Assay | [2] |
| PC3 | Prostate Cancer | Human | 35 | Clonogenic Assay | [2] |
| LNCaP | Prostate Cancer | Human | ~50 (spheroids) | Spheroid Growth Assay | [2] |
| A375 | Melanoma | Human | 32.43 | FASN Inhibition Assay | [2] |
Note: Data for a wide range of normal human cell lines are limited in the publicly available literature. Researchers are encouraged to determine the IC50 of this compound in their specific normal cell lines of interest.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxicity of this compound and the protective effect of lipoic acid.
Materials:
-
This compound
-
R-Lipoic Acid
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment:
-
For C75 toxicity: Remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
For LA rescue: Pre-treat cells with medium containing the desired concentration of R-Lipoic Acid for 2-4 hours. Then, add this compound at the desired concentration.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol is for assessing mitochondrial health following treatment with this compound.
Materials:
-
JC-1 dye
-
Cell culture medium
-
PBS
-
FACS buffer (PBS with 1% FBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound with or without R-Lipoic Acid as described in the MTT assay protocol.
-
Cell Harvesting: Harvest cells by trypsinization and wash with PBS.
-
JC-1 Staining: Resuspend the cell pellet in 500 µL of pre-warmed cell culture medium containing 2 µM JC-1 dye.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing: Centrifuge the cells, remove the supernatant, and wash once with PBS.
-
Flow Cytometry: Resuspend the cells in 500 µL of FACS buffer and analyze immediately by flow cytometry. Healthy cells with high ΔΨm will show red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers).
Detection of Intracellular Reactive Oxygen Species (ROS) using H2DCFDA
This protocol is for measuring the levels of intracellular ROS.
Materials:
-
H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate)
-
Cell culture medium (phenol red-free)
-
PBS
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Cell Treatment: Treat cells with this compound with or without R-Lipoic Acid.
-
H2DCFDA Loading: Remove the treatment medium, wash the cells with warm PBS, and then add 100 µL of 10 µM H2DCFDA in phenol (B47542) red-free medium to each well.
-
Incubation: Incubate the plate for 30-45 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells once with PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity with a microplate reader using an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
Signaling Pathways and Experimental Workflows
C75-Induced Toxicity Pathway in Normal Cells
The following diagram illustrates the signaling cascade initiated by this compound in normal cells, leading to apoptosis.
Caption: C75 off-target toxicity pathway in normal cells.
Experimental Workflow for Mitigating C75 Toxicity
The diagram below outlines the experimental workflow to assess and mitigate this compound toxicity.
Caption: Workflow for C75 toxicity mitigation experiments.
References
Technical Support Center: Managing the Weight Loss Effects of (+)-trans-C75 in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (+)-trans-C75 in murine models. The content is designed to address specific issues related to the compound's significant impact on body weight.
Troubleshooting Guide
Issue: Unexpected and Rapid Weight Loss in Treated Mice
Possible Cause 1: Potent Anorectic and Metabolic Effects of this compound
-
Explanation: this compound is a potent modulator of metabolism, inducing weight loss through a dual mechanism of action. It centrally suppresses appetite and peripherally increases energy expenditure. A significant reduction in body weight is an expected pharmacological effect of this compound.
-
Troubleshooting Steps:
-
Verify Dosage: Cross-reference your administered dose with published studies. Weight loss is dose-dependent.
-
Monitor Food Intake: Quantify daily food consumption to determine the contribution of anorexia to the observed weight loss. C75 can suppress food intake by over 90% at higher doses[1][2].
-
Assess Energy Expenditure: If feasible, utilize indirect calorimetry to measure oxygen consumption (VO2) and respiratory exchange ratio (RER). C75-treated mice exhibit increased energy expenditure compared to pair-fed controls, indicating that weight loss is not solely due to reduced food intake[1][3][4][5].
-
Consider a Dose-Response Study: If the degree of weight loss is confounding experimental results, a dose-reduction study may be necessary to find a therapeutic window with the desired effect and manageable weight loss.
-
Possible Cause 2: Aversive Effects
-
Explanation: Some studies suggest that the effects of C75 may be associated with visceral illness, which could contribute to reduced food intake and weight loss[6][7][8].
-
Troubleshooting Steps:
-
Observe Animal Behavior: Monitor for signs of distress or illness beyond reduced activity, such as abnormal posture or piloerection.
-
Consult IACUC Protocols: Ensure that the observed level of weight loss is within the approved limits of your institution's animal care and use committee guidelines.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound causes weight loss?
A1: this compound induces weight loss through a combination of central and peripheral actions. Centrally, in the hypothalamus, it inhibits fatty acid synthase (FAS), which is thought to increase levels of malonyl-CoA. This signals a state of energy surplus, leading to a potent reduction in food intake (anorexia)[2][9][10]. It also modulates the activity of AMP-activated protein kinase (AMPK), a key cellular energy sensor, further contributing to the suppression of appetite[9][11][12]. Peripherally, C75 stimulates carnitine palmitoyltransferase 1 (CPT-1), the rate-limiting enzyme for fatty acid oxidation. This leads to increased burning of fat for energy and contributes to weight loss beyond what is achieved by appetite suppression alone[3][4][5][13][14][15].
Q2: Is the observed weight loss in my C75-treated mice solely due to decreased food intake?
A2: No, the weight loss is not solely due to reduced food intake. Studies have shown that C75-treated mice lose significantly more weight than pair-fed controls (mice fed the same reduced amount of food as the C75 group). This indicates that C75 also increases energy expenditure, largely by stimulating fatty acid oxidation in peripheral tissues[1][3][15][16].
Q3: What is the expected magnitude of weight loss with this compound treatment?
A3: The degree of weight loss is dose-dependent. A single intraperitoneal injection of 30 mg/kg can almost completely suppress food intake for 24 hours[2][6]. Chronic administration of lower doses can also lead to substantial and sustained weight loss. For example, a low dose administered every third day for 30 days in obese mice resulted in a 43% reduction in body weight[16].
Q4: My experiment is not focused on obesity. How can I manage the weight loss side effect?
A4: Since weight loss is a primary pharmacological effect of this compound, it cannot be entirely eliminated without neutralizing the compound's activity. However, you can modulate the effect by:
-
Adjusting the Dose: This is the most direct way to manage the extent of weight loss. Lower doses will have a less pronounced effect on both appetite and energy expenditure.
-
Altering the Dosing Schedule: Less frequent administration may allow for periods of recovery in food intake and body weight.
-
Using Pair-Fed Controls: This is crucial to differentiate the specific effects of your experimental variable from the metabolic consequences of reduced food intake and weight loss induced by C75.
Q5: What is the difference between the effects of (+)-C75 and (-)-C75?
A5: The enantiomers of C75 have different primary targets. (+)-C75 is responsible for the anorectic effect through the inhibition of CPT-1[17]. In contrast, (-)-C75 specifically inhibits FAS activity and has cytotoxic effects on tumor cells without significantly affecting food consumption[17]. Most early studies used a racemic mixture, so it is important to consider which form is being used.
Data Presentation
Table 1: Dose-Dependent Effects of C75 on 24-Hour Food Intake in Wild-Type Mice
| C75 Dose (mg/kg, ip) | Baseline Food Intake (% of Control) | Reference |
| 7.5 | Significantly Suppressed | [6] |
| 15 | Significantly Suppressed | [6] |
| 30 | 4.9 ± 2.8% | [6] |
Table 2: Comparative Weight Loss in C75-Treated vs. Pair-Fed Mice
| Mouse Model | C75 Dose | % Weight Loss (C75) | % Weight Loss (Pair-Fed) | Finding | Reference |
| Lean Mice | Not specified | 10.7 ± 0.4% | 4.9 ± 0.4% | C75-treated mice lost ~50% more weight | [1] |
| ob/ob Mice | Not specified | 15.4 ± 1.2% | 10.7 ± 1.6% | C75-treated mice lost significantly more weight | [1] |
| DIO Mice | 15 mg/kg, ip | ~50% greater weight loss | - | C75 increased energy expenditure | [3] |
Experimental Protocols
Protocol 1: Systemic Administration of C75 in Mice
-
Compound Preparation: Dissolve this compound in a suitable vehicle. RPMI 1640 has been used in some studies[6]. Dimethyl sulfoxide (B87167) (DMSO) in saline is another option[18]. The final concentration should be prepared such that the desired dose can be administered in a reasonable volume (e.g., 1 ml/100 g body weight)[6].
-
Animal Acclimation: Allow mice to acclimate to handling and injection procedures by administering daily vehicle injections for a period of 5-7 days prior to the start of the experiment[6].
-
Administration: Administer C75 or vehicle via intraperitoneal (ip) injection at the desired dose. Doses ranging from 5 mg/kg to 30 mg/kg have been reported[6][18].
-
Monitoring: Following injection, monitor mice for changes in food intake, body weight, and general behavior. For multi-day studies, these parameters should be recorded daily.
Protocol 2: Assessment of Energy Expenditure using Indirect Calorimetry
-
Animal Acclimation: House mice individually in calorimetric cages and allow for an acclimation period of at least four days before the experiment begins[6].
-
Baseline Measurement: On the day preceding treatment, inject mice with the vehicle and record baseline oxygen consumption (VO2), carbon dioxide production (VCO2), and respiratory exchange ratio (RER = VCO2/VO2) for 24 hours[6].
-
Treatment and Measurement: Administer C75 at the desired dose. Immediately return the mice to the calorimetric cages and record metabolic data for a subsequent 24-hour period or longer[6].
-
Data Analysis: Compare the post-treatment metabolic parameters to the baseline data to determine the effect of C75 on energy expenditure and substrate utilization. A decrease in RER towards 0.7 suggests an increase in fatty acid oxidation[6].
Visualizations
References
- 1. Differential effects of a centrally acting fatty acid synthase inhibitor in lean and obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. C75 increases peripheral energy utilization and fatty acid oxidation in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Chronic C75 treatment of diet-induced obese mice increases fat oxidation and reduces food intake to reduce adipose mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effects of C75, an Inhibitor of Fatty Acid Synthase, on Sleep and Metabolism in Mice | PLOS One [journals.plos.org]
- 7. Research Portal [rex.libraries.wsu.edu]
- 8. The Effects of C75, an Inhibitor of Fatty Acid Synthase, on Sleep and Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. C75, a fatty acid synthase inhibitor, reduces food intake via hypothalamic AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of the inactivation of rat fatty acid synthase by C75: inhibition of partial reactions and protection by substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hypothalamic AMPK as a Regulator of Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AMPK in the Brain: Its Roles in Energy Balance and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stimulation of Carnitine Palmitoyltransferase 1 Improves Renal Function and Attenuates Tissue Damage after Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. C75 increases peripheral energy utilization and fatty acid oxidation in diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Long-term effects of a fatty acid synthase inhibitor on obese mice: food intake, hypothalamic neuropeptides, and UCP3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Fatty Acid Synthase Inhibitor C75 Ameliorates Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]
(+)-trans-C75 freeze-thaw cycle stability.
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and use of (+)-trans-C75. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation, with a focus on maintaining the compound's integrity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: How should I store this compound stock solutions? I've heard repeated freeze-thaw cycles can be an issue.
A1: It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to the degradation of this compound and affect its biological activity.[1][2] The best practice is to aliquot the stock solution into single-use volumes upon preparation. Store these aliquots tightly sealed at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1-2 years).[1][3]
Q2: My experimental results are inconsistent or show reduced efficacy of this compound over time. Could this be a stability issue?
A2: Yes, inconsistent results or a decrease in the expected biological effect are classic signs of compound degradation. This is often caused by improper storage, such as repeated freeze-thaw cycles or storing the compound in an aqueous solution for an extended period.[4] We recommend preparing fresh working solutions from a properly stored, single-use aliquot of the stock solution for each experiment. If you suspect your stock solution has been compromised, it is best to discard it and prepare a new one from the powder.
Q3: What is the best solvent to use for preparing a this compound stock solution?
A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[3][4] DMSO is commonly used to prepare high-concentration stock solutions (e.g., 10 mM to over 200 mM).[3][5] When preparing the stock, ensure the solvent is anhydrous, as moisture can reduce solubility and promote degradation.[3]
Q4: Can I store this compound in an aqueous buffer or cell culture medium?
A4: It is not recommended to store this compound in aqueous solutions for more than one day.[4] The compound is less stable in aqueous environments. For experiments, you should prepare fresh dilutions of the stock solution into your aqueous buffer or culture medium immediately before use.[3][4]
Q5: I observe precipitation in my stock solution after thawing. What should I do?
A5: Precipitation can occur if the compound's solubility limit is exceeded or if the solvent has absorbed moisture.[3] You can try to gently warm the solution and vortex it to redissolve the compound. However, if precipitation persists, the concentration of the solution may no longer be accurate. To avoid this, ensure you are using a high grade, anhydrous solvent and storing the aliquots properly. If the issue continues, preparing a new stock solution at a slightly lower concentration may be necessary.
Data Presentation: Recommended Storage Conditions
| Form | Solvent | Storage Temperature | Recommended Duration | Key Recommendations |
| Powder | N/A | -20°C | ≥ 4 years | Store in a tightly sealed container.[4] |
| Stock Solution | DMSO, Ethanol | -20°C | ~1 month | Aliquot into single-use volumes to avoid freeze-thaw cycles.[2][3] |
| Stock Solution | DMSO, Ethanol | -80°C | 6 months to 2 years | Preferred for long-term storage; aliquot into single-use volumes.[1][2] |
| Aqueous Solution | PBS, Culture Medium | 4°C | ≤ 1 day | Prepare fresh immediately before use; do not store.[4] |
Experimental Protocols
Protocol: Preparation and Handling of this compound Stock and Working Solutions
This protocol outlines the best practices for preparing and handling this compound to ensure stability and experimental reproducibility.
1. Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, single-use polypropylene (B1209903) microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
2. Preparation of Stock Solution (e.g., 10 mM in DMSO):
-
Calculation: The molecular weight of this compound is 254.3 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 2.54 mg of the compound.
-
Mass (mg) = Molarity (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
-
Weighing: Carefully weigh out 2.54 mg of this compound powder using an analytical balance.
-
Dissolving: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquoting: Immediately dispense the stock solution into single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes. This is the most critical step to prevent degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term stability.
3. Preparation of Working Solution for Cell-Based Assays:
-
Thawing: Remove a single aliquot of the 10 mM stock solution from the -80°C freezer and allow it to thaw completely at room temperature.
-
Dilution: Prepare the final working solution by diluting the stock solution in pre-warmed cell culture medium. For example, to achieve a final concentration of 50 µM in 1 mL of medium, add 5 µL of the 10 mM stock solution to 995 µL of medium.
-
Use the formula C1V1 = C2V2
-
-
Mixing: Mix thoroughly by gentle pipetting.
-
Application: Use the freshly prepared working solution immediately to treat cells. Do not store the diluted aqueous solution. Discard any unused portion of the thawed stock aliquot.
Visualizations
Caption: Dual action of this compound on lipid metabolism.
Caption: Workflow to maintain this compound stability.
References
impact of serum on (+)-trans-C75 efficacy
Welcome to the technical support center for (+)-trans-C75. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 value of this compound between different experiments using the same cell line. What could be the cause?
A1: Inconsistent IC50 values for this compound are a common issue and can stem from several factors. One of the most significant is the variability between different lots of serum (e.g., Fetal Bovine Serum, FBS) used in the cell culture medium.[1] Serum contains a complex mixture of proteins, growth factors, and lipids that can influence cell growth and drug sensitivity.[1] Specifically for a lipophilic compound like C75, binding to serum proteins, such as albumin, can reduce its free concentration and thus its apparent efficacy. The availability of fatty acids in the serum can also affect the sensitivity of cells to C75.
Other potential causes for IC50 variability include:
-
Cell Passage Number: Using cells at a high passage number can lead to phenotypic changes and altered drug sensitivity. It is advisable to use cells within a consistent and low passage number range.[2]
-
Cell Seeding Density: The initial number of cells seeded per well can significantly impact the calculated IC50.[3]
-
Compound Stability and Solubility: Ensure that the this compound stock solution is properly stored and that the compound is fully dissolved in the culture medium without precipitation.[1]
-
Assay Protocol Consistency: Minor variations in incubation times, reagent concentrations, and pipetting techniques can introduce variability.[2]
Q2: How does the presence of serum in the culture medium affect the efficacy of this compound?
A2: The presence of serum can reduce the apparent potency of this compound. This is primarily due to the binding of C75 to serum proteins, particularly serum albumin. Albumin is a major transporter of fatty acids and other lipophilic molecules in the blood.[4] When this compound binds to albumin, there is less free compound available to enter the cells and inhibit its target, fatty acid synthase (FAS). The availability of fatty acids in the serum can also influence the cellular response to FAS inhibition by C75. For instance, in prostate cancer cell lines, the availability of fatty acids in the culture medium has been shown to affect their sensitivity to C75.[5]
Q3: My dose-response curve for this compound is not sigmoidal. What are some potential reasons?
A3: A non-sigmoidal dose-response curve can indicate several issues. If the curve is flat, it could mean the compound is inactive in your cell line, or there may be issues with compound solubility and precipitation at higher concentrations.[3] An incomplete curve may suggest that the concentration range tested is not appropriate to capture the full dose-response. It is recommended to test a broad range of concentrations, spanning several orders of magnitude, to ensure you capture the top and bottom plateaus of the curve.[3] The compound might also interfere with the assay readout itself (e.g., colorimetric or fluorescent signals).[2]
Q4: Can the choice of cell viability assay influence the determined IC50 value for this compound?
A4: Yes, the choice of assay can impact the IC50 value. Different cytotoxicity assays measure different biological endpoints. For example, an MTT assay measures metabolic activity, which is an indicator of cell viability, while a trypan blue exclusion assay measures cell membrane integrity.[1] Since this compound inhibits fatty acid synthesis, a key metabolic process, assays that measure metabolic activity may be particularly sensitive to its effects. It is important to choose an assay that is appropriate for the expected mechanism of action and to be consistent with the assay used for comparative studies.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values
-
Problem: The IC50 values for this compound show more than a 2-3 fold variation between experiments.
-
Possible Causes & Solutions:
-
Serum Lot-to-Lot Variability:
-
Solution: Qualify new lots of serum before use. Whenever possible, purchase a large single lot of serum to be used for a series of related experiments.
-
-
Inconsistent Cell Culture Conditions:
-
Solution: Standardize cell passage number, seeding density, and growth phase at the time of treatment.
-
-
Compound Handling:
-
Solution: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Ensure complete solubilization in the final culture medium.
-
-
Issue 2: Lower than Expected Potency
-
Problem: The observed IC50 value is significantly higher than what is reported in the literature.
-
Possible Causes & Solutions:
-
High Serum Concentration:
-
Solution: Consider reducing the serum concentration in your assay medium. However, be aware that this may affect cell health and growth. A study on HL60 cells noted that while 10% FBS down-regulated fatty acid synthesis, the fractional inhibition by C75 was similar to that in serum-free conditions.[6]
-
-
Binding to Plasticware:
-
Solution: As a lipophilic compound, C75 may adsorb to plastic surfaces. Consider using low-adhesion plates or pre-coating plates.
-
-
Cell Line Resistance:
-
Solution: The chosen cell line may have intrinsic resistance mechanisms. Verify the expression of fatty acid synthase (FAS) in your cell line.
-
-
Quantitative Data
Table 1: In Vitro Efficacy of this compound in Various Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 Value (µM) |
| PC-3 | Prostate Cancer | Clonogenic Assay | ~35 |
| LNCaP | Prostate Cancer | Spheroid Growth Assay | ~50 |
| A375 | Melanoma | FASN Inhibition | 32.43 |
| MA104 | Monkey Kidney | Cytotoxicity (TD50) | 28.5 |
| Multiple Cell Lines | Various | Not Specified | 15.53 (average) |
Note: The experimental conditions, particularly serum concentrations, may vary between these studies, which can influence the reported IC50 values.
Table 2: Effect of this compound on Fatty Acid Synthesis
| Cell Line | Treatment | Duration | Assay | Result |
| HL60 (Leukemia) | 5 µg/mL C75 | 4 hours | [U-¹⁴C]acetate incorporation into phospholipids | 87% inhibition |
| HL60 (Leukemia) | 5 µg/mL C75 | 4 hours | [U-¹⁴C]acetate incorporation into triglycerides | 89% inhibition |
Experimental Protocols
1. Cell Viability and IC50 Determination (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium and treat the cells with the various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-treated control wells.[7]
-
After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[3] This allows viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[7]
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.[3]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[7]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.[1]
-
2. Fatty Acid Synthase (FAS) Inhibition Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of purified FAS.
-
Materials:
-
Purified fatty acid synthase (FAS)
-
This compound
-
Acetyl-CoA
-
Malonyl-CoA (can be radiolabeled, e.g., [¹⁴C]malonyl-CoA)
-
NADPH
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0, with EDTA and DTT)
-
-
Procedure:
-
Due to the slow-binding nature of C75, pre-incubate the purified FAS enzyme with varying concentrations of this compound for different time intervals.[8]
-
Initiate the reaction by adding acetyl-CoA, malonyl-CoA, and NADPH.[8] The reaction can be monitored by measuring the decrease in absorbance at 340 nm due to NADPH oxidation.[6]
-
Incubate the reaction mixture at 37°C.
-
If using radiolabeled malonyl-CoA, stop the reaction with a strong acid and extract the synthesized fatty acids with a non-polar solvent.[9]
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of FAS inhibition relative to a vehicle-treated control.
-
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent IC50 values.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of fatty acid synthesis blocks SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: (+)-trans-C75 Vehicle Control for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of (+)-trans-C75 vehicle controls in in vivo experiments. Below you will find frequently asked questions and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is a vehicle control crucial in studies involving this compound?
A1: this compound is the enantiomer of C75, a synthetic fatty acid synthase (FASN) inhibitor.[1][2][3] It also exhibits effects as a potent CPT1A (Carnitine O-palmitoyltransferase-1) activator.[4] A vehicle control is essential in experiments with this compound to differentiate the biological effects of the compound from those of the solvent used to dissolve and administer it. Solvents, such as DMSO, can have their own biological effects, and a vehicle control group receiving only the solvent mixture ensures that any observed outcomes can be directly attributed to this compound.[5]
Q2: What are the recommended vehicles for dissolving this compound for in vivo administration?
A2: Due to its poor water solubility, this compound is typically first dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then diluted in a suitable vehicle for injection.[1][6] Common vehicle formulations include mixtures of DMSO with polyethylene (B3416737) glycol (PEG300), Tween-80, saline, or corn oil.[1][2][6] The final concentration of DMSO should be kept to a minimum to avoid toxicity.[7]
Q3: What is a typical dosage and route of administration for this compound in animal studies?
A3: The dosage of this compound can vary depending on the animal model and research question. Studies have reported intraperitoneal (i.p.) injections with doses ranging from 7.5 mg/kg to 30 mg/kg of body weight.[8] For example, one study in diet-induced obese mice used an initial i.p. dose of 20 mg/kg, followed by maintenance doses.[9] Another study administered 30 mg/kg (i.p.) to mice.[1]
Q4: What are the known biological effects of this compound that I should be aware of when designing my experiment?
A4: this compound is known to have a strong anorectic effect, meaning it can suppress appetite and reduce food intake.[1][4] This is an important consideration for study design, especially in metabolic research, as changes in food consumption can independently affect experimental outcomes.[8] It also stimulates fatty acid oxidation.[4][9]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation of this compound upon dilution | The compound has low aqueous solubility. | - Ensure the initial stock solution in 100% DMSO is fully dissolved. Gentle warming or vortexing may help. - When preparing the final formulation, add the components in the correct order and mix thoroughly between each addition, as specified in the protocol. - Consider using sonication to aid dissolution. |
| Adverse reactions in animals (e.g., irritation at the injection site, signs of distress) | The vehicle formulation, particularly a high concentration of DMSO, may be causing toxicity or irritation. | - Conduct a pilot study to assess the tolerance of the animal model to the chosen vehicle. - Minimize the final concentration of DMSO in the injected solution. Ideally, it should be kept below 1% v/v.[7] - Monitor animals closely for any signs of distress or adverse reactions. |
| Unexpected effects observed in the vehicle control group | The vehicle itself is exerting biological effects. | - This highlights the importance of the vehicle control. If the vehicle shows a significant effect, this must be taken into account when interpreting the results for the drug-treated group. - If the vehicle effect is problematic, consider alternative vehicle formulations with components known to be more inert.[5] |
| High variability in results between experiments | Inconsistent preparation of the vehicle or dosing solution. | - Prepare a master mix of the vehicle to ensure consistency across all animals in a cohort.[5] - Use fresh, high-purity solvents for all preparations.[5][6] - Ensure accurate and consistent administration volumes. |
Quantitative Data Summary
Table 1: Solubility and In Vitro Activity of C75 Enantiomers
| Compound | Solubility in DMSO | IC50 (PC3 cells, 24h) | IC50 (LNCaP spheroids) |
| trans-C75 | 51 mg/mL (200.53 mM)[6] | 35 µM[1][4] | 50 µM[1][4] |
Note: Data for racemic C75 or its trans-enantiomer is often presented in literature. The specific activity can differ between enantiomers.
Table 2: Example In Vivo Dosing Regimens for C75
| Animal Model | Dosage | Administration Route | Vehicle | Reference |
| Diet-Induced Obese Mice | Initial: 20 mg/kg; Maintenance: 10-15 mg/kg every 48h | Intraperitoneal (i.p.) | RPMI medium 1640 | [9] |
| Mice | 30 mg/kg | Intraperitoneal (i.p.) | Not specified | [1] |
| neu-N Transgenic Mice | 30 mg/kg | Intraperitoneal (i.p.) | Not specified | [6] |
| Rats | 1 mg/kg | Intravenous (i.v.) | 20% DMSO in normal saline | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound Vehicle for Intraperitoneal Injection
This protocol is adapted from a common formulation method.[1][6]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Prepare Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure it is completely dissolved. This stock solution can be stored at -20°C or -80°C for long-term stability.[1]
-
-
Prepare Final Dosing Solution (Example for 1 mL):
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 25 mg/mL this compound DMSO stock solution. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until the solution is clear.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL. Mix thoroughly.
-
The final solution is now ready for administration. This formulation should be prepared fresh before use.
-
-
Prepare Vehicle Control:
-
Follow the exact same procedure as in step 2, but substitute the this compound DMSO stock with 100 µL of 100% DMSO. This ensures the vehicle control group receives the identical formulation, minus the active compound.
-
Visualizations
Caption: Experimental workflow for in vivo studies using this compound and its vehicle control.
Caption: Dual mechanism of action of C75 on fatty acid metabolism pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Mitochondrial Metabolism | 1234694-20-2 | Invivochem [invivochem.com]
- 3. trans-C75 | FASN inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The Effects of C75, an Inhibitor of Fatty Acid Synthase, on Sleep and Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. C75 increases peripheral energy utilization and fatty acid oxidation in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Fatty Acid Synthase with C75 Decreases Organ Injury after Hemorrhagic Shock - PMC [pmc.ncbi.nlm.nih.gov]
determining optimal (+)-trans-C75 treatment duration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with (+)-trans-C75. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an enantiomer of C75, a synthetic inhibitor of fatty acid synthase (FASN).[1][2][3] FASN is a key enzyme in the de novo synthesis of fatty acids, a process often upregulated in cancer cells to support rapid proliferation and membrane production.[4][5][6] By inhibiting FASN, this compound can induce metabolic stress and apoptosis in cancer cells.[4][5] Additionally, this compound has been identified as a potent activator of Carnitine Palmitoyltransferase-1 (CPT-1), an enzyme involved in fatty acid oxidation.[1][7][8] This dual mechanism can lead to complex metabolic effects.
Q2: How do I determine the optimal concentration of this compound for my experiments?
A2: The optimal concentration of this compound is cell-line dependent. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Published studies have used concentrations ranging from 5 µM to 50 µM.[1][9] For example, the IC50 for PC3 prostate cancer cells has been reported to be 35 µM in clonogenic assays.[1][9]
Q3: What is a typical treatment duration for this compound in cell culture experiments?
A3: Treatment duration can vary depending on the experimental endpoint. Inhibition of fatty acid synthesis can be observed within a few hours of treatment.[5] For cytotoxicity and apoptosis assays, incubation times of 24, 48, or 72 hours are commonly used.[2][4][9] It is advisable to perform a time-course experiment to determine the optimal duration for observing your desired effect. For instance, in some cell lines, apoptosis may be more pronounced after 48 or 72 hours of continuous exposure.[5]
Troubleshooting Guides
Issue 1: I am not observing the expected level of cytotoxicity with this compound.
-
Possible Cause 1: Suboptimal Concentration. The IC50 of this compound can vary significantly between cell lines.
-
Solution: Perform a dose-response curve (e.g., using an MTT or CellTiter-Glo assay) to determine the IC50 for your specific cell line. Test a range of concentrations (e.g., 1 µM to 100 µM).
-
-
Possible Cause 2: Insufficient Treatment Duration. The cytotoxic effects of this compound may be time-dependent and may not be apparent after short incubation periods.
-
Solution: Conduct a time-course experiment, treating your cells for 24, 48, and 72 hours to identify the optimal treatment window.
-
-
Possible Cause 3: Serum Fatty Acids. The presence of exogenous fatty acids in the cell culture medium can potentially rescue cells from the effects of FASN inhibition.
-
Solution: Consider using serum-free or low-serum medium for a period of the experiment to enhance the effect of FASN inhibition.[5]
-
-
Possible Cause 4: Compound Stability. Ensure that your this compound stock solution is properly stored and has not degraded.
-
Solution: Prepare fresh stock solutions in an appropriate solvent like DMSO and store them at -20°C or -80°C.[2] Limit freeze-thaw cycles.
-
Issue 2: My cells are showing signs of stress or off-target effects at concentrations below the expected IC50.
-
Possible Cause: CPT-1 Activation. this compound is also a potent activator of CPT-1, which can lead to increased fatty acid oxidation and potentially alter cellular metabolism in ways that are independent of FASN inhibition.[1][7][8]
-
Solution: To distinguish between FASN inhibition and CPT-1 activation effects, consider using a more specific FASN inhibitor if available, or using molecular techniques like siRNA to knockdown FASN and observe if the phenotype is replicated. You can also measure markers of fatty acid oxidation to assess the impact on CPT-1 activity.
-
Issue 3: I am trying to study the effect of this compound on signaling pathways, but the results are inconsistent.
-
Possible Cause: Time-dependent signaling events. The activation or inhibition of signaling pathways can be transient.
-
Solution: Perform a time-course experiment and collect samples at multiple time points (e.g., 1, 3, 6, 12, 24 hours) after treatment to capture both early and late signaling events. For example, inhibition of FAS activity occurs rapidly, while downstream effects on cell cycle and apoptosis may take longer to manifest.[5][10]
-
Data Presentation
Table 1: Reported IC50 Values for C75 and its Enantiomers in Cancer Cell Lines
| Compound | Cell Line | Assay Type | Incubation Time | IC50 (µM) | Reference |
| C75 (racemic) | PC3 | Clonogenic | 24 h | 35 | [1][9] |
| C75 (racemic) | LNCaP | Spheroid Growth | - | 50 | [1][9] |
| C75 (racemic) | A375 | FASN Inhibition | - | 32.43 | [9] |
| trans-C75 | SKBR3 | Growth Inhibition | 72 h | 3.2 | [5] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A common starting concentration is 100 µM.
-
Treatment: Remove the overnight culture medium and replace it with medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[4]
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[4]
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC50 value.
Mandatory Visualizations
Caption: Workflow for determining optimal this compound treatment duration.
Caption: Simplified signaling pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Differential in radiosensitizing potency of enantiomers of the fatty acid synthase inhibitor C75 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pnas.org [pnas.org]
- 6. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C75 increases peripheral energy utilization and fatty acid oxidation in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Growth arrest induced by C75, A fatty acid synthase inhibitor, was partially modulated by p38 MAPK but not by p53 in human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
factors affecting (+)-trans-C75 activity in cell culture
Welcome to the technical support center for (+)-trans-C75. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their cell culture experiments.
Troubleshooting Guide
This section addresses common problems encountered during experiments with this compound.
| Problem | Possible Cause | Solution |
| Inconsistent or No Compound Activity | Improper Dissolution: this compound is poorly soluble in aqueous solutions.[1] | Ensure complete dissolution in a suitable solvent like DMSO or ethanol (B145695) before preparing the working solution.[1] Gentle warming to 37°C can aid dissolution.[1] |
| Degradation of Stock Solution: Repeated freeze-thaw cycles can degrade the compound.[1] | Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[1] | |
| Instability in Media: The compound may not be stable in cell culture media for extended periods. | Prepare fresh working solutions immediately before each experiment.[2][3] | |
| Incorrect Dosage: The concentration of this compound may be too low or too high for the specific cell line. | Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental goals. | |
| Cell Line Resistance: Some cell lines may be inherently resistant to the effects of this compound. | Research the sensitivity of your specific cell line to FASN inhibitors. Consider using a different cell line if resistance is suspected. | |
| Slow-Binding Inhibition: C75 is a slow-binding inhibitor of FASN, meaning its inhibitory effect increases with pre-incubation time.[4][5] | Pre-incubate the cells with this compound for a sufficient duration to allow for effective enzyme inhibition.[4] | |
| High Cell Toxicity or Off-Target Effects | Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.5%). |
| Mitochondrial Dysfunction: C75 can inhibit mitochondrial β-ketoacyl-acyl carrier protein synthase, leading to mitochondrial dysfunction and oxidative stress.[6] | Consider co-treatment with lipoic acid to potentially ameliorate these toxic effects.[6] | |
| Off-Target CPT1A Activation: this compound is a potent activator of Carnitine Palmitoyltransferase 1A (CPT1A), which can influence fatty acid oxidation and produce effects independent of FASN inhibition.[1][3][7] | Be aware of this dual activity when interpreting results. Consider using other FASN inhibitors with different mechanisms if CPT1A activation is a concern. | |
| Precipitation in Cell Culture Medium | Poor Solubility: The compound may precipitate when diluted from the stock solution into the aqueous culture medium. | Prepare the working solution by diluting the stock solution in pre-warmed complete cell culture medium and mix thoroughly.[1] For some in vivo preparations, a formulation with PEG300 and Tween80 is used to improve solubility.[2] |
| Use of Old DMSO: Moisture-absorbing DMSO can reduce the solubility of C75.[2][7] | Use fresh, anhydrous DMSO to prepare stock solutions.[2][7] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily a potent, synthetic inhibitor of fatty acid synthase (FASN), a key enzyme in the de novo synthesis of fatty acids.[1][8] By inhibiting FASN, it leads to a decrease in fatty acid synthesis and an accumulation of malonyl-CoA.[8][9] This disruption of lipid metabolism can induce apoptosis and cell cycle arrest in cancer cells.[1] Additionally, this compound is a potent activator of Carnitine Palmitoyltransferase 1A (CPT1A), which stimulates fatty acid oxidation.[1][3][7][10]
Q2: How should I prepare and store this compound stock solutions?
A2: It is recommended to prepare a stock solution of this compound in a solvent such as DMSO or ethanol.[1] A common stock concentration is 10 mM.[1] To prepare a 10 mM stock solution, dissolve 2.54 mg of this compound (MW: 254.32 g/mol ) in 1 mL of anhydrous DMSO.[1] Store the stock solution in small, single-use aliquots at -20°C for short-term storage or -80°C for long-term storage to prevent degradation from repeated freeze-thaw cycles.[1]
Q3: What are the recommended working concentrations of this compound in cell culture?
A3: The optimal working concentration of this compound is cell-line dependent and should be determined experimentally through a dose-response curve. However, concentrations typically range from 10 µM to 100 µM.[1][3] For example, the IC50 for PC3 prostate cancer cells is approximately 35 µM.[2][3]
Q4: What are the known off-target effects of this compound?
A4: A significant off-target effect of this compound is the activation of CPT1A, which can lead to increased fatty acid oxidation.[1][3][7][10] It has also been shown to cause mitochondrial dysfunction and oxidative stress by inhibiting mitochondrial fatty acid synthesis.[6] In animal studies, side effects such as weight loss, decreased food intake, and gastrointestinal distress have been observed.[6]
Q5: How does the availability of fatty acids in the culture medium affect this compound activity?
A5: The availability of fatty acids in the culture medium can influence the efficacy of this compound. Some cancer cells can take up fatty acids from the medium, which may reduce their sensitivity to FASN inhibition by C75.[11] The radiosensitizing activity of C75 in prostate cancer cells is affected by the availability of fatty acids.[7][11]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Solubility and Storage of this compound
| Property | Value | Source |
| Solvents | DMSO, Ethanol | [1] |
| Solubility in DMSO | 51 mg/mL (200.53 mM) | [1][2] |
| Solubility in Ethanol | 51 mg/mL (200.53 mM) | [1] |
| Solubility in Water | Insoluble | [1] |
| Stock Solution Storage | -20°C (short-term), -80°C (long-term) | [1] |
Table 2: In Vitro Efficacy of this compound in Various Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 / Effective Concentration | Incubation Time | Source |
| PC3 | Prostate Cancer | Clonogenic Assay | 35 µM | 24 hours | [2][3] |
| LNCaP | Prostate Cancer | Spheroid Growth Assay | 50 µM | Not Specified | [2][3] |
| A375 | Melanoma | FASN Inhibition Assay | 32.43 µM | Not Specified | [2][5] |
| MA104 | Monkey Kidney | Cytotoxicity Assay (TD50) | 28.5 µM | 24 hours | [2][5] |
| MA104 | Monkey Kidney | Antiviral Assay (ED50) | 21.2 µM | 24 hours | [2] |
| HEK293T | Human Embryonic Kidney | Not Specified | 10, 50, 100 µM | 2, 6, 12, 24, 48 hours | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
-
-
Procedure for 10 mM Stock Solution: a. Weigh out 2.54 mg of this compound powder. b. Add the powder to a sterile microcentrifuge tube. c. Add 1 mL of anhydrous DMSO to the tube.[1] d. Vortex until the powder is completely dissolved. Gentle warming to 37°C may assist in dissolution.[1] e. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[1]
-
Procedure for Working Solution (Example: 50 µM): a. Thaw an aliquot of the 10 mM this compound stock solution at room temperature. b. In a sterile tube, add 995 µL of pre-warmed complete cell culture medium. c. Add 5 µL of the 10 mM stock solution to the medium.[1] d. Mix thoroughly by gentle pipetting. e. Use the freshly prepared working solution immediately for treating cells.[2]
Protocol 2: Cell Viability (MTT) Assay
-
Materials:
-
Cancer cell lines
-
96-well plates
-
This compound working solutions (serial dilutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
-
Procedure: a. Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[5] b. Remove the medium and treat the cells with serial dilutions of this compound for the desired time period (e.g., 24, 48, or 72 hours).[5] c. Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5] d. Remove the medium containing MTT and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals. e. Measure the absorbance at 570 nm using a microplate reader. f. Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for a cell viability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. pnas.org [pnas.org]
- 9. benchchem.com [benchchem.com]
- 10. Inhibition of Fatty Acid Synthase with C75 Decreases Organ Injury after Hemorrhagic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Tale of Two Enantiomers: (+)-trans-C75 vs. (-)-C75 in Fatty Acid Synthase Inhibition
A comprehensive guide for researchers, scientists, and drug development professionals on the stereospecific actions of C75 enantiomers in the inhibition of Fatty Acid Synthase (FAS) and their differential effects on cellular metabolism and signaling pathways.
The synthetic compound C75, a potent inhibitor of fatty acid synthase (FAS), has been a valuable tool in cancer and metabolic disease research. However, C75 is a racemic mixture, composed of two enantiomers, (+)-trans-C75 and (-)-trans-C75, which exhibit remarkably distinct biological activities. This guide provides a detailed comparison of these enantiomers, summarizing key experimental data, outlining methodologies, and illustrating the affected signaling pathways to aid in the design and interpretation of research in this field.
Quantitative Comparison of Inhibitory Activity
The differential effects of this compound and (-)-trans-C75 stem from their stereospecific interactions with their primary targets. While the racemic mixture of C75 is known to inhibit FAS, it is the (-)-C75 enantiomer that is predominantly responsible for this activity and the associated cytotoxic effects on cancer cells. Conversely, the (+)-C75 enantiomer, particularly after its conversion to (+)-C75-CoA, is a potent inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), a key enzyme in fatty acid oxidation, and is largely responsible for the anorectic side effects observed with the racemic mixture.
| Enantiomer | Primary Target | IC50 (FAS)¹ | IC50 (CPT1)² | Primary Biological Effect |
| (-)-trans-C75 | FAS | ~15-35 µM (racemic) | High / No significant inhibition | Antitumor activity, induction of apoptosis in cancer cells[1] |
| This compound | CPT1 | High / No significant inhibition | Potent (as C75-CoA) | Anorexia, weight loss[1] |
| (±)-trans-C75 | FAS & CPT1 | 15.53 µM[2], 35 µM[3] | Inhibitory (as C75-CoA) | Combination of antitumor and anorectic effects |
¹IC50 values for FAS inhibition are often reported for the racemic mixture ((±)-trans-C75). It is established that (-)-C75 is the active enantiomer for FAS inhibition. ²The inhibitory activity against CPT1 is primarily attributed to the CoA derivative of the enantiomers.
Experimental Protocols
Fatty Acid Synthase (FAS) Inhibition Assay
A common method to determine the inhibitory effect of C75 enantiomers on FAS activity involves measuring the incorporation of a radiolabeled substrate into newly synthesized fatty acids.
Objective: To quantify the inhibition of purified FAS by this compound and (-)-trans-C75.
Materials:
-
Purified FAS enzyme
-
This compound and (-)-trans-C75
-
Acetyl-CoA
-
[¹⁴C]-Malonyl-CoA (radiolabeled)
-
NADPH
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0)
-
Scintillation cocktail and counter
Procedure:
-
Prepare reaction mixtures containing the reaction buffer, purified FAS enzyme, and varying concentrations of either this compound or (-)-trans-C75.
-
Pre-incubate the mixtures to allow for inhibitor binding.
-
Initiate the reaction by adding Acetyl-CoA, [¹⁴C]-Malonyl-CoA, and NADPH.
-
Incubate the reactions at 37°C for a defined period.
-
Terminate the reaction by adding a strong acid (e.g., HCl).
-
Extract the synthesized fatty acids using an organic solvent (e.g., hexane).
-
Measure the radioactivity of the organic phase using a scintillation counter.
-
Calculate the percentage of FAS inhibition for each enantiomer concentration compared to a vehicle control.
-
Determine the IC50 value for each enantiomer.
Carnitine Palmitoyltransferase 1 (CPT1) Activity Assay
The activity of CPT1 is typically measured by monitoring the formation of radiolabeled acylcarnitine from radiolabeled carnitine.
Objective: To assess the inhibitory effect of the CoA derivatives of this compound and (-)-trans-C75 on CPT1 activity.
Materials:
-
Isolated mitochondria (as a source of CPT1)
-
CoA derivatives of this compound and (-)-trans-C75
-
Palmitoyl-CoA
-
L-[³H]-carnitine (radiolabeled)
-
Reaction buffer
Procedure:
-
Isolate mitochondria from a suitable tissue source (e.g., rat liver).
-
Prepare reaction mixtures containing the reaction buffer, isolated mitochondria, and varying concentrations of the CoA derivatives of this compound or (-)-trans-C75.
-
Initiate the reaction by adding Palmitoyl-CoA and L-[³H]-carnitine.
-
Incubate the reactions at a controlled temperature.
-
Terminate the reaction.
-
Separate the radiolabeled acylcarnitine product from the unreacted L-[³H]-carnitine.
-
Quantify the radioactivity of the acylcarnitine product.
-
Calculate the percentage of CPT1 inhibition and determine the IC50 value for each enantiomer's CoA derivative.
Signaling Pathways and Logical Relationships
The distinct targets of the C75 enantiomers lead to the activation of different downstream signaling pathways, resulting in their unique biological effects.
Experimental Workflow for Comparing C75 Enantiomers
Caption: Workflow for the comparative analysis of this compound and (-)-trans-C75.
Differential Signaling Pathways of C75 Enantiomers
Caption: Distinct signaling pathways of (-)-trans-C75 and this compound.
References
A Comparative Analysis of (+)-trans-C75 and Cerulenin: Potent Inhibitors of Fatty Acid Synthase
For researchers, scientists, and drug development professionals, the targeting of fatty acid synthase (FASN) represents a critical avenue for therapeutic intervention in oncology and metabolic diseases. Among the arsenal (B13267) of FASN inhibitors, the natural product cerulenin (B1668410) and its synthetic analog, (+)-trans-C75, are prominent tools for investigating the roles of de novo lipogenesis. This guide provides an objective comparison of their activities, supported by experimental data, to aid in the selection of the appropriate inhibitor for research applications.
Mechanism of Action: Covalent Inhibition of a Key Lipogenic Enzyme
Both cerulenin and this compound are potent inhibitors of fatty acid synthase, the multifunctional enzyme responsible for the synthesis of fatty acids.[1][2] Their primary mechanism of action involves the irreversible, covalent modification of the β-ketoacyl-acyl carrier protein synthase (KS) domain of FASN.[1][3] This modification effectively blocks the condensation reaction of acetyl-CoA and malonyl-CoA, which is the initial and rate-limiting step in fatty acid synthesis.[1]
Cerulenin, an epoxide-containing natural product isolated from the fungus Cephalosporium caerulens, covalently binds to a cysteine residue in the active site of the KS domain.[3][4] This interaction permanently inactivates the enzyme.[5][6] this compound, a synthetic α-methylene-γ-butyrolactone, was designed based on the mechanism of cerulenin to be a more stable and potent inhibitor.[7][8] It also acts as a slow-binding inhibitor of FASN.[7][8]
The inhibition of FASN by these compounds leads to an accumulation of malonyl-CoA, which can trigger downstream cellular effects, including the induction of apoptosis in cancer cells.[1][9]
Comparative Efficacy: A Quantitative Overview
The inhibitory potency of this compound and cerulenin has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their efficacy.
| Inhibitor | Cell Line | Assay Type | IC50 Value |
| This compound | PC3 (Prostate Cancer) | Clonogenic Assay | 35 µM[2] |
| LNCaP (Prostate Cancer) | Spheroid Growth Assay | 50 µM[2] | |
| A375 (Melanoma) | MTT Assay | 20-160 µM (dose-dependent reduction in viability)[10] | |
| SKBR3 (Breast Cancer) | Growth Inhibition | 3.2 µg/mL[8][11] | |
| Cerulenin | Y79 (Retinoblastoma) | Not Specified | 3.54 µg/mL[1] |
| U-87MG (Glioblastoma) | Cell Viability | 5.55 µg/mL (48h)[1][12] | |
| A375 (Melanoma) | MTT Assay | 20-160 µM (dose-dependent reduction in viability)[10] | |
| Colon 26 (Colon Cancer) | Apoptosis Induction | 50-100 µM (24h)[13] | |
| CMT 93 (Colon Cancer) | Apoptosis Induction | 50-100 µM (24h)[13] |
Downstream Cellular Consequences of FASN Inhibition
The inhibition of FASN by cerulenin and this compound triggers a cascade of cellular events that contribute to their anti-cancer activity. A key consequence is the accumulation of the FASN substrate, malonyl-CoA.[1] This accumulation can lead to cytotoxicity and apoptosis in cancer cells that exhibit upregulated FASN expression.[9]
Furthermore, FASN inhibition has been shown to impact critical signaling pathways involved in cancer cell survival and proliferation. For instance, cerulenin treatment has been associated with reduced levels of phosphorylated Akt, suggesting an inhibition of the PI3K/Akt signaling pathway.[13][14] Both inhibitors have been demonstrated to induce caspase-dependent apoptosis.[10]
Experimental Protocols
Fatty Acid Synthase (FASN) Inhibition Assay (Spectrophotometric)
This assay measures FASN activity by monitoring the oxidation of NADPH at 340 nm.
Materials:
-
Potassium phosphate (B84403) buffer (pH 6.5-7.0)
-
Dithiothreitol (DTT)
-
EDTA
-
Acetyl-CoA
-
Malonyl-CoA
-
NADPH
-
Cell lysate containing FASN
-
This compound or Cerulenin
-
96-well plate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, DTT, EDTA, acetyl-CoA, and NADPH.[1]
-
Add the desired concentration of this compound or cerulenin to the appropriate wells of a 96-well plate. Include a vehicle control (e.g., DMSO).[1]
-
Add the cell lysate to each well.
-
Pre-incubate the plate at 37°C for a specified time (note: C75 is a slow-binding inhibitor and may require longer pre-incubation times).[7][8]
-
Measure the background NADPH oxidation by reading the absorbance at 340 nm at 1-minute intervals for 3 minutes.[1][7]
-
Initiate the FASN reaction by adding malonyl-CoA to each well.[1][7]
-
Immediately monitor the decrease in absorbance at 340 nm for several minutes.
-
Calculate the rate of NADPH oxidation by subtracting the background rate from the rate after adding malonyl-CoA.
-
Determine the specific activity of FASN and the percentage of inhibition for each compound concentration.[1]
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitors on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Culture medium
-
This compound or Cerulenin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plate
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or cerulenin for the desired time points (e.g., 24, 48, 72 hours).[10]
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Conclusion
Both this compound and cerulenin are invaluable tools for studying the role of FASN in various biological processes, particularly in cancer. Cerulenin, as a natural product, has been extensively characterized. This compound, its synthetic counterpart, offers the advantage of improved chemical stability.[7][8] The choice between these inhibitors will depend on the specific experimental context, including the cell type, desired duration of inhibition, and in vitro versus in vivo application. The data and protocols presented in this guide provide a foundation for making an informed decision for your research needs.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cerulenin - Wikipedia [en.wikipedia.org]
- 6. Mechanism of action of cerulenin on fatty acid synthetase. Effect of cerulenin on iodoacetamide-induced malonyl-CoA decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. pnas.org [pnas.org]
- 9. Cerulenin | C12H17NO3 | CID 5282054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Fatty acid synthase inhibitors cerulenin and C75 retard growth and induce caspase-dependent apoptosis in human melanoma A-375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. trans-C75 | FASN inhibitor | Probechem Biochemicals [probechem.com]
- 12. Fatty acid synthase inhibitor cerulenin attenuates glioblastoma progression by reducing EMT and stemness phenotypes, inducing oxidative and ER stress response, and targeting PI3K/AKT/NF-κB axis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fatty acid synthase inhibitor cerulenin suppresses liver metastasis of colon cancer in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fatty acid synthase inhibitor cerulenin suppresses liver metastasis of colon cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of (+)-trans-C75 versus Racemic C75
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer efficacy of the (+)-trans enantiomer of C75 and the racemic mixture of C75. We will delve into their distinct mechanisms of action, present supporting quantitative data from various experimental models, and provide detailed protocols for key assays.
Executive Summary
The synthetic fatty acid synthase (FAS) inhibitor, C75, has shown promise as an anti-cancer agent. It is typically used as a racemic mixture, containing both (+)-trans-C75 and (-)-trans-C75 enantiomers. However, research has revealed that these enantiomers possess distinct biological activities. The (-)-trans-C75 enantiomer is primarily responsible for the inhibition of FAS, leading to cytotoxic effects in tumor cells.[1][2] Conversely, the this compound enantiomer is a potent inhibitor of carnitine palmitoyltransferase-1 (CPT-1), an enzyme involved in fatty acid oxidation, and its administration is associated with anorexia and weight loss.[1] This fundamental difference in their mechanism of action is critical for the targeted development of C75-based cancer therapies. While the racemic mixture has demonstrated anti-tumor effects, the (-)-trans-C75 enantiomer appears to be the key driver of this efficacy, without the anorectic side effects attributed to the this compound enantiomer.[1]
Data Presentation
Table 1: In Vitro Efficacy of Racemic C75 in Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 Value (µM) | Reference |
| PC-3 | Prostate Cancer | Clonogenic Assay | 35 | [3] |
| LNCaP | Prostate Cancer | Spheroid Growth Assay | 50 | [3] |
| A375 | Melanoma | FASN Inhibition | 32.43 | [3] |
Signaling Pathways and Experimental Workflows
C75-Induced Apoptotic Signaling Pathway
Experimental Workflow for Evaluating C75 Efficacy
Experimental Protocols
Fatty Acid Synthase (FASN) Inhibition Assay (Spectrophotometric)
This assay measures the inhibition of FASN activity by monitoring the oxidation of NADPH at 340 nm.
Materials:
-
Purified FASN enzyme
-
C75 (racemic, (+)-trans, or (-)-trans) dissolved in DMSO
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.0), 1 mM EDTA
-
NADPH solution (in Assay Buffer)
-
Acetyl-CoA solution (in Assay Buffer)
-
Malonyl-CoA solution (in Assay Buffer)
-
UV-transparent 96-well plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in each well of the 96-well plate containing Assay Buffer, NADPH, and Acetyl-CoA.
-
Add the purified FASN enzyme to the reaction mixture.
-
To test the inhibitors, pre-incubate the FASN enzyme with varying concentrations of C75 (or DMSO as a vehicle control) for 15-30 minutes at 37°C before adding it to the reaction mixture.
-
Initiate the reaction by adding Malonyl-CoA to each well.
-
Immediately measure the decrease in absorbance at 340 nm every minute for 10-15 minutes at 37°C. The rate of NADPH oxidation is proportional to FASN activity.
-
Calculate the specific activity of FASN (nmol of NADPH oxidized per minute per mg of protein).
-
Determine the percentage of inhibition for each C75 concentration relative to the vehicle control.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., PC-3, LNCaP)
-
Complete cell culture medium
-
C75 (racemic, (+)-trans, or (-)-trans) dissolved in DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of C75 (typically a serial dilution) for the desired time period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated (DMSO) control wells.
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[4][5]
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4][5]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to proliferate and form a colony, thereby measuring long-term reproductive viability after treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
C75 (racemic, (+)-trans, or (-)-trans) dissolved in DMSO
-
6-well cell culture plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 6% glutaraldehyde)
-
Staining solution (e.g., 0.5% crystal violet)
Procedure:
-
Harvest a single-cell suspension of the cancer cells using trypsin-EDTA.
-
Seed a known number of cells (e.g., 200-1000 cells) into each well of a 6-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of C75 for 24 hours.[1]
-
After treatment, remove the C75-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
After the incubation period, wash the colonies with PBS, fix them with the fixing solution for at least 30 minutes, and then stain them with the staining solution.[6][7]
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (defined as a cluster of at least 50 cells) in each well.
-
Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group.
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = PE of treated cells / PE of control cells
-
References
- 1. Differential pharmacologic properties of the two C75 enantiomers: (+)-C75 is a strong anorectic drug; (-)-C75 has antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating the Anorectic Effect of (+)-trans-C75: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anorectic effects of (+)-trans-C75, an experimental compound, against its related enantiomer and other alternatives. The information presented herein is supported by experimental data to aid in the evaluation of its potential as a therapeutic agent for obesity and metabolic disorders.
Comparison with Alternatives: (+)-C75 vs. (-)-C75
The compound commonly referred to as C75 is a racemic mixture of two enantiomers: (+)-C75 and (-)-C75.[1] Research has demonstrated that these enantiomers possess distinct pharmacological properties. The anorectic effects are primarily attributed to the (+)-C75 enantiomer, while the (-)-C75 enantiomer is largely responsible for the compound's anti-tumor activities, without significantly affecting food intake.[1][2]
The primary mechanism behind the appetite suppression of (+)-C75 is the inhibition of carnitine palmitoyltransferase 1 (CPT-1), particularly within the hypothalamus.[1][2] In contrast, (-)-C75 primarily acts by inhibiting fatty acid synthase (FAS).[1][2] The racemic mixture, (±)-C75, therefore exhibits a combination of both effects. This distinction is critical for the development of targeted therapies for either obesity or cancer, as the specific enantiomer can be selected to maximize the desired therapeutic effect while minimizing potential side effects.[2] For instance, the use of (-)-C75 in cancer therapy would be advantageous as it would not induce the weight loss and anorexia associated with the racemic mixture or the (+)-enantiomer.[1]
Quantitative Data Summary
The following table summarizes the quantitative effects of C75 on food intake and body weight as reported in preclinical studies.
| Compound/Treatment | Dosage and Administration | Species | Effect on Food Intake | Effect on Body Weight | Reference |
| (±)-C75 | 30 mg/kg (i.p.) | Mice | ≥95% inhibition within 2 hours, lasting at least 24 hours.[3] | 12% decrease in 24 hours (comparable to fasted mice).[3] | [3] |
| (±)-C75 | 30 mg/kg (i.p.) | Mice (Diet-Induced Obese) | Significant reduction. | 50% greater weight loss compared to paired-fed controls.[4] | [4] |
| (±)-C75 | 7.5, 15, and 30 mg/kg (i.p.) | Mice | Dose-dependent inhibition of 24-hour food intake.[5] | Not specified. | [5] |
| (+)-C75 | Not specified | Rats | Reduced food intake. | Reduced body weight.[1] | [1] |
| (-)-C75 | Not specified | Rats | Did not affect food consumption.[1][2] | Not specified. | [1][2] |
Experimental Protocols
In Vivo Anorectic Effect Assessment
This protocol outlines a typical experiment to assess the anorectic effect of C75 in a murine model.
-
Animal Model: Male BALB/c mice (20-25g) are acclimated for one week to a 12-hour light/12-hour dark cycle at a controlled temperature (22°C) with ad libitum access to standard laboratory chow and water.[3]
-
Compound Administration: C75 is administered via intraperitoneal (i.p.) injection at a dosage of 30 mg/kg of body weight.[3] Control animals receive a vehicle injection. For central nervous system studies, intracerebroventricular (i.c.v.) injection (e.g., 10 μg in 3 μl of RPMI medium 1640) into the lateral ventricle can be performed on anesthetized mice.[3]
-
Food Intake Measurement: Cumulative food intake is measured at various time points post-injection (e.g., 1, 2, 11.5, and 24 hours).[3]
-
Body Weight Measurement: Body weight is recorded before the injection and at the end of the experimental period (e.g., 24 hours).[3]
-
Neuronal Activity Analysis (c-Fos Immunohistochemistry): To identify activated neuronal populations, mice are transcardially perfused with PBS followed by 4% formaldehyde (B43269) at selected time points post-injection.[3] Brains are then removed, sectioned, and subjected to immunohistochemical staining for c-Fos, a marker for neuronal activation.[3][6]
Signaling Pathways and Mechanisms of Action
The anorectic effect of this compound is a multi-faceted process involving both central and peripheral mechanisms. Centrally, C75 influences hypothalamic circuits that regulate energy homeostasis. Peripherally, it enhances fatty acid oxidation.
Central Anorectic Pathway of this compound
The primary central mechanism for the anorectic effect of (+)-C75 is the inhibition of CPT-1.[2] This leads to a cascade of changes in hypothalamic neuropeptide expression, ultimately suppressing appetite.[4][7] C75 administration prevents the fasting-induced up-regulation of orexigenic (appetite-stimulating) neuropeptides like Neuropeptide Y (NPY) and Agouti-related protein (AgRP).[3][7] Simultaneously, it can block the fasting-induced down-regulation of anorexigenic (appetite-suppressing) neuropeptides such as pro-opiomelanocortin (POMC) and cocaine- and amphetamine-regulated transcript (CART).[3][7]
Furthermore, C75 has been shown to rapidly reduce the activity of AMP-activated protein kinase (AMPK), a key energy sensor in the hypothalamus.[8] Decreased AMPK activity is associated with a reduction in food intake.[8]
Central signaling pathway of this compound leading to anorexia.
Experimental Workflow for In Vivo Studies
The diagram below illustrates a standard workflow for evaluating the anorectic effects of a test compound like this compound in an animal model.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of the anorectic fatty acid synthase inhibitor C75 on neuronal activity in the hypothalamus and brainstem - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C75 increases peripheral energy utilization and fatty acid oxidation in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effects of C75, an Inhibitor of Fatty Acid Synthase, on Sleep and Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of the anorectic fatty acid synthase inhibitor C75 on neuronal activity in the hypothalamus and brainstem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of a fatty acid synthase inhibitor on food intake and expression of hypothalamic neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C75, a fatty acid synthase inhibitor, reduces food intake via hypothalamic AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of C75 Enantiomers on Carnitine Palmitoyltransferase 1 (CPT1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the enantiomers of C75, a well-known fatty acid synthase (FAS) inhibitor, and their distinct effects on Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in fatty acid oxidation. While racemic C75 has been studied for its metabolic effects, emerging evidence highlights a significant stereoselectivity in the actions of its enantiomers, with important implications for therapeutic development in oncology and metabolic diseases.
Stereoselective Actions of C75 Enantiomers
C75 is a synthetic α-methylene-γ-butyrolactone that exists as a racemic mixture of (+)-C75 and (-)-C75.[1] Research has demonstrated that these enantiomers possess distinct pharmacological targets and effects.[1][2] The (-)-C75 enantiomer is a potent inhibitor of fatty acid synthase (FAS) and is associated with cytotoxic effects on tumor cells.[2][3] In contrast, the (+)-C75 enantiomer is primarily responsible for the anorectic effects observed with racemic C75, which are mediated through the inhibition of CPT1.[1][2]
It is crucial to note that C75 itself is not a direct inhibitor of CPT1.[4][5] In vivo, C75 is converted to its coenzyme A thioester, C75-CoA.[4][6][7] It is the (+)-C75-CoA derivative that acts as a potent inhibitor of CPT1, leading to a decrease in fatty acid oxidation.[1][2] This inhibition of CPT1 in the hypothalamus is believed to increase the levels of long-chain fatty acyl-CoAs, which act as satiety signals, thereby reducing food intake.[1][7]
Quantitative Comparison of C75 and its Enantiomers
| Compound | Primary Target | Active Form | IC50 | Biological Effect |
| (+)-C75 | CPT1 | (+)-C75-CoA | Not explicitly reported | Anorexia, reduction in food intake and body weight.[1][2] |
| (-)-C75 | FAS | (-)-C75 | ~35 µM (on PC3 cells)[2] | Cytotoxicity in tumor cells, without affecting food intake.[2][3] |
| (±)-C75-CoA (racemic) | CPT1 (L- and M-isoforms) | (±)-C75-CoA | In the range of potent inhibitors like etomoxiryl-CoA.[4][6] | Potent competitive inhibition of CPT1.[4][6] |
Signaling Pathway of CPT1 Inhibition by (+)-C75
The metabolic activation of (+)-C75 to (+)-C75-CoA and its subsequent inhibition of CPT1 at the outer mitochondrial membrane is a key pathway for its anorectic effects. This pathway ultimately leads to an accumulation of cytosolic long-chain fatty acyl-CoAs, which are believed to act as signaling molecules to reduce food intake.
Caption: Metabolic activation of (+)-C75 and its inhibitory effect on CPT1.
Experimental Protocols
CPT1 Inhibition Assay (Forward Radioisotope Assay)
This protocol is a standard method for determining CPT1 activity and its inhibition by compounds like (+)-C75-CoA. The assay measures the rate of formation of radiolabeled acylcarnitine from radiolabeled L-carnitine and a long-chain fatty acyl-CoA substrate.
1. Materials:
-
Isolated mitochondria or cell/tissue homogenates containing CPT1
-
(+)-C75-CoA (test inhibitor)
-
Palmitoyl-CoA (or other long-chain acyl-CoA substrate)
-
L-[³H]carnitine or L-[¹⁴C]carnitine (radiolabeled substrate)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Reaction Buffer (e.g., 70 mM sucrose, 80 mM KCl, 5 mM HEPES-KOH pH 7.2, 1 mM EGTA)
-
Stop Solution (e.g., 1 M HCl or 6% perchloric acid)
-
Butanol (for extraction)
-
Scintillation cocktail and counter
2. Procedure:
-
Mitochondrial Isolation: Isolate mitochondria from fresh tissue (e.g., liver, muscle) or cultured cells using differential centrifugation.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, BSA, and palmitoyl-CoA.
-
Inhibitor Addition: Add varying concentrations of (+)-C75-CoA or a vehicle control to the reaction tubes.
-
Pre-incubation: Add the isolated mitochondria to the reaction mixture and pre-incubate for a short period (e.g., 2-5 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Start the reaction by adding the radiolabeled L-carnitine.
-
Incubation: Incubate the reaction at 37°C for a defined time (e.g., 5-10 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding the ice-cold stop solution.
-
Extraction: Add butanol to the tubes to extract the radiolabeled palmitoylcarnitine (B157527) product. Vortex vigorously and centrifuge to separate the aqueous and organic phases.
-
Radioactivity Measurement: Transfer an aliquot of the butanol (upper) phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the rate of palmitoylcarnitine formation (nmol/min/mg protein). Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Experimental Workflow for CPT1 Inhibition Assay
The following diagram illustrates the general workflow for assessing the inhibitory potential of a compound on CPT1 activity.
Caption: General workflow for a CPT1 inhibition assay.
Conclusion
The enantiomers of C75 exhibit clear stereoselectivity in their biological targets and effects. While (-)-C75 is a direct inhibitor of FAS, (+)-C75 acts as a pro-drug that, upon conversion to (+)-C75-CoA, potently inhibits CPT1. This differential activity presents an opportunity to develop more specific therapeutic agents for cancer (targeting FAS with (-)-C75) and obesity or related metabolic disorders (targeting CPT1 with (+)-C75) with potentially fewer off-target effects. Further research is warranted to elucidate the precise quantitative inhibitory potency of the individual C75-CoA enantiomers on different CPT1 isoforms to fully realize their therapeutic potential.
References
- 1. Novel effect of C75 on carnitine palmitoyltransferase I activity and palmitate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Overexpression of Carnitine Palmitoyltransferase-1 in Skeletal Muscle Is Sufficient to Enhance Fatty Acid Oxidation and Improve High-Fat Diet–Induced Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ub.edu [ub.edu]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Fatty Acid Synthase Inhibitors: (+)-trans-C75 and Beyond
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (+)-trans-C75 with other prominent fatty acid synthase (FASN) inhibitors, supported by experimental data. We delve into their mechanisms of action, inhibitory potency, and the cellular pathways they modulate.
Fatty acid synthase (FASN) is a key enzyme in the de novo synthesis of fatty acids. Its upregulation in various cancers and metabolic diseases has made it a compelling therapeutic target.[1] For years, this compound, a synthetic small molecule, has been a foundational tool for studying the effects of FASN inhibition. However, its limitations, including off-target effects and challenging pharmacokinetic properties, have driven the development of a new wave of FASN inhibitors.[2] This guide contrasts this compound with other notable inhibitors: the natural product Cerulenin, the FDA-approved drug Orlistat, and the clinical-stage inhibitor TVB-2640.
Comparative Inhibitory Potency
The inhibitory potency of FASN inhibitors is a critical determinant of their therapeutic potential. The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and its counterparts against FASN and various cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies can be challenging due to variations in experimental conditions.
| Inhibitor | Target Domain(s) | Biochemical IC50 | Cell Line | Cellular IC50 |
| This compound | β-ketoacyl synthase (KS)[3] | Not widely reported | PC3 (Prostate) | 35 µM[2] |
| LNCaP (Prostate) | 50 µM (spheroids)[2] | |||
| Cerulenin | β-ketoacyl synthase (KS)[3] | ~6 µM (E. coli FabB)[4] | A-375 (Melanoma) | 20-160 µM (dose-dependent reduction in viability)[5] |
| Orlistat | Thioesterase (TE)[6][7] | 0.9 µM[8] | PANC-1 (Pancreatic) | Induces apoptosis[9] |
| PC-3 (Prostate) | Inhibits proliferation[6] | |||
| TVB-2640 (Denifanstat) | Multiple active sites[10] | 0.052 µM[11] | Various solid tumors | Phase II clinical trials[10] |
Mechanisms of Action and Cellular Consequences
While all four compounds inhibit FASN, their distinct mechanisms of action and resulting cellular effects set them apart.
This compound acts as an irreversible inhibitor of the β-ketoacyl synthase (KS) domain of FASN.[3] Its cytotoxic effects are largely attributed to the accumulation of the FASN substrate, malonyl-CoA, which can trigger apoptosis.[12] However, C75 is also known for its significant off-target effects, most notably the activation of carnitine palmitoyltransferase-1 (CPT-1), which stimulates fatty acid oxidation and can lead to weight loss.[2][13] This dual action complicates the interpretation of experimental results and poses a challenge for its clinical development.[13][14]
Cerulenin , a natural antifungal, also irreversibly inhibits the KS domain by forming a covalent bond with an active site cysteine.[3] Similar to C75, its inhibition of FASN leads to malonyl-CoA accumulation and can induce apoptosis.[15] However, Cerulenin's chemical instability, due to a reactive epoxide group, limits its utility in in vivo studies.[16]
Orlistat , an FDA-approved anti-obesity drug, targets the thioesterase (TE) domain of FASN, preventing the release of newly synthesized fatty acids.[6][7] This leads to a depletion of fatty acid products, which can induce cell cycle arrest and apoptosis in cancer cells.[1] While it is a reversible inhibitor of gastric and pancreatic lipases, it acts as an irreversible inhibitor of the FASN thioesterase domain.[1][9]
TVB-2640 (Denifanstat) is a next-generation, orally bioavailable, and selective FASN inhibitor that has advanced to clinical trials.[10][17] Unlike C75, its cytotoxicity is primarily dependent on the depletion of fatty acid products rather than the accumulation of malonyl-CoA.[2] TVB-2640 has demonstrated a favorable safety profile and promising anti-tumor activity in early-phase clinical studies.[10][11]
Signaling Pathways and Experimental Workflows
The inhibition of FASN by these compounds triggers a cascade of downstream signaling events, primarily culminating in apoptosis. The following diagrams illustrate the key signaling pathways and a general experimental workflow for evaluating FASN inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Cerulenin - Wikipedia [en.wikipedia.org]
- 4. A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Orlistat Reduces Proliferation and Enhances Apoptosis in Human Pancreatic Cancer Cells (PANC-1) | Anticancer Research [ar.iiarjournals.org]
- 10. What FAS inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 11. TVB-2640 (FASN Inhibitor) for the Treatment of Nonalcoholic Steatohepatitis: FASCINATE-1, a Randomized, Placebo-Controlled Phase 2a Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fatty Acid Synthase Inhibitors Induce Apoptosis in Non-Tumorigenic Melan-A Cells Associated with Inhibition of Mitochondrial Respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sagimet.com [sagimet.com]
- 14. The connections between C75 and obesity drug-target pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. scielo.br [scielo.br]
- 17. Novel, first-in-class, fatty acid synthase (FASN) inhibitor, TVB-2640 demonstrates clinically significant reduction in liver fat by MRI-PDFF, and ALT in NASH: a phase 2 randomized placebo controlled TRIAL (FASCINATE-1). [natap.org]
Unveiling the Antitumor Potential of (+)-trans-C75's Counterpart: A Comparative Guide to the (-)-Enantiomer
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antitumor activity of the (-)-trans-C75 enantiomer against its (+) counterpart and other fatty acid synthase (FASN) inhibitors. Supported by experimental data, this document delves into the nuanced efficacy and distinct mechanisms of action that position (-)-trans-C75 as a promising candidate for cancer therapy.
The synthetic fatty acid synthase inhibitor C75 has long been a subject of interest in oncology. However, its clinical utility has been hampered by a significant side effect: anorexia. Groundbreaking research has revealed that the racemic mixture of C75 is composed of two enantiomers with distinct biological activities. The (+)-trans-C75 enantiomer is primarily responsible for the anorectic effect through the inhibition of carnitine palmitoyltransferase 1 (CPT1). Conversely, the (-)-trans-C75 enantiomer exhibits potent antitumor and radiosensitizing properties, making it a focal point for targeted cancer drug development.[1][2]
Comparative Efficacy: (-)-trans-C75 vs. Alternatives
Experimental data consistently demonstrates the superior cytotoxic and anti-proliferative effects of the (-)-trans-C75 enantiomer compared to both its (+) counterpart and the racemic mixture.
Table 1: Cytotoxicity of C75 Enantiomers in Prostate Cancer Cells
| Compound | Cell Line | Assay Type | IC50 (µM) |
| (-)-trans-C75 | PC3 | Clonogenic Assay | 28.08 ± 0.66 |
| Racemic C75 | PC3 | Clonogenic Assay | 37.01 ± 1.45 |
| This compound | PC3 | Clonogenic Assay | 51.36 ± 7.67 |
| (-)-trans-C75 | PC3, LNCaP | MTT Assay | More potent than racemic C75 |
| Racemic C75 | PC3, LNCaP | MTT Assay | More potent than this compound |
| This compound | PC3, LNCaP | MTT Assay | Less potent than racemic C75 |
Data sourced from clonogenic assays on PC3 prostate cancer cells demonstrate a significantly lower IC50 value for the (-)-enantiomer, indicating higher potency.[3] MTT assays on both PC3 and LNCaP prostate cancer cells further support the enhanced cytotoxicity of the (-)-enantiomer.[1]
Table 2: Comparative Antitumor Activity of FASN Inhibitors in LNCaP Prostate Cancer Cells
| Compound | Assay Type | IC50 (µM) |
| Racemic C75 | Cell Confluence | 35.4 |
| Orlistat | Cell Confluence | 23.5 |
This data highlights the comparable, albeit slightly less potent, activity of racemic C75 to another FASN inhibitor, Orlistat, in LNCaP cells.[4] Notably, further studies have shown that C75 is unique in its ability to act as a radiosensitizer, an effect not observed with other FASN inhibitors like TVB-3166 or Orlistat.[5]
Mechanism of Action: The Signaling Pathway of (-)-trans-C75
The antitumor activity of (-)-trans-C75 is rooted in its potent and specific inhibition of fatty acid synthase (FASN), a key enzyme in de novo lipogenesis that is frequently overexpressed in cancer cells.
Caption: Signaling pathway of (-)-trans-C75-induced apoptosis.
Inhibition of FASN by (-)-trans-C75 leads to a rapid accumulation of its substrate, malonyl-CoA.[6] This metabolic disruption is a critical trigger for apoptosis and is believed to exert its effects through multiple downstream pathways. Evidence points to the induction of the intrinsic, or mitochondrial, apoptotic pathway. This is characterized by the dephosphorylation of the pro-apoptotic protein Bad and the activation of Bax, leading to mitochondrial stress and the subsequent activation of executioner caspases like caspase-3.[7] Furthermore, studies have indicated that C75 can also downregulate the pro-survival PI3K/AKT signaling pathway, further contributing to its antitumor efficacy.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the antitumor activity of (-)-trans-C75.
MTT Cell Viability Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of viability.
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the test compound (e.g., (-)-trans-C75, this compound, racemic C75) for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.[6]
Caption: Workflow for the MTT cell viability assay.
Clonogenic Survival Assay
This assay determines the ability of a single cell to grow into a colony, providing a measure of reproductive viability after treatment.
-
Cell Plating: Plate an appropriate number of cells in a 6-well plate or petri dish. The seeding density should be adjusted based on the expected toxicity of the treatment.
-
Treatment: Allow cells to attach for a few hours, then treat with the desired concentrations of the compound or with radiation.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 1-3 weeks, until visible colonies are formed in the control plates.
-
Fixation and Staining: Remove the medium, rinse with PBS, and fix the colonies with a solution such as 10% formalin. Stain the colonies with a solution like 0.5% crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the plating efficiency of the untreated control.[4]
Caption: Workflow for the clonogenic survival assay.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Cytotoxicity and Radiosensitizing Activity of the Fatty Acid Synthase Inhibitor C75 Is Enhanced by Blocking Fatty Acid Uptake in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scielo.br [scielo.br]
- 7. benchchem.com [benchchem.com]
Differential Effects of (+)-trans-C75 on Cancer vs. Normal Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of the fatty acid synthase (FASN) inhibitor, (+)-trans-C75, on cancer cells versus normal cells. We will delve into its mechanism of action, present supporting experimental data, detail relevant experimental protocols, and visualize key pathways to elucidate its differential activity.
Introduction
C75, a synthetic small-molecule inhibitor of fatty acid synthase (FASN), has garnered significant interest as a potential anti-cancer therapeutic. Many human cancers, including those of the breast, prostate, colon, and ovary, exhibit elevated expression of FASN compared to normal tissues.[1][2] This differential expression provides a therapeutic window, suggesting that FASN inhibition could selectively target cancer cells. C75 exists as a racemic mixture of (+) and (-) enantiomers, which have been shown to possess distinct biological activities, a critical factor in understanding its effects on both cancerous and non-cancerous cells.[3][4][5]
Mechanism of Action: Targeting a Metabolic Hallmark of Cancer
The primary mechanism of C75's antitumor activity is the inhibition of FASN, the key enzyme responsible for the de novo synthesis of fatty acids.[1] In cancer cells, which have a high demand for lipids for membrane production, energy storage, and signaling, the inhibition of FASN leads to a cascade of cytotoxic events. Treatment with C75 has been shown to inhibit fatty acid synthesis, leading to a slowdown of DNA replication and ultimately inducing programmed cell death, or apoptosis.[1]
While the racemic mixture of C75 has shown efficacy, it is also associated with significant side effects, most notably weight loss, which has limited its clinical development.[6] Research has revealed that this anorectic effect is primarily caused by the (+)-C75 enantiomer's activity on carnitine palmitoyltransferase-1 (CPT-1), an enzyme involved in fatty acid oxidation.[4][7] In contrast, the (-)-C75 enantiomer is predominantly responsible for FASN inhibition and the associated antitumor effects, without significantly affecting food intake.[4][5] This stereospecificity is central to the differential effects observed between cancer and normal cells.
Quantitative Analysis of C75's Effects
The following tables summarize the cytotoxic potency of C75 in various cancer cell lines and compare the distinct activities of its enantiomers.
Table 1: Cytotoxicity of C75 in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 / Effective Concentration (µM) | Reference |
| Prostate Cancer | PC3 | 35 | [7][8] |
| Prostate Cancer | LNCaP (spheroids) | 50 | [7] |
| Breast Cancer | SUM149PT | ~12.5 | [9] |
| Breast Cancer | SUM1315MO2 | ~10 | [9] |
Table 2: Differential Activities of C75 Enantiomers
| Enantiomer | Primary Target | Effect on Cancer Cells | Effect on Normal Cells/Systems | Reference |
| (-)-trans-C75 | Fatty Acid Synthase (FAS) | Inhibits FASN activity, induces apoptosis, cytotoxic. | Minimal effect on food intake or body weight. | [4][5] |
| This compound | Carnitine Palmitoyltransferase-1 (CPT-1) | Less cytotoxic than (-)-C75. | Inhibits CPT-1, leading to anorexia and weight loss. | [4][5][7] |
Signaling Pathways and Experimental Workflows
Visualizing the molecular pathways and experimental designs is crucial for understanding the differential effects of C75.
Caption: Mechanism of (-)-C75 in cancer cells.
Caption: Comparison of (-)-C75 and (+)-C75 targets and effects.
Impact on Normal Cells
While the overexpression of FASN in tumors provides a basis for selectivity, the effects of C75 on normal cells are a critical consideration. Histopathological analyses from some in vivo studies have shown no significant adverse effects on highly proliferative normal tissues like bone marrow and gastrointestinal tract following C75 treatment.[1]
However, other studies have indicated potential off-target effects. For instance, in normal human embryonic kidney (HEK293T) cells, C75 was found to impair mitochondrial function by potentially inhibiting the mitochondrial fatty acid synthesis (mtFAS II) pathway.[10] This led to increased reactive oxygen species and reduced cell viability.[10]
The most profound differential effect is linked to the C75 enantiomers. The (-)-C75 isomer carries the desired anti-cancer activity by inhibiting FASN, while the (+)-C75 isomer is responsible for the dose-limiting side effect of anorexia through its inhibition of CPT-1 in the hypothalamus.[5] This discovery is pivotal, suggesting that the development of enantiomerically pure (-)-C75 could yield a therapeutic agent with a significantly improved safety profile, selectively targeting cancer cells while sparing normal cells from the adverse anorectic effects.
Experimental Protocols
Below are detailed methodologies for key experiments used to evaluate the effects of C75.
1. Cell Viability / Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration of C75 that inhibits cell growth by 50% (IC50).
-
Procedure:
-
Seed cancer cells (e.g., PC3) or normal cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 0-100 µM) for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
The MTT is converted to formazan (B1609692) crystals by metabolically active cells.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
-
2. Clonogenic Survival Assay
-
Objective: To assess the ability of single cells to proliferate and form colonies after treatment with C75, measuring long-term cytotoxicity.
-
Procedure:
-
Treat exponentially growing cells (e.g., PC3) in a flask with various concentrations of C75 for 24 hours.[8]
-
After treatment, trypsinize the cells, count them, and seed a known number of cells (e.g., 200-1000) into 6-well plates.
-
Incubate the plates for 10-14 days to allow for colony formation.
-
Fix the colonies with a methanol/acetic acid solution and stain them with crystal violet.
-
Count the colonies (typically defined as groups of ≥50 cells).
-
Calculate the surviving fraction for each treatment group relative to the untreated control.
-
3. Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the percentage of cells undergoing apoptosis after C75 treatment.
-
Procedure:
-
Treat cells with C75 at the desired concentration and time point.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
4. Western Blot Analysis
-
Objective: To detect changes in the expression levels of specific proteins involved in apoptosis and cell signaling pathways (e.g., FASN, Bcl-2, Bax, activated caspases).
-
Procedure:
-
Treat cells with C75 and lyse them to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Conclusion
The fatty acid synthase inhibitor C75 demonstrates significant anti-cancer activity, which is largely attributed to the overexpression of its target, FASN, in tumor cells compared to normal tissues. The crucial discovery of the differential roles of its enantiomers has profound implications for drug development. The (-)-trans-C75 isomer is responsible for the desired FASN inhibition and cytotoxicity in cancer cells, while the this compound isomer mediates the primary adverse side effect of weight loss through CPT-1 inhibition.[4][5] This suggests that an enantiomerically pure formulation of (-)-trans-C75 could offer a more selective and tolerable therapeutic strategy, effectively targeting cancer cell metabolism while minimizing systemic toxicity. Further research focusing on the (-)-enantiomer is warranted to fully exploit the therapeutic potential of FASN inhibition in oncology.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Differential in radiosensitizing potency of enantiomers of the fatty acid synthase inhibitor C75 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Differential in radiosensitizing potency of enantiomers of the fatty acid synthase inhibitor C75 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic Acid (C75), an Inhibitor of Fatty-acid Synthase, Suppresses the Mitochondrial Fatty Acid Synthesis Pathway and Impairs Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cellular Effects of (+)-trans-C75 and its Enantiomer
For researchers and drug development professionals, understanding the nuanced activity of stereoisomers is critical for accurate experimental design and interpretation. C75, a synthetic inhibitor of fatty acid synthase (FASN), is a widely studied compound in cancer research. However, it is typically used as a racemic mixture, and its enantiomers, (+)-trans-C75 and (-)-trans-C75, possess distinct biological activities and potencies. This guide provides a comparative analysis of the effects of this compound, cross-validated against its enantiomer and the racemic mixture in various cell lines, supported by experimental data and detailed protocols.
Differentiated Mechanisms of Action: FASN vs. CPT1
The primary distinction between the C75 enantiomers lies in their principal molecular targets. While the racemic mixture exhibits activities of both, the individual isomers show a clear separation of function.
-
(-)-trans-C75 : This enantiomer is primarily responsible for the inhibition of Fatty Acid Synthase (FASN).[1][2] Its action leads to the cytotoxic and anti-tumor effects commonly associated with C75.[1][2]
-
This compound : In contrast, this compound is a weak FASN inhibitor but a potent inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in fatty acid oxidation.[2][3] This activity is strongly linked to the anorectic (appetite-suppressing) side effects observed with the racemic mixture, making it less directly cytotoxic to cancer cells.[2]
This functional divergence is crucial for interpreting experimental results and for the potential development of more specific therapeutic agents.[2]
Comparative Cytotoxicity Data
The differential mechanisms of the C75 enantiomers are reflected in their cytotoxic potency across various cancer cell lines. The (-)-trans-C75 isomer consistently demonstrates greater cytotoxicity than the this compound isomer.[4][5] Data compiled from multiple studies are presented below.
| Cell Line | Cancer Type | Compound | Metric | Value (µM) | Citation |
| PC3 | Prostate Cancer | This compound | IC50 (Clonogenic) | 51.36 | [4] |
| PC3 | Prostate Cancer | (-)-trans-C75 | IC50 (Clonogenic) | 28.08 | [4] |
| PC3 | Prostate Cancer | (±)-trans-C75 (Racemic) | IC50 (Clonogenic) | ~37.5 | [4] |
| PC3 | Prostate Cancer | (±)-trans-C75 (Racemic) | IC50 (Growth) | 35 | [3] |
| LNCaP | Prostate Cancer | This compound | IC50 (MTT Assay) | >50 | [4][5] |
| LNCaP | Prostate Cancer | (-)-trans-C75 | IC50 (MTT Assay) | ~25 | [4][5] |
| LNCaP | Prostate Cancer | (±)-trans-C75 (Racemic) | IC50 (Spheroid) | 50 | [3] |
| A375 | Human Melanoma | (±)-trans-C75 (Racemic) | IC50 (FASN Inhibition) | 32.43 | [6] |
| MA104 | Monkey Kidney | (±)-trans-C75 (Racemic) | TD50 (Cytotoxicity) | 28.5 | [6] |
Signaling Pathways and Cellular Responses
The inhibition of FASN by (-)-trans-C75 triggers a cascade of cellular events, primarily leading to apoptosis and cell cycle arrest. Racemic C75 has been shown to affect multiple signaling pathways, though these effects are largely attributable to the (-) enantiomer's FASN inhibition.
-
Apoptosis Induction : FASN inhibition leads to the accumulation of its substrate, malonyl-CoA, which is a key mediator of apoptosis.[7] This process involves the intrinsic mitochondrial pathway.[7] In various cancer cell lines, C75 treatment results in the cleavage of PARP and caspases, hallmarks of apoptosis.[8]
-
Cell Cycle Arrest : C75 has been shown to induce cell cycle arrest, though the specific phase can be cell-type dependent.
-
PI3K/AKT/mTOR Pathway : In breast and lung cancer cells, FASN inhibition by C75 can lead to the downregulation of survival pathways such as PI3K/AKT/mTOR, further promoting apoptosis.[8][9]
Experimental Protocols
Reproducible and comparable results depend on standardized experimental procedures. Below are detailed protocols for key assays used to evaluate the effects of C75.
Protocol 1: Cell Viability and IC50 Determination (MTT Assay)
This colorimetric assay assesses cell metabolic activity, which is used as a proxy for cell viability.
-
Cell Seeding : Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment : Prepare serial dilutions of this compound, (-)-trans-C75, and racemic C75 in a complete culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., DMSO) control wells.
-
Incubation : Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization : Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.
-
Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value for each compound.
Protocol 2: Western Blot for Apoptosis Marker Analysis
This technique is used to detect specific proteins (e.g., cleaved PARP, cleaved Caspase-3) indicative of apoptosis.
-
Cell Culture and Treatment : Grow cells in 6-well plates to ~70-80% confluency and treat them with the desired concentrations of C75 enantiomers or vehicle for a specified time (e.g., 24 hours).
-
Cell Lysis : Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE : Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Membrane Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation : Incubate the membrane with primary antibodies against proteins of interest (e.g., anti-cleaved-PARP, anti-cleaved-Caspase-3, and a loading control like anti-β-actin) overnight at 4°C.
-
Detection : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cells after treatment, which is particularly useful for evaluating radiosensitizing effects.[4]
-
Cell Treatment : Treat exponentially growing cells in flasks or large plates with the C75 enantiomers for a set period (e.g., 24 hours). For radiosensitization studies, cells can be irradiated during or after drug treatment.[4]
-
Seeding for Colonies : After treatment, harvest the cells, count them, and seed a precise number (e.g., 200-2000 cells, depending on expected toxicity) into 60mm dishes.
-
Incubation : Incubate the dishes undisturbed for 10-14 days to allow for colony formation.
-
Fixing and Staining : Remove the medium, wash with PBS, and fix the colonies with methanol. Stain with a 0.5% crystal violet solution.
-
Colony Counting : Count the number of colonies containing at least 50 cells.
-
Analysis : Calculate the plating efficiency and surviving fraction for each treatment condition relative to the untreated control.
Summary and Conclusion
Cross-validation of this compound's effects reveals a distinct pharmacological profile compared to its (-) enantiomer. While (-)-trans-C75 is the primary driver of FASN inhibition and in vitro cytotoxicity, this compound exhibits significantly lower potency against cancer cells and primarily targets CPT1, an enzyme linked to metabolic regulation and appetite.[2][4] For researchers investigating the anti-tumor properties of FASN inhibition, the use of the purified (-)-trans-C75 enantiomer or a clear understanding of the racemic mixture's dual activity is essential for generating precise and translatable data. This distinction is paramount for the future design of FASN inhibitors that maximize therapeutic impact while minimizing off-target side effects like weight loss.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. Differential pharmacologic properties of the two C75 enantiomers: (+)-C75 is a strong anorectic drug; (-)-C75 has antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Differential in radiosensitizing potency of enantiomers of the fatty acid synthase inhibitor C75 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Different fatty acid metabolism effects of (-)-epigallocatechin-3-gallate and C75 in adenocarcinoma lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of (+)-trans-C75: In Vitro Efficacy vs. In Vivo Outcomes
For Researchers, Scientists, and Drug Development Professionals
(+)-trans-C75, a potent inhibitor of fatty acid synthase (FASN), has garnered significant attention as a potential therapeutic agent, particularly in the field of oncology. This guide provides a comprehensive comparison of its performance in laboratory (in vitro) settings versus whole-organism (in vivo) models, supported by experimental data. Understanding the correlations and divergences between these two research modalities is crucial for the effective development and application of FASN inhibitors.
Data Presentation: A Quantitative Comparison
The following tables summarize the quantitative data on the efficacy of this compound in both in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 (µM) |
| PC3 | Prostate Cancer | Clonogenic Assay | 35[1][2] |
| LNCaP | Prostate Cancer | Spheroid Growth Assay | 50[1][2] |
| A375 | Melanoma | FASN Inhibition | 32.43[1] |
| HCT-15 | Colorectal Carcinoma | Not Specified | Not Specified |
| MCF-7 | Breast Cancer | Not Specified | Not Specified |
Table 2: In Vivo Efficacy of this compound in Xenograft Mouse Models
| Cancer Model | Animal Model | Dosage and Administration | Key Findings |
| HCT-15 Xenograft | Nude Mice | 20 mg/kg | Average final tumor weight of 0.84 g (vs. 2.51 g in control)[3] |
| LNCaP Xenograft | Nude Mice | 30 mg/kg, weekly | 80% inhibition of tumor growth; mean tumor volume of 330 mm³ (vs. 1430 mm³ in control)[4] |
| Diet-Induced Obese Mice | C57BL/6J Mice | 20 mg/kg, i.p. | 50% greater weight loss compared to pair-fed controls; 32.9% increase in energy production due to fatty acid oxidation[5] |
| Wild-Type Mice | Wild-Type Mice | 30 mg/kg, i.p. | 24-hour food intake inhibited by ≥95% within 2 hours of injection[2][6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.
In Vitro Assays
1. Fatty Acid Synthase (FAS) Inhibition Assay
-
Objective: To measure the direct inhibitory effect of this compound on the enzymatic activity of FASN.
-
Method: A spectrophotometric assay is used to monitor the oxidation of NADPH, a cofactor in the fatty acid synthesis pathway.
-
Purified FASN enzyme is pre-incubated with varying concentrations of this compound.
-
The reaction is initiated by the addition of acetyl-CoA and malonyl-CoA.
-
The decrease in absorbance at 340 nm, corresponding to NADPH oxidation, is measured over time.
-
The percentage of inhibition is calculated relative to a vehicle-treated control.
-
2. Cell Viability (MTT) Assay
-
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
-
Method:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of this compound concentrations for a specified duration (e.g., 24, 48, 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.
-
The formazan crystals are solubilized, and the absorbance is measured at 570 nm.
-
Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.
-
3. Clonogenic Assay
-
Objective: To assess the long-term survival and proliferative capacity of cancer cells after treatment with this compound.
-
Method:
-
A single-cell suspension is prepared, and a known number of cells are seeded into culture dishes.
-
Cells are treated with this compound for a defined period.
-
The cells are then allowed to grow for 1-3 weeks until visible colonies (defined as ≥50 cells) are formed.
-
Colonies are fixed and stained with crystal violet.
-
The number of colonies in treated versus untreated dishes is counted to determine the surviving fraction.
-
4. Spheroid Growth Assay
-
Objective: To evaluate the effect of this compound on the growth of three-dimensional (3D) tumor models, which more closely mimic in vivo tumor microenvironments.
-
Method:
-
Cancer cells are cultured in ultra-low attachment plates to promote the formation of spheroids.
-
Once spheroids have formed, they are treated with various concentrations of this compound.
-
The growth of the spheroids is monitored over time by measuring their diameter or volume using microscopy and imaging software.
-
The IC50 for spheroid growth inhibition is determined.
-
In Vivo Assay
1. Human Tumor Xenograft Mouse Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Method:
-
Cell Implantation: Human cancer cells (e.g., 5 million HCT-15 cells) are injected subcutaneously into the flank of immunodeficient mice (e.g., nude mice).[3]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into control and treatment groups. This compound is administered via a specified route (e.g., intraperitoneal injection) at a defined dose and schedule (e.g., 20 mg/kg).[3]
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker studies).
-
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows related to the evaluation of this compound.
Caption: C75-induced apoptotic signaling pathway.
Caption: General experimental workflow for C75 evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. C75 increases peripheral energy utilization and fatty acid oxidation in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effects of C75, an Inhibitor of Fatty Acid Synthase, on Sleep and Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Role of (+)-trans-C75 in CPT1 Activation: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (+)-trans-C75's debated role as a Carnitine Palmitoyltransferase 1 (CPT1) agonist. We delve into the experimental data, compare it with other known CPT1 activators, and provide detailed experimental methodologies to aid in the validation and assessment of these compounds.
Carnitine Palmitoyltransferase 1 (CPT1) is the rate-limiting enzyme in the mitochondrial fatty acid β-oxidation (FAO) pathway, making it a critical therapeutic target for metabolic diseases.[1][2] Molecules that can modulate CPT1 activity are of significant interest. Among these, this compound has been a subject of considerable research and debate.
The Duality of this compound: Agonist and Pro-inhibitor
Experimental evidence presents a complex picture of this compound's interaction with CPT1. While some studies report it as a direct CPT1A activator, others demonstrate its conversion to C75-CoA, a potent competitive inhibitor of the enzyme.[3][4][5][6]
One key aspect of its proposed agonistic action is its ability to counteract the inhibitory effect of malonyl-CoA, a natural allosteric inhibitor of CPT1.[3][4] This suggests that in environments with high malonyl-CoA levels, this compound could promote fatty acid oxidation. However, the in vivo conversion to the inhibitory C75-CoA complicates its classification as a straightforward agonist.[5][6] This dual nature is a critical consideration for any research involving this compound.
Comparative Analysis of CPT1 Agonists
To provide a clearer perspective on the activity of this compound, this guide compares it with other known CPT1 agonists, primarily the natural allosteric activator, baicalin (B1667713).
| Compound | Mechanism of Action | CPT1 Isoform Selectivity | Reported Activation Data | Reference |
| This compound | Debated: Direct activation (malonyl-CoA antagonism) / Prodrug for inhibitor C75-CoA | Acts on CPT1α and CPT1β | Increased CPT1 activity to 475% of control in primary rat hepatocytes. | [3][7] |
| Baicalin | Allosteric Activator | Selective for CPT1A | >60-fold activation of CPT1A in cell lysates at 800 μM; ~3-fold increase in CPT1A activity in HeLa cells at 100 μM. | [8][9][10][11] |
| Resveratrol | Newly identified agonist | CPT1A | Enhances CPT1A enzyme activity. | [12] |
Experimental Protocols for CPT1 Agonist Validation
Accurate validation of CPT1 agonism requires robust experimental protocols. Below are methodologies for commonly cited assays.
Spectrophotometric CPT1 Activity Assay
This assay measures the enzymatic activity of CPT1 by detecting the release of Coenzyme A (CoA-SH) when carnitine and a long-chain fatty acyl-CoA (e.g., palmitoyl-CoA) are converted to acylcarnitine.[13][14][15]
Principle: The released CoA-SH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.
Materials:
-
Isolated mitochondria or cell lysates
-
Assay Buffer: 20mM HEPES, 1mM EGTA, 220mM sucrose, 40mM KCl, pH 7.4
-
Substrates: L-carnitine, Palmitoyl-CoA
-
Detection Reagent: DTNB
-
Microplate reader
Procedure:
-
Prepare the reaction mixture containing the assay buffer, DTNB, and the sample (mitochondria or cell lysate).
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the substrates, L-carnitine and palmitoyl-CoA.
-
Immediately monitor the increase in absorbance at 412 nm over time.
-
The rate of change in absorbance is directly proportional to the CPT1 activity.
-
To test for agonist activity, the compound of interest is included in the reaction mixture, and the change in CPT1 activity is compared to a vehicle control.
Radioisotope-Based CPT1 Activity Assay
This forward radioisotope assay is a highly sensitive method for determining CPT1 activity.[16]
Principle: This method measures the formation of radiolabeled palmitoyl-L-carnitine from L-[³H]carnitine and palmitoyl-CoA.
Materials:
-
Isolated mitochondria
-
L-[methyl-³H]carnitine (radiolabeled substrate)
-
Palmitoyl-CoA
-
Reaction buffer
-
Scintillation counter
Procedure:
-
Incubate isolated mitochondria with the reaction buffer containing L-[³H]carnitine and palmitoyl-CoA at 37°C.
-
The reaction is stopped by the addition of an acid (e.g., perchloric acid).
-
The radiolabeled product, palmitoyl-L-[³H]carnitine, is separated from the unreacted L-[³H]carnitine.
-
The amount of radioactivity in the product fraction is quantified using a scintillation counter.
-
CPT1 activity is calculated based on the rate of formation of the radiolabeled product.
-
Potential agonists are added to the reaction mixture to assess their effect on enzyme activity.
Visualizing the Pathways
To better understand the mechanisms discussed, the following diagrams illustrate the CPT1 signaling pathway and a typical experimental workflow for validating a CPT1 agonist.
Caption: CPT1 signaling pathway and points of modulation.
Caption: Workflow for validating a CPT1 agonist.
References
- 1. Mitochondrial CPT1A: Insights into structure, function, and basis for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CPT1A-mediated Fat Oxidation, Mechanisms, and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C75 increases peripheral energy utilization and fatty acid oxidation in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel effect of C75 on carnitine palmitoyltransferase I activity and palmitate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C75 is converted to C75-CoA in the hypothalamus, where it inhibits carnitine palmitoyltransferase 1 and decreases food intake and body weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. C75 activates malonyl-CoA sensitive and insensitive components of the CPT system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemoproteomics reveals baicalin activates hepatic CPT1 to ameliorate diet-induced obesity and hepatic steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Chemoproteomics reveals baicalin activates hepatic CPT1 to ameliorate diet-induced obesity and hepatic steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Carnitine palmitoyltransferase-1 (CPT1) and PDH activities. [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. Establishing a relationship between prolactin and altered fatty acid β-Oxidation via carnitine palmitoyl transferase 1 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Overexpression of Carnitine Palmitoyltransferase-1 in Skeletal Muscle Is Sufficient to Enhance Fatty Acid Oxidation and Improve High-Fat Diet–Induced Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Superior Radiosensitizing Potential of (-)-trans-C75 in Cancer Therapy
A comprehensive analysis of experimental data reveals that the (-)-trans-C75 enantiomer of the fatty acid synthase (FASN) inhibitor, C75, exhibits significantly greater radiosensitizing potency compared to its (+)-trans-C75 counterpart, highlighting its potential as a more effective adjunct to radiotherapy in cancer treatment.
Researchers in the fields of oncology and drug development will find compelling evidence in preclinical studies demonstrating that (-)-trans-C75 not only possesses superior cytotoxic effects on cancer cells but also more effectively enhances the cell-killing effects of ionizing radiation. This comparison guide synthesizes the available quantitative data, details the experimental methodologies used to ascertain these findings, and visualizes the underlying molecular pathways.
Enhanced Efficacy of (-)-trans-C75: A Quantitative Comparison
Experimental data from studies on prostate cancer cell lines, such as PC3 and LNCaP, consistently show that (-)-trans-C75 is more effective at inhibiting cancer cell survival and enhancing the effects of radiation than this compound. This is quantitatively demonstrated through clonogenic survival assays, which measure the ability of cancer cells to proliferate and form colonies after treatment.
Key findings from these studies are summarized in the tables below, showcasing the differential potency of the C75 enantiomers.
| Compound | Cell Line | IC50 (μM) for Clonogenic Kill |
| (-)-trans-C75 | PC3 | 28.08 ± 0.66 [1] |
| Racemic (±)-C75 | PC3 | 37.01 ± 1.45 to 37.81 ± 1.23[1] |
| This compound | PC3 | 51.36 ± 7.67[1] |
Table 1: Comparative IC50 values for clonogenic cell kill in PC3 prostate cancer cells. A lower IC50 value indicates greater potency.
Further studies have demonstrated the radiosensitizing effect of the racemic mixture of C75, with a calculated dose enhancement ratio (DER) of 1.84, indicating a significant enhancement of radiation-induced cell killing.[2] While a specific DER for each enantiomer is not explicitly stated in the reviewed literature, the clonogenic survival data strongly suggests that the radiosensitizing effect of the racemic mixture is predominantly attributable to the (-)-trans-C75 enantiomer. In contrast, this compound showed no significant enhancement of radiation-induced clonogenic kill.[1]
| Treatment | Cell Line | Surviving Fraction after 2 Gy Radiation |
| Radiation Alone | PC3 | 0.51[3] |
| Radiation + 25 µM Racemic (±)-C75 | PC3 | 0.30[3] |
| Radiation + 35 µM Racemic (±)-C75 | PC3 | 0.11[3] |
Table 2: Clonogenic survival of PC3 cells following treatment with racemic C75 and/or radiation. A lower surviving fraction indicates greater cell killing.
The Molecular Mechanism: Differential Targeting of Metabolic Pathways
The differential radiosensitizing potency of the C75 enantiomers stems from their distinct effects on key metabolic enzymes. (-)-trans-C75 is a potent inhibitor of Fatty Acid Synthase (FASN), an enzyme overexpressed in many cancers and crucial for tumor cell proliferation and survival.[1] Inhibition of FASN by (-)-trans-C75 is believed to induce apoptosis and sensitize cancer cells to radiation.[2][3]
Conversely, this compound has been shown to primarily inhibit Carnitine Palmitoyltransferase-1 (CPT-1), an enzyme involved in fatty acid oxidation. This action is linked to the anorectic side effects observed with the racemic mixture of C75, rather than its anticancer and radiosensitizing properties.[1]
The proposed signaling pathway for (-)-trans-C75-mediated radiosensitization is illustrated below.
Figure 1: Proposed signaling pathway for (-)-trans-C75 mediated radiosensitization.
Experimental Protocols for Assessing Radiosensitizing Potency
The determination of the radiosensitizing effects of C75 enantiomers relies on standardized in vitro methodologies, primarily the clonogenic survival assay. A detailed protocol for such an experiment is outlined below.
Clonogenic Survival Assay Protocol
1. Cell Culture and Seeding:
-
Human prostate cancer cells (e.g., PC3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are harvested during their exponential growth phase.
-
A single-cell suspension is prepared, and cells are counted.
-
A predetermined number of cells are seeded into 6-well plates, with the number adjusted based on the expected toxicity of the treatment to ensure the formation of countable colonies (typically 50-150 colonies per well).
2. Treatment with C75 Enantiomers and Radiation:
-
Cells are allowed to attach for a few hours.
-
The media is replaced with fresh media containing the desired concentrations of this compound, (-)-trans-C75, or racemic C75. Control wells receive vehicle-only media.
-
Immediately following drug administration, the plates are irradiated with a single dose of ionizing radiation (e.g., 2 Gy) using a calibrated X-ray source. Control plates are sham-irradiated.
3. Incubation and Colony Formation:
-
The plates are incubated in a humidified incubator at 37°C with 5% CO2 for a period that allows for colony formation (typically 10-14 days).
4. Colony Staining and Counting:
-
The media is removed, and the colonies are washed with phosphate-buffered saline (PBS).
-
Colonies are fixed with a solution such as methanol (B129727) or a mixture of methanol and acetic acid.
-
The fixed colonies are stained with a solution of crystal violet.
-
After rinsing and drying, the number of colonies containing at least 50 cells is counted.
5. Data Analysis:
-
Plating Efficiency (PE): (Number of colonies formed in control wells / Number of cells seeded) x 100%
-
Surviving Fraction (SF): (Number of colonies formed after treatment / (Number of cells seeded x PE))
-
Dose Enhancement Ratio (DER) or Sensitizer Enhancement Ratio (SER): This is calculated by comparing the dose of radiation required to achieve a certain level of cell kill (e.g., 50%) with and without the drug. A value greater than 1 indicates radiosensitization.
The workflow for a typical in vitro radiosensitization experiment is depicted in the following diagram.
Figure 2: Experimental workflow for an in vitro radiosensitization assay.
References
Assessing the Specificity of (+)-trans-C75 for Fatty Acid Synthase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(+)-trans-C75, a synthetic alpha-methylene-gamma-butyrolactone, is widely utilized as a chemical probe to investigate the role of de novo fatty acid synthesis in various physiological and pathological processes, including cancer and metabolic disorders. While it is primarily recognized as an inhibitor of Fatty Acid Synthase (FAS), the key enzyme in fatty acid biosynthesis, a growing body of evidence highlights significant off-target effects, particularly concerning the regulation of fatty acid oxidation. This guide provides a comprehensive assessment of the specificity of this compound for FAS, comparing its performance with other alternatives and presenting supporting experimental data to aid researchers in the critical evaluation of their findings.
Mechanism of Action and Enantiomer-Specific Activity
C75 is a racemic mixture of two enantiomers, (+)-C75 and (-)-C75, which exhibit distinct pharmacological profiles. The inhibitory action of C75 on FAS is considered irreversible.[1] However, research has revealed that the enantiomers possess stereoselectivity for different targets.[2] While the (-)-C75 enantiomer is a more specific and potent inhibitor of FAS activity, the this compound enantiomer demonstrates a significant interaction with Carnitine Palmitoyltransferase 1 (CPT-1), the rate-limiting enzyme in mitochondrial fatty acid oxidation.[2][3] This distinction is critical for the interpretation of experimental results, as the commonly used racemic mixture, often referred to as C75, will elicit effects from both enantiomers.
The interaction of this compound with CPT-1 is complex and has been a subject of scientific debate. Some studies report that C75 can stimulate CPT-1 activity, thereby promoting fatty acid oxidation.[4] Conversely, other research suggests that C75 can be intracellularly converted to C75-CoA, which then acts as a potent inhibitor of CPT-1.[5][6] This dual action of inhibiting fatty acid synthesis while modulating fatty acid oxidation complicates the attribution of observed biological effects solely to FAS inhibition.
Quantitative Comparison of Inhibitor Specificity
The following table summarizes the reported activities of this compound and its enantiomers against FAS and CPT-1. For a comprehensive comparison, data for alternative FAS inhibitors are also included.
| Compound | Primary Target | IC50 / Activity on FAS | Off-Target Effect on CPT-1 | Reference(s) |
| This compound | CPT-1 | Weak inhibitor | Inhibits CPT-1 ; also reported to activate CPT-1, leading to anorectic effects.[2][3] | [2][3] |
| (-)-C75 | FAS | Potent inhibitor ; cytotoxic to tumor cell lines.[3] | Does not significantly affect food intake, suggesting minimal interaction with central CPT-1.[3] | [3] |
| (±)-C75 (racemic) | FAS & CPT-1 | Inhibits FAS (IC50 ~15.53 µM) | Activates CPT-1, leading to increased fatty acid oxidation and energy expenditure.[4] | [4] |
| C93 | FAS | Inhibits FAS at comparable doses to C75.[7] | Does not stimulate fatty acid oxidation (CPT-1 activity) , indicating higher specificity for FAS.[7] | [7] |
| Cerulenin | FAS | Natural product inhibitor of FAS. | Does not increase CPT-1 activity.[4] | [4] |
| TVB-2640 | FAS | Orally bioavailable, selective FAS inhibitor. | High selectivity for FAS with reduced off-target effects compared to earlier inhibitors. |
Experimental Protocols
Accurate assessment of inhibitor specificity relies on robust and well-defined experimental methodologies. Below are detailed protocols for key assays used to characterize the activity of compounds like this compound.
Fatty Acid Synthase (FAS) Activity Assay
This assay measures the incorporation of radiolabeled acetyl-CoA into fatty acids, providing a direct measure of FAS enzymatic activity.
Materials:
-
Purified FAS enzyme
-
Acetyl-CoA, [³H]acetyl-CoA
-
Malonyl-CoA
-
NADPH
-
Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, and malonyl-CoA.
-
Add the purified FAS enzyme to the reaction mixture.
-
To initiate the reaction, add a mixture of acetyl-CoA and [³H]acetyl-CoA.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a strong acid (e.g., perchloric acid).
-
Extract the synthesized fatty acids using an organic solvent (e.g., hexane).
-
Quantify the amount of radiolabeled fatty acids produced using a scintillation counter.
-
To determine the inhibitory effect of the test compound, perform the assay in the presence of varying concentrations of the compound and compare the results to a vehicle control.
Carnitine Palmitoyltransferase 1 (CPT-1) Activity Assay
This forward radioisotope assay measures the formation of radiolabeled acylcarnitine from L-[³H]carnitine, providing a measure of CPT-1 activity.
Materials:
-
Isolated mitochondria or cell/tissue homogenates
-
Palmitoyl-CoA
-
L-[³H]Carnitine
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Assay Buffer (e.g., HEPES or Tris-HCl, pH 7.4)
-
Test compound (e.g., this compound)
-
Perchloric acid
-
Butanol
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, BSA, and palmitoyl-CoA.
-
Add the mitochondrial preparation or cell/tissue homogenate to the reaction mixture.
-
To initiate the reaction, add L-[³H]carnitine.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding perchloric acid.
-
Extract the radiolabeled acylcarnitine using butanol.
-
Quantify the amount of radiolabeled product using a scintillation counter.
-
The effect of the test compound is determined by comparing the activity in its presence to a vehicle control.
Visualizing the Interplay: Signaling Pathways and Experimental Workflow
To better understand the dual action of this compound, the following diagrams illustrate the affected metabolic pathways and a general experimental workflow for assessing inhibitor specificity.
Caption: Metabolic pathways affected by this compound.
Caption: General workflow for assessing inhibitor specificity.
Conclusions and Recommendations
The available evidence strongly indicates that this compound is not a specific inhibitor of Fatty Acid Synthase. Its significant off-target effects on CPT-1, which can lead to either activation or inhibition of fatty acid oxidation depending on cellular context and metabolic state, necessitate cautious interpretation of experimental data.
For researchers aiming to specifically probe the function of FAS, the following recommendations are advised:
-
Use the (-)-C75 enantiomer: Whenever possible, the use of the purified (-)-C75 enantiomer is recommended for studies focused on FAS inhibition, as it exhibits greater specificity.
-
Consider alternative inhibitors: For studies requiring a highly specific FAS inhibitor, alternatives such as C93 or newer generation inhibitors like TVB-2640 should be considered. These compounds have been developed to minimize off-target effects on CPT-1.
-
Implement control experiments: When using this compound or the racemic mixture, it is crucial to perform control experiments to delineate the effects of FAS inhibition from those of CPT-1 modulation. This may include measuring fatty acid oxidation rates directly or using inhibitors of CPT-1 in conjunction with C75.
-
Validate findings with genetic approaches: To confirm that an observed phenotype is indeed due to the inhibition of FAS, genetic approaches such as siRNA or CRISPR-Cas9 mediated knockdown or knockout of the FASN gene should be employed as an orthogonal validation strategy.
By carefully considering the specificity profile of this compound and employing appropriate controls and alternative tools, researchers can enhance the rigor and reliability of their investigations into the critical roles of fatty acid metabolism in health and disease.
References
- 1. Characterization of the inactivation of rat fatty acid synthase by C75: inhibition of partial reactions and protection by substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. C75 increases peripheral energy utilization and fatty acid oxidation in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel effect of C75 on carnitine palmitoyltransferase I activity and palmitate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Reproducibility of (+)-trans-C75 Experimental Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The study of metabolic pathways in disease has identified Fatty Acid Synthase (FAS) as a key therapeutic target, particularly in oncology. For years, the synthetic small molecule C75 has been a fundamental tool for investigating the effects of FAS inhibition. However, the compound's complex pharmacology, including significant off-target effects, has led to challenges in the reproducibility and interpretation of experimental findings. This guide provides an objective comparison of the enantiomers of trans-C75, with a focus on the reproducibility of experimental data related to the (+)-enantiomer. We delve into the distinct mechanisms of action of the C75 enantiomers, present supporting experimental data, detail methodologies for key experiments, and provide visual representations of the underlying molecular pathways and experimental workflows.
The Enantiomer-Specific Activity of trans-C75: A Tale of Two Molecules
Initial research on C75 utilized a racemic mixture, leading to a complex and sometimes conflicting set of observations. A pivotal study by Makowski et al. clarified this ambiguity by separately synthesizing and characterizing the (+) and (-) enantiomers of trans-C75.[1][2] This work established that the two enantiomers possess distinct and separable pharmacological activities, a critical finding for the reproducibility and design of future experiments.
The (-)-trans-C75 enantiomer is the primary inhibitor of Fatty Acid Synthase (FAS).[1][2] Its cytotoxic effects in cancer cell lines are attributed to this on-target activity. In contrast, the (+)-trans-C75 enantiomer is a weak inhibitor of FAS but is primarily responsible for the profound anorectic (appetite-suppressing) effects and weight loss observed in animal studies.[1][2] This effect is mediated through the inhibition of Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in fatty acid β-oxidation.[1][2]
This stereoselectivity is a crucial factor in the reproducibility of C75 research. Studies using the racemic mixture report a combination of both anti-tumor and anorectic effects, which can confound the interpretation of results. For researchers investigating the anti-cancer properties of FAS inhibition, the use of the (-)-enantiomer is more appropriate to avoid the significant off-target effects of the (+)-enantiomer. Conversely, studies on the central nervous system's regulation of appetite and energy expenditure should focus on the (+)-enantiomer.
Data Presentation: A Quantitative Comparison
Direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions, cell lines, and assay formats. The following tables summarize available quantitative data for the enantiomers of trans-C75 and other relevant FAS inhibitors.
Table 1: Comparative Inhibitory Potency (IC50) of C75 and its Enantiomers
| Compound | Target | Assay Type | Cell Line/Enzyme Source | IC50/Activity | Citation(s) |
| (-)-trans-C75 | FAS | In vitro enzyme assay | Purified FAS | Potent Inhibition | [1][2] |
| FAS | Cytotoxicity Assay | Tumor Cell Lines | Cytotoxic | [1][2] | |
| This compound | FAS | In vitro enzyme assay | Purified FAS | Weak Inhibition | [1][2] |
| CPT1 | In vitro enzyme assay | CPT1 | Potent Inhibition (as CoA derivative) | [1][2] | |
| Food Intake | In vivo (rats) | Sprague-Dawley rats | Anorectic Effect | [1] | |
| (±)-trans-C75 (racemic) | FAS | Clonogenic Assay | PC3 (Prostate) | 35 µM | [3][4] |
| FAS | Spheroid Growth Assay | LNCaP (Prostate) | 50 µM | [3][4] | |
| FAS | Function Assay | A375 (Melanoma) | 32.43 µM | [5] |
Table 2: Comparative Inhibitory Potency (IC50) of Racemic C75 and Novel FASN Inhibitors
| Inhibitor | Target | IC50 (Biochemical Assay) | Cell Line (Cancer Type) | IC50 (Cell-based Assay) | Citation(s) |
| (±)-C75 | FASN (β-ketoacyl synthase domain) | Not widely reported | PC3 (Prostate) | 35 µM | [3][4] |
| LNCaP (Prostate) | 50 µM (spheroids) | [3][4] | |||
| TVB-3166 | FASN | 0.0736 µM (purified human FASN) | LNCaP-LN3 (Prostate) | Not specified | |
| IPI-9119 | FASN (thioesterase domain) | ~1 nM | HCT-116 (Colon) | ~10 nM (cellular occupancy) | |
| FT-113 | FASN | 213 nM (recombinant human FASN) | BT474 (Breast) | 90 nM | |
| PC3 (Prostate) | 47 nM | ||||
| MV-411 (Leukemia) | 26 nM |
Experimental Protocols
Reproducibility of experimental findings is critically dependent on detailed and standardized protocols. Below are methodologies for key experiments cited in the study of this compound.
Enantioselective Synthesis of this compound
In Vitro Carnitine Palmitoyltransferase 1 (CPT1) Activity Assay
This assay is essential for quantifying the inhibitory effect of this compound on its primary target.
Principle: The activity of CPT1 is determined by measuring the rate of formation of radiolabeled acylcarnitine from a radiolabeled carnitine substrate and an acyl-CoA.
Materials:
-
Isolated mitochondria from rat liver or other relevant tissue/cells
-
L-[³H]carnitine
-
Palmitoyl-CoA
-
This compound (and its CoA derivative, if available)
-
Reaction buffer (e.g., 70 mM sucrose, 220 mM mannitol, 10 mM K-HEPES, pH 7.4, 5 mM MgCl₂, 2 mM K₂HPO₄, 2 mM EGTA, 1 mg/mL BSA)
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Mitochondrial Isolation: Isolate mitochondria from fresh tissue using differential centrifugation.
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, isolated mitochondria (at a predetermined protein concentration), and varying concentrations of this compound or vehicle control.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Reaction Initiation: Start the reaction by adding L-[³H]carnitine and palmitoyl-CoA.
-
Incubation: Incubate at 37°C for a defined period (e.g., 5-15 minutes).
-
Reaction Termination: Stop the reaction by adding an ice-cold solution (e.g., 1 M HCl).
-
Extraction: Extract the radiolabeled acylcarnitine using a solvent like butanol.
-
Quantification: Measure the radioactivity in the organic phase using a scintillation counter.
-
Data Analysis: Calculate the rate of acylcarnitine formation and determine the IC50 or Ki value for this compound.
In Vivo Anorexia and Body Weight Study in Mice
This experiment assesses the primary physiological effect of this compound.
Principle: Mice are administered this compound, and their food intake and body weight are monitored over time compared to a vehicle-treated control group.
Materials:
-
Male BALB/c or C57BL/6J mice
-
This compound
-
Vehicle solution (e.g., DMSO/PEG300/Tween-80/saline)
-
Metabolic cages for monitoring food intake
-
Animal scale
Procedure:
-
Acclimation: Acclimate mice to individual housing in metabolic cages for several days before the experiment.
-
Baseline Measurement: Record baseline food intake and body weight for at least 24 hours.
-
Dosing: Administer this compound or vehicle via intraperitoneal (i.p.) injection at a specified dose (e.g., 10-30 mg/kg).[3][6]
-
Monitoring: Measure cumulative food intake and body weight at regular intervals (e.g., 2, 4, 8, 12, and 24 hours) post-injection.[7]
-
Data Analysis: Compare the food intake and body weight changes between the this compound-treated group and the vehicle control group. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine significance.
Mandatory Visualization
Signaling Pathways
Caption: Differential signaling pathways of (-)-trans-C75 and this compound.
Experimental Workflow
Caption: Experimental workflow for assessing the differential effects of C75 enantiomers.
Logical Relationships
Caption: Logical relationship between C75 enantiomers, their activities, and reproducibility.
Conclusion
The reproducibility of experimental findings for this compound is critically dependent on the recognition of its distinct pharmacological profile compared to its (-) enantiomer. The primary, reproducible effect of this compound is the induction of anorexia and weight loss through the inhibition of CPT1, not FAS. For researchers in the field, the use of enantiomerically pure compounds is paramount. The data and protocols presented in this guide are intended to facilitate the design of robust and reproducible experiments, ultimately leading to a clearer understanding of the roles of FAS and CPT1 in health and disease. Future research should focus on independent validation of the enantiomer-specific effects and the development of more detailed, standardized protocols to further enhance the reproducibility of findings in this area.
References
- 1. Novel effect of C75 on carnitine palmitoyltransferase I activity and palmitate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Differential effects of a centrally acting fatty acid synthase inhibitor in lean and obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effects of C75, an Inhibitor of Fatty Acid Synthase, on Sleep and Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (+)-trans-C75 IC50 Values in Scientific Literature
For researchers and professionals in drug development, understanding the potency of a compound is critical. This guide provides a comparative overview of the half-maximal inhibitory concentration (IC50) values for C75, a well-known inhibitor of fatty acid synthase (FASN), with a focus on the (+)-trans-C75 enantiomer. While the literature predominantly reports on the racemic mixture of C75, this guide synthesizes the available data to offer insights into its activity.
C75 is a synthetic small molecule that has been instrumental in studying the role of de novo fatty acid synthesis in cancer and other metabolic diseases. It is a racemic mixture composed of this compound and (-)-trans-C75 enantiomers. Research indicates that these enantiomers possess differential biological activities. The (-)-C75 enantiomer is reported to be the more potent inhibitor of FASN and exhibits greater cytotoxicity and radiosensitizing effects in cancer cells.[1] Conversely, the (+)-C75 enantiomer is a known inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), an enzyme involved in fatty acid oxidation, and its administration has been associated with appetite suppression.[2]
Due to the focus on the cytotoxic effects of FASN inhibition, specific IC50 values for the this compound enantiomer are not widely reported in the surveyed literature. The majority of studies utilize the racemic mixture, (±)-C75.
Comparative IC50 Values of (±)-trans-C75
The following table summarizes the IC50 values of the racemic or unspecified form of C75 across various cancer cell lines and assay types. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
| Cell Line | Cancer Type | Assay Type | IC50 Value (µM) |
| PC3 | Prostate Cancer | Clonogenic Assay | 35[3] |
| PC3 | Prostate Cancer | Cell Growth Assay (24h) | 35[4] |
| LNCaP | Prostate Cancer | Spheroid Growth Assay | 50[3][4] |
| A375 | Melanoma | FASN Inhibition Assay | 32.43[3] |
| SKBR3 | Breast Cancer | Fatty Acid Synthesis Inhibition | ~12.6 (reported as 3.2 µg/mL)[5] |
| MA104 | Monkey Kidney | Cytotoxicity Assay (24h) | 28.5 (TD50)[3] |
Experimental Protocols
The determination of IC50 values for C75 typically involves cell-based assays that measure cell viability or the direct inhibition of its target enzyme, FASN.
Cell Viability and IC50 Determination (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of C75 for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours at 37°C. Viable cells with active metabolism reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The culture medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting a dose-response curve.
Fatty Acid Synthase (FASN) Inhibition Assay
This biochemical assay directly measures the inhibitory effect of C75 on the enzymatic activity of purified FASN.
Procedure:
-
Pre-incubation: Purified FASN enzyme is pre-incubated with varying concentrations of C75. This step is crucial as C75 is a slow-binding inhibitor.[6]
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of substrates, including acetyl-CoA, NADPH, and radiolabeled malonyl-CoA.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period.
-
Reaction Termination: The reaction is stopped, typically by the addition of a strong acid.
-
Extraction and Quantification: The newly synthesized fatty acids, containing the radiolabel, are extracted using an organic solvent and quantified using a scintillation counter.
-
Inhibition Calculation: The percentage of FASN inhibition is calculated relative to a vehicle-treated control.
C75 Signaling Pathway and Experimental Workflow
The primary mechanism of action for the cytotoxic effects of C75 is the inhibition of FASN. This leads to a depletion of fatty acids necessary for cell membrane formation and signaling, and an accumulation of the FASN substrate, malonyl-CoA, which can trigger apoptosis. C75 has also been shown to affect cellular signaling pathways that regulate cell survival and proliferation.
Below is a diagram illustrating the general mechanism of C75-induced apoptosis and a typical experimental workflow for its evaluation.
References
- 1. Differential in radiosensitizing potency of enantiomers of the fatty acid synthase inhibitor C75 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. trans-C75 | FASN inhibitor | Probechem Biochemicals [probechem.com]
- 6. pnas.org [pnas.org]
Safety Operating Guide
Proper Disposal of (+)-trans-C75: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental responsibility. This guide outlines the essential procedures for the proper disposal of (+)-trans-C75, a fatty acid synthase (FASN) inhibitor. Adherence to these protocols is critical for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling
Step-by-Step Disposal Protocol
The primary and most critical step in the disposal of this compound is to manage it as a chemical waste through your institution's Environmental Health and Safety (EHS) office or equivalent department[3][4][5][6]. Under no circumstances should this compound be disposed of in the regular trash or poured down the drain[3][6].
-
Waste Collection :
-
Collect all waste containing this compound, including pure compound, contaminated solutions, and grossly contaminated labware (e.g., pipette tips, tubes), in a designated and compatible hazardous waste container[3][7].
-
The container must be in good condition, leak-proof, and have a tightly sealing cap[3][7]. It is often best practice to use the original container for waste collection if it is suitable[3].
-
Do not mix this compound waste with other incompatible waste streams. It is recommended to keep halogenated and non-halogenated solvent wastes separate[3][8].
-
-
Labeling :
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "(+)-trans-tetrahydro-4-methylene-2-octyl-5-oxo-3-furancarboxylic acid" or "this compound"[3][7].
-
Include the approximate concentration and quantity of the waste. All components of a mixture should be listed[7].
-
Ensure your name, lab location, and the date of accumulation are clearly visible on the label[3].
-
-
Storage :
-
Store the sealed waste container in a designated and secure satellite accumulation area within your laboratory[3][5].
-
The storage area should be well-ventilated, and the container should be stored with secondary containment to mitigate spills[6].
-
Segregate the container from incompatible materials[6].
-
-
Disposal of Empty Containers :
-
Empty containers that held this compound must also be disposed of as hazardous waste unless properly decontaminated.
-
To decontaminate, triple-rinse the container with a suitable solvent (e.g., ethanol, DMSO) that can dissolve the compound[3][6].
-
The first rinseate must be collected and disposed of as hazardous chemical waste[6]. Subsequent rinses may also need to be collected depending on institutional policies and the toxicity of the compound[6].
-
After thorough rinsing and air-drying, deface the original label and dispose of the container as regular laboratory glass or plastic waste, as per your institution's guidelines[3][7].
-
-
Arranging for Pickup :
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, which is important for its handling and the preparation of solutions.
| Property | Value | Solvents | Reference |
| Molecular Weight | 254.3 g/mol | N/A | [2] |
| Solubility | ~10 mg/mL | Ethanol, DMSO, Dimethylformamide | [2] |
| ~0.5 mg/mL | PBS (pH 7.2) | [2] | |
| Storage Temperature | -20°C | N/A | [2] |
| Stability | ≥ 4 years (at -20°C) | N/A | [2] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. vumc.org [vumc.org]
- 4. pfw.edu [pfw.edu]
- 5. odu.edu [odu.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. benchchem.com [benchchem.com]
Essential Safety and Logistical Information for Handling (+)-trans-C75
For researchers, scientists, and drug development professionals working with (+)-trans-C75, a potent inhibitor of fatty acid synthase (FASN), adherence to strict safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE) and Handling
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, an SDS for its enantiomer, (-)-trans-C75, indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS) and has no primary irritant effect on the skin.[1] However, as a matter of prudent laboratory practice and because it is a bioactive molecule intended for research use only, this compound should be handled as a potentially hazardous substance.[1] All direct contact must be avoided.
Core Personal Protective Equipment (PPE) Requirements:
| PPE Component | Specification | Purpose |
| Gloves | Nitrile gloves are recommended as a minimum standard. Due to a lack of specific permeation data, consider double-gloving for extended handling periods. | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes. |
| Lab Coat | A standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 respirator or equivalent is recommended, especially when handling the powder form where aerosol generation is possible. | To prevent inhalation of the powder. |
Handling Procedures:
-
Preparation: All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: When weighing the powdered form, use careful techniques to avoid creating dust.
-
Solution Preparation: this compound is often dissolved in organic solvents such as DMSO.[1] Handle these solvents with appropriate care and within a fume hood.
-
General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[1]
Storage and Disposal Plan
Proper storage is crucial for maintaining the stability of this compound, and a clear disposal plan is necessary for laboratory safety and environmental compliance.
Storage Recommendations:
| Form | Storage Temperature | Duration |
| Solid | -20°C | Long-term |
| Solutions in Organic Solvents | -80°C | Short- to medium-term |
Disposal Plan:
-
Waste Collection:
-
Solid Waste: Collect any unused solid this compound and any materials grossly contaminated with the powder (e.g., weighing paper, contaminated gloves) in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste: Collect solutions of this compound and any rinsate from cleaning contaminated glassware in a separate, sealed, and clearly labeled container for hazardous chemical waste. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Any needles or other sharps used to handle solutions of this compound should be disposed of in a designated sharps container.
-
-
Waste Disposal:
-
All waste containing this compound must be disposed of as hazardous chemical waste.
-
Follow all institutional, local, and national regulations for the disposal of chemical waste.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Chemical fume hood
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
-
Appropriate PPE (see table above)
Procedure:
-
Pre-operation:
-
Ensure the chemical fume hood is functioning correctly.
-
Don all required PPE.
-
Prepare a designated waste container for any contaminated materials.
-
-
Weighing:
-
In the chemical fume hood, carefully weigh the desired amount of this compound powder onto a piece of weighing paper using a calibrated analytical balance.
-
-
Dissolution:
-
Transfer the weighed powder to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration.
-
Securely cap the vial.
-
-
Mixing:
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be required for higher concentrations, but this should be done with caution to avoid degradation.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C.
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from acquisition to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
